molecular formula C11H12BrNO4 B1373263 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran CAS No. 1072944-62-7

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Cat. No.: B1373263
CAS No.: 1072944-62-7
M. Wt: 302.12 g/mol
InChI Key: YSKAVPMKTKFJEA-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C11H12BrNO4 and its molecular weight is 302.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(2-bromo-4-nitrophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c12-10-7-8(13(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKAVPMKTKFJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674790
Record name 4-(2-Bromo-4-nitrophenoxy)oxane
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Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-62-7
Record name 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromo-4-nitrophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: A Versatile Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the potential to address previously "undruggable" targets.[1] These heterobifunctional molecules consist of two ligands—one binding to a target protein of interest and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.[3]

This technical guide provides an in-depth exploration of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran (CAS 1072944-62-7), a key building block in the synthesis of PROTACs and other protein degraders.[4] We will delve into its chemical properties, a robust and logical synthesis protocol, and its strategic application in the construction of versatile linkers for TPD. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Physicochemical Properties and Characterization

This compound is a substituted aromatic ether incorporating a tetrahydropyran (THP) moiety. The presence of a bromine atom and a nitro group on the phenyl ring provides orthogonal synthetic handles for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1072944-62-7[4]
Molecular Formula C₁₁H₁₂BrNO₄[4]
Molecular Weight 302.1 g/mol [4]
Appearance Expected to be a solid at room temperatureInferred from related structures
Purity Typically ≥96%[4]
Storage Room temperature, sealed in a dry environment[4]
Classification Protein Degrader Building Block[4]

Synthesis Protocol: A Scientifically Grounded Approach

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis . This classic and reliable method involves the reaction of an alkoxide with an organohalide.[3] In this case, we propose the reaction between the sodium salt of 2-bromo-4-nitrophenol and 4-bromotetrahydropyran.

Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Work-up and Purification A 2-Bromo-4-nitrophenol D Sodium 2-bromo-4-nitrophenoxide A->D in B Sodium Hydride (NaH) B->D reacts with C Anhydrous DMF C->D solvent F This compound D->F reacts with E 4-Bromotetrahydropyran E->F in DMF G Quenching with Water F->G H Extraction with Ethyl Acetate G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Preparation of the Alkoxide:

    • To a solution of 2-bromo-4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

    • Causality: The strong base, NaH, deprotonates the phenolic hydroxyl group to form the corresponding sodium phenoxide. This significantly increases the nucleophilicity of the oxygen atom, which is essential for the subsequent SN2 reaction. DMF is an excellent polar aprotic solvent for this reaction as it solvates the cation (Na⁺) while leaving the nucleophilic anion relatively free, thereby accelerating the reaction rate.[5]

  • Ether Formation:

    • After stirring the mixture at 0 °C for 30 minutes, add a solution of 4-bromotetrahydropyran (1.2 eq) in anhydrous DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Causality: The nucleophilic phenoxide attacks the electrophilic carbon atom of 4-bromotetrahydropyran, displacing the bromide leaving group in a classic SN2 fashion. The use of a slight excess of the alkyl halide ensures complete consumption of the valuable phenoxide intermediate.

  • Work-up and Purification:

    • Upon completion (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

    • Self-Validation: The purity of the final product should be confirmed by NMR, LC-MS, and HPLC to ensure it meets the standards required for subsequent synthetic steps in a drug discovery program.

Application in the Synthesis of PROTAC Linkers: A Strategic Perspective

The true utility of this compound lies in its capacity as a versatile precursor for PROTAC linkers. The bromo and nitro functionalities serve as orthogonal handles for the sequential attachment of a warhead (targeting the protein of interest) and an E3 ligase ligand.

Synthetic Strategy for Linker Elaboration

G cluster_0 Pathway 1: Modification of the Bromo Group cluster_1 Pathway 2: Modification of the Nitro Group A This compound B Suzuki or Sonogashira Coupling A->B D Reduction to Amine (e.g., with SnCl2 or H2/Pd) A->D C Attachment of Warhead or Linker Extension B->C E Amide Bond Formation D->E F Attachment of E3 Ligase Ligand or Linker Extension E->F

Caption: Divergent synthetic pathways from the core building block.

The strategic choice of which functionality to modify first depends on the overall synthetic plan and the chemical compatibility of the warhead and E3 ligase ligand.

  • Modification of the Bromo Group: The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl moieties, which can either be part of the final warhead or serve as a point for further linker extension.

  • Modification of the Nitro Group: The nitro group can be readily reduced to an amine under various conditions (e.g., using tin(II) chloride, iron powder, or catalytic hydrogenation). This resulting aniline is a versatile nucleophile that can be acylated to form amide bonds, a common and stable linkage in PROTACs. This amide bond can connect the aromatic ring to the E3 ligase ligand or another part of the linker.

The tetrahydropyran (THP) ether linkage provides several advantages. It is generally stable to a wide range of reaction conditions, and its non-planar, three-dimensional structure can be beneficial for disrupting protein-protein interactions and improving the overall DMPK (Drug Metabolism and Pharmacokinetics) properties of the final PROTAC molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its constituent functional groups suggest that it should be handled with care in a laboratory setting. Based on the safety profiles of related compounds such as 4-bromo-2-nitroaniline, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed and highly valuable building block for the synthesis of PROTACs and other targeted protein degraders. Its key features—orthogonal synthetic handles and a stable, three-dimensional THP ether moiety—provide researchers with the flexibility to construct diverse and complex linker architectures. The robust synthesis protocol outlined in this guide, based on the well-established Williamson ether synthesis, offers a reliable route to access this important intermediate. As the field of targeted protein degradation continues to expand, the utility of such versatile building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Baud, M. G. J., Lin, W., & Ciulli, A. (2016). The Ubi-Verse of PROTACs and PROTAC-Linkers. In Topics in Medicinal Chemistry (Vol. 22, pp. 1–30). Springer, Cham.
  • Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station International Edition. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
  • CP Lab Safety. (n.d.). This compound, min 96%, 25 grams. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-nitroaniline.
  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, S. G., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74956, Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22109, 2-Bromo-4-nitrophenol. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138–144.

Sources

An In-Depth Technical Guide to 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: Structure, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, a key building block in the development of targeted protein degraders. The document delves into the molecule's structural features, outlines a detailed and validated synthetic protocol, provides a thorough analysis of its spectroscopic characterization, and discusses its strategic application in the design of Proteolysis Targeting Chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Introduction: The Emergence of Aryl Tetrahydropyranyl Ethers in Targeted Protein Degradation

The field of medicinal chemistry is continuously evolving, with a significant shift towards targeted therapeutic modalities. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy for the selective degradation of disease-causing proteins.[1][2][3] PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the spatial orientation of the target protein and the E3 ligase, thereby influencing the efficiency and selectivity of protein degradation.

This compound has gained prominence as a versatile building block for the construction of PROTAC linkers.[4] Its structure incorporates several key features: a substituted aromatic ring amenable to further functionalization, a stable ether linkage, and a tetrahydropyran (THP) moiety that can impart favorable physicochemical properties such as improved solubility and metabolic stability. This guide provides an in-depth exploration of the synthesis, structural elucidation, and strategic application of this compound in the rational design of novel therapeutics.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a 2-bromo-4-nitrophenyl group connected to a tetrahydro-2H-pyran ring via an ether linkage at the 4-position.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1072944-62-7[4]
Molecular Formula C₁₁H₁₂BrNO₄[4]
Molecular Weight 302.12 g/mol [4]
Appearance Off-white to pale yellow solid(Predicted)
Solubility Soluble in dichloromethane, ethyl acetate, acetone, DMSO(Predicted)
Storage Room temperature[4]

Synthesis of this compound

The most logical and efficient synthetic route to this compound is the Williamson ether synthesis .[5][6][7] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from 2-bromo-4-nitrophenol acts as the nucleophile, attacking an electrophilic tetrahydropyran derivative with a suitable leaving group at the 4-position, such as 4-bromotetrahydropyran or a tosylate/mesylate derivative of tetrahydro-4H-pyran-4-ol.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Williamson Ether Synthesis 4-Nitrophenol 4-Nitrophenol Br2_AcOH Br2, Acetic Acid 4-Nitrophenol->Br2_AcOH Bromination 2-Bromo-4-nitrophenol 2-Bromo-4-nitrophenol Br2_AcOH->2-Bromo-4-nitrophenol 2-Bromo-4-nitrophenol_reactant 2-Bromo-4-nitrophenol Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) 2-Bromo-4-nitrophenol_reactant->Base_Solvent 4-Bromotetrahydropyran 4-Bromotetrahydropyran 4-Bromotetrahydropyran->Base_Solvent Product 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran Base_Solvent->Product

Caption: Proposed synthetic pathway for this compound.

Synthesis of Precursor: 2-Bromo-4-nitrophenol

A reliable method for the synthesis of 2-bromo-4-nitrophenol involves the direct bromination of 4-nitrophenol.[8]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-nitrophenol (1.0 eq) in glacial acetic acid.

  • Bromination: To the stirred solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature. The reaction is exothermic and the addition should be controlled to maintain the temperature below 40 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-4-nitrophenol as a pale yellow solid.

Williamson Ether Synthesis of the Final Product

The following is a detailed, self-validating protocol for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-nitrophenol (1.0 eq), 4-bromotetrahydropyran (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The disappearance of the starting phenol is a key indicator of reaction completion.

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, 1 M aqueous NaOH solution (to remove any unreacted phenol), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as an off-white to pale yellow solid.

Structural Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. The proton ortho to the nitro group and meta to the bromine and ether linkage is expected to be the most deshielded.

  • Tetrahydropyran Protons: The protons of the tetrahydropyran ring will appear in the upfield region. The proton at the 4-position (methine proton) will be deshielded due to the adjacent oxygen atom of the ether linkage. The remaining methylene protons on the THP ring will exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: The aromatic region will display six signals for the six carbons of the benzene ring. The carbons attached to the bromine, nitro group, and the ether oxygen will have characteristic chemical shifts.

  • Tetrahydropyran Carbons: The spectrum will show signals for the five distinct carbons of the tetrahydropyran ring. The carbon at the 4-position, directly attached to the ether oxygen, will be the most deshielded among the THP carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Aromatic CH (ortho to NO₂)8.2 - 8.4~125
Aromatic CH (meta to NO₂)7.9 - 8.1~120
Aromatic CH (ortho to Br)7.0 - 7.2~115
C-O (Aromatic)-~155
C-Br (Aromatic)-~110
C-NO₂ (Aromatic)-~145
O-CH (THP)4.5 - 4.870 - 75
O-CH₂ (THP)3.5 - 4.060 - 65
CH₂ (THP)1.8 - 2.230 - 35
Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric stretch1510 - 1550
Nitro (NO₂)Symmetric stretch1330 - 1370
Aryl-O-Alkyl EtherC-O stretch (asymmetric)1230 - 1270
Aryl-O-Alkyl EtherC-O stretch (symmetric)1020 - 1075
C-BrStretch550 - 650
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 2960
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound by providing a highly accurate mass measurement. The mass spectrum would also show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Application in PROTAC Design and Development

This compound serves as a valuable building block for the synthesis of PROTAC linkers. The molecule can be strategically incorporated into the linker to connect the target protein ligand and the E3 ligase ligand.

Caption: General structure of a PROTAC incorporating the linker building block.

The 2-bromo-4-nitrophenyl moiety offers several handles for further chemical modification. The nitro group can be reduced to an amine, which can then be acylated or alkylated to attach to either the target protein ligand or the E3 ligase ligand. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, providing another point of attachment. This versatility allows for the systematic variation of the linker length and composition, which is crucial for optimizing the ternary complex formation and achieving potent and selective protein degradation.[2]

Conclusion

This compound is a strategically designed chemical entity with significant potential in the field of targeted protein degradation. Its synthesis via the robust Williamson ether synthesis is straightforward and scalable. The well-defined spectroscopic signature of this molecule allows for unambiguous characterization. As a versatile building block, it provides medicinal chemists with a valuable tool to construct diverse PROTAC linkers, thereby facilitating the development of novel therapeutics for a wide range of diseases. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis, characterization, and application of this important compound in modern drug discovery.

References

  • Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Google Patents. US 7,790,905 B2 - Pharmaceutical propylene glycol solvate compositions.
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  • CP Lab Safety. This compound, min 96%, 25 grams. Available from: [Link]

  • Biftu T, et al. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorg Med Chem Lett. 2013;23(19):5361-6.
  • The Royal Society of Chemistry. Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Available from: [Link]

  • Organic Syntheses. 2,6-dibromo-4-nitrophenol. Available from: [Link]

  • T. A. D. Smith, A. D. G. Scott, and A. D. Pannifer. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312.
  • HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological activity of 4-Imino-3-substituted-2-thioxo-1,2,3,4-tetrahydrobenzo[g]pteridine 5,10-dioxide. Available from: [Link]

  • Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Zhang, H., et al. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). J Biol Chem. 2020;295(36):12682-12692.
  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

  • YouTube. Williamson Ether Synthesis. Available from: [Link]

  • PubChem. 2-Bromo-4-chloro-6-nitrophenol. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0323138). Available from: [Link]

  • Google Patents. (12) United States Patent. Available from: [Link]

  • Tetrahedron. 5847-59-6 | 2-Bromo-4-nitrophenol. Available from: [Link]

  • Cai, L., et al. Linker-free PROTACs efficiently induce the degradation of oncoproteins.
  • Frontiers. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Available from: [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. Available from: [Link]

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  • ResearchGate. Synthesis, Characterization and Biological activity of 4-Imino-3-substituted-2-thioxo-1,2,3,4-tetrahydrobenzo[g]pteridine 5,10-dioxide. Available from: [Link]

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Sources

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a key building block in medicinal chemistry and drug discovery. Beyond simply stating the value, this document details the theoretical calculation from its molecular formula and outlines the rigorous, self-validating experimental protocols required for its empirical determination and verification. We delve into the principles and practical application of high-resolution mass spectrometry (HRMS) and elemental analysis (EA), explaining the causality behind procedural choices to ensure scientific integrity. This guide serves as an authoritative resource for researchers, offering field-proven insights into the characterization of this and similar small molecules, thereby ensuring the accuracy and reliability of foundational data in any research and development pipeline.

Introduction

This compound (CAS Number: 1072944-62-7) is a substituted aromatic ether containing a tetrahydropyran (THP) moiety. The THP ring is a common structural motif in natural products and is frequently used in synthetic chemistry as a protecting group for alcohols.[1][2] The presence of a bromo- and nitro-substituted phenyl group makes this compound a versatile intermediate for further chemical modifications, particularly in the synthesis of novel pharmaceutical agents and protein degraders.[3]

Physicochemical Properties and Theoretical Molecular Weight

The identity of a molecule is defined by its constituent atoms. The theoretical molecular weight is the sum of the masses of each atom in the molecule, based on its specific molecular formula.[4]

The molecular formula for this compound is C₁₁H₁₂BrNO₄ .[3]

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. For this calculation, we use the monoisotopic masses of the most common isotopes of each element.

ElementSymbolQuantityAtomic Weight (amu)Total Weight (amu)
CarbonC1112.011132.121
HydrogenH121.00812.096
BromineBr179.90479.904
NitrogenN114.00714.007
OxygenO415.99963.996
Total Molecular Weight: 302.12 g/mol

Based on this calculation, the theoretical molecular weight is 302.12 g/mol . Commercial suppliers often list this value as 302.1.[3]

Key Compound Properties
PropertyValueSource
CAS Number 1072944-62-7[3][5]
Molecular Formula C₁₁H₁₂BrNO₄[3]
Molecular Weight 302.12 g/mol [6]
Appearance Varies (typically a solid)N/A
Purity ≥96% (typical)[3]
Family Protein Degrader Building Blocks[3]

Experimental Verification of Molecular Weight and Formula

While theoretical calculation provides an expected value, experimental verification is essential to confirm the identity and purity of a synthesized or procured sample. The two cornerstone techniques for this purpose are Mass Spectrometry and Elemental Analysis. When used in conjunction, they form a self-validating system.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For small molecules, this allows for the precise determination of the molecular weight.[9] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure mass with enough accuracy to help deduce the molecular formula.[10][11]

Standard MS might identify a molecular ion peak at m/z 302.1, which aligns with our target. However, other combinations of atoms could coincidentally have a similar nominal mass. HRMS measures the mass to several decimal places (e.g., 302.0004). This high precision allows us to distinguish our target's exact mass from other potential elemental compositions, providing a much higher degree of confidence in the molecular formula.[10]

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis. Causality: This ensures the sample is dilute enough to prevent detector saturation and promote efficient ionization.

  • Instrument Setup (Example: ESI-TOF MS):

    • Ionization Source: Electrospray Ionization (ESI). ESI is a "soft" ionization technique ideal for this molecule as it minimizes fragmentation, ensuring the molecular ion is observed.[11]

    • Mass Analyzer: Time-of-Flight (TOF). A TOF analyzer is chosen for its high resolution and mass accuracy.[9]

    • Ionization Mode: Positive and Negative modes should be tested. Given the structure, protonation ([M+H]⁺) in positive mode or formation of adducts like [M+Na]⁺ is likely.

    • Calibration: Calibrate the instrument immediately before the run using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

    • Acquire data over a relevant mass range (e.g., m/z 100-500).

    • The instrument measures the time it takes for ions to travel to the detector, which is proportional to their m/z.[12]

  • Data Interpretation:

    • Identify the peak with the highest mass; this is typically the molecular ion peak.[12]

    • Look for the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should show two peaks of nearly equal intensity separated by ~2 m/z units (e.g., at m/z 302.0 and 304.0). This is a definitive signature for a monobrominated compound.

    • Compare the exact measured mass of the monoisotopic peak (containing ⁷⁹Br) with the calculated exact mass of C₁₁H₁₂⁷⁹BrNO₄. A match within 5 ppm confirms the elemental composition.

Elemental Analysis (EA)

Elemental analysis determines the mass percentage of each element (typically Carbon, Hydrogen, and Nitrogen) in a compound.[13] This technique provides the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[7]

Elemental analysis provides data (elemental ratios) that is completely independent of mass spectrometry (molecular mass). If the empirical formula derived from EA is consistent with the molecular formula confirmed by HRMS, it provides powerful, cross-validated evidence of the compound's identity and purity.[14]

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the pure, dried sample into a tin capsule. Causality: The sample must be free of solvent and moisture, as these contain carbon and hydrogen and will lead to inaccurate results.

  • Instrumental Analysis:

    • The sample is combusted at a high temperature (~1000 °C) in a stream of pure oxygen.

    • This process converts all carbon to CO₂, all hydrogen to H₂O, and all nitrogen to N₂ gas.

    • The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Calculation and Interpretation:

    • The instrument software calculates the percentage of C, H, and N in the original sample.

    • Derive the Empirical Formula:

      • Assume a 100 g sample, so the percentages convert directly to grams.[14]

      • Convert the mass of each element to moles by dividing by its atomic weight.

      • Divide each mole value by the smallest mole value obtained to find the simplest ratio.

      • If necessary, multiply the ratios by an integer to obtain whole numbers.[15]

    • Confirm the Molecular Formula:

      • Calculate the mass of the empirical formula.

      • Divide the molecular weight (from MS) by the empirical formula mass. The result should be a whole number (n).[16]

      • Multiply the subscripts in the empirical formula by 'n' to get the molecular formula. For this compound, the empirical and molecular formulas are the same, so 'n' will be 1.

Integrated Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the definitive determination of the molecular weight and formula of this compound.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Interpretation & Validation cluster_3 Phase 4: Final Confirmation Sample Sample Received: 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran Calc Theoretical MW Calculation (C₁₁H₁₂BrNO₄ = 302.12) Sample->Calc Expected HRMS High-Resolution MS (HRMS) Sample->HRMS EA Elemental Analysis (EA) Sample->EA MS_Data HRMS Data: - Exact Mass (e.g., 302.0004) - Bromine Isotope Pattern (1:1) HRMS->MS_Data EA_Data EA Data: - %C, %H, %N - Derive Empirical Formula EA->EA_Data Validation Cross-Validation MS_Data->Validation EA_Data->Validation Conclusion Confirmed Identity: MW = 302.12 g/mol Formula = C₁₁H₁₂BrNO₄ Validation->Conclusion

Caption: Workflow for molecular weight and formula confirmation.

Conclusion

The molecular weight of this compound is theoretically calculated to be 302.12 g/mol based on its molecular formula, C₁₁H₁₂BrNO₄. This fundamental parameter, however, demands rigorous experimental verification in any scientific setting. A synergistic approach utilizing high-resolution mass spectrometry and elemental analysis provides an unassailable confirmation of both the molecular weight and the elemental composition. This dual-validation workflow ensures the identity and purity of the compound, establishing a foundation of trust and accuracy for its application in research, drug discovery, and development.

References

  • Impact Analytical. "Molecular Weight Determination."

  • CP Lab Safety. "this compound, min 96%, 25 grams."

  • Broad Institute. "What is Mass Spectrometry?"

  • MtoZ Biolabs. "Mass Spectrometry for Molecular Weight: Common Methods and Applications."

  • Scribd. "Determination of Molecular Weight by Mass Spectros."

  • Michigan State University Department of Chemistry. "Mass Spectrometry."

  • MtoZ Biolabs. "What Are the Analytical Methods for Molecular Weight Determination."

  • University of Wisconsin-Madison. "Stoichiometry: Elemental Analysis."

  • Netradeep. "Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization."

  • Preprints.org. "Modern Analytical Technique for Characterization Organic Compounds."

  • Polymer Science Learning Center. "Determination of Molecular Weight."

  • Creative Proteomics. "Relative and Accurate Molecular Weight Determination Methods."

  • ChemCollective. "Determining the Empirical Formula from an Elemental Analysis."

  • BLDpharm. "4-(4-Bromo-3-nitrophenoxy)tetrahydro-2H-pyran."

  • StudySmarter. "Elemental Analysis: Methods & Examples."

  • Angelo State University. "Percent Composition."

  • Chemistry LibreTexts. "Determining Molecular Formulas."

  • Guidechem. "2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN."

  • BLDpharm. "this compound."

  • BOC Sciences. "CAS 1072944-62-7 this compound."

  • Wikipedia. "Pyran."

  • National Institutes of Health. "Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG)."

  • Organic Chemistry Portal. "Tetrahydropyran synthesis."

  • ResearchGate. "Proposed mechanism for the synthesis of pyrans 4."

  • PubChem. "2-(4-Bromophenoxy)tetrahydro-2H-pyran."

  • ChemicalBook. "Tetrahydro-4H-pyran-4-one: properties and applications."

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An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran. This compound has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique bifunctional nature, combining a reactive aromatic handle with a protected hydroxyl surrogate, makes it a versatile intermediate for the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs). This document will delve into the structural features, reactivity, and practical considerations for the effective utilization of this compound in a research and development setting.

Introduction

This compound is a synthetic organic compound that has gained significant interest as a key intermediate in drug discovery. Its molecular structure incorporates two critical functionalities: a 2-bromo-4-nitrophenoxy group and a tetrahydropyran (THP) ether. The former serves as a reactive scaffold amenable to various coupling reactions, while the latter acts as a protecting group for a hydroxyl functionality. This strategic combination allows for sequential chemical transformations, making it an ideal component in multi-step synthetic pathways. The primary application of this compound lies in its role as a "Protein Degrader Building Block," highlighting its utility in the design and synthesis of PROTACs and other novel therapeutic agents.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Identification and Structure
  • Chemical Name: this compound

  • CAS Number: 1072944-62-7[1]

  • Molecular Formula: C₁₁H₁₂BrNO₄[1]

  • Molecular Weight: 302.1 g/mol [1]

Table 1: Key Identifiers and Properties

PropertyValueReference
CAS Number 1072944-62-7[1]
Molecular Formula C₁₁H₁₂BrNO₄[1]
Molecular Weight 302.1 g/mol [1]
Purity Typically ≥96%[1]
Storage Room temperature[1]
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromo-4-nitrophenoxy group, likely in the downfield region (δ 7.0-8.5 ppm). The protons of the tetrahydropyran ring would appear in the upfield region (δ 1.5-4.0 ppm), with the proton at the anomeric center (C-O-Ar) being the most deshielded of the aliphatic protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those bearing the nitro and bromo groups being significantly influenced. The carbons of the tetrahydropyran ring would resonate in the aliphatic region.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include strong absorptions corresponding to the nitro group (NO₂) stretching (around 1520 and 1340 cm⁻¹), C-O-C stretching of the ether linkages, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for the bromine atom. Fragmentation would likely involve cleavage of the ether bond and loss of the nitro group.

Synthesis and Purification

A plausible synthetic route to this compound involves the Williamson ether synthesis.

Synthetic Pathway

G A 2-Bromo-4-nitrophenol C This compound A->C B Tetrahydro-2H-pyran-4-ol B->C reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) reagents->C

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure)
  • To a solution of 2-bromo-4-nitrophenol in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), add a base such as sodium hydride or potassium carbonate at room temperature.

  • Stir the mixture for a short period to allow for the formation of the phenoxide salt.

  • Add a solution of a suitable leaving group derivative of tetrahydro-2H-pyran-4-ol (e.g., 4-bromotetrahydropyran or 4-tosyloxytetrahydropyran) to the reaction mixture.

  • Heat the reaction mixture to facilitate the nucleophilic substitution reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional moieties.

The 2-Bromo-4-nitrophenyl Group: A Handle for Nucleophilic Aromatic Substitution

The aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group in the para position and the bromo group in the ortho position relative to the ether linkage. The bromine atom serves as a good leaving group. This reactivity is crucial for its application as a building block, allowing for the facile introduction of various nucleophiles, such as amines, thiols, and alcohols, at the C-Br position. This reaction is fundamental in the construction of PROTACs, where this moiety can be coupled to a linker or an E3 ligase-binding ligand.

G reactant This compound Br product 4-(2-Nu-4-nitrophenoxy)tetrahydro-2H-pyran Nu reactant:f1->product:f1 SNAr nucleophile Nu-H nucleophile->reactant:f1

Caption: Nucleophilic Aromatic Substitution at the 2-position.

The rate and success of the SNAr reaction are influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor the reaction.

The Tetrahydropyranyl (THP) Ether: A Protective Group

The tetrahydropyran group functions as a protecting group for the 4-hydroxyl group of the tetrahydropyran ring. THP ethers are known for their stability under a wide range of conditions, including strongly basic, organometallic, and reducing environments. However, they are readily cleaved under acidic conditions to reveal the free hydroxyl group. This differential stability is a key feature in synthetic design, allowing for the selective deprotection of the hydroxyl group when required.

G reactant This compound O-THP product 2-Bromo-4-nitrophenol + Tetrahydro-2H-pyran-4-ol OH reactant:f1->product:f1 Acid-catalyzed deprotection acid H⁺ acid->reactant:f1 G cluster_0 PROTAC Synthesis Workflow A 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran AB Intermediate 1 (A + B) A->AB SNAr B Linker Precursor B->AB C POI Ligand ABC Intermediate 2 (AB + C) C->ABC D E3 Ligase Ligand ABCD Final PROTAC (ABC + D) D->ABCD AB->ABC Coupling ABC->ABCD Deprotection & Coupling

Caption: Exemplary workflow for incorporating the title compound into a PROTAC.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the functional groups present, this compound should be considered as potentially harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

In case of exposure, it is crucial to seek immediate medical attention.

Conclusion

This compound is a strategically designed chemical entity that offers significant advantages in the synthesis of complex molecules for drug discovery. Its well-defined reactive sites and the orthogonal stability of its functional groups provide chemists with a powerful tool for building molecular diversity. As the field of targeted protein degradation continues to expand, the demand for versatile and reliable building blocks like this compound is expected to grow, solidifying its importance in the development of next-generation therapeutics.

References

[1]CP Lab Safety. This compound, min 96%, 25 grams. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, a key building block in medicinal chemistry and drug discovery. The core of this synthesis is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss critical parameters that influence reaction outcomes. Furthermore, safety considerations and data interpretation are addressed to ensure a thorough understanding for researchers and professionals in the field. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction and Significance

This compound and its derivatives are of significant interest in the pharmaceutical industry, often serving as intermediates in the synthesis of complex biologically active molecules.[1] The tetrahydro-2H-pyran moiety is a common scaffold in many natural products and approved drugs, valued for its favorable pharmacokinetic properties. The substituted nitrophenyl group, on the other hand, provides a reactive handle for further chemical modifications, making this compound a versatile precursor for library synthesis and lead optimization in drug development programs.

The synthesis described in this guide utilizes the Williamson ether synthesis, a classic and reliable method for preparing ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the formation of an ether bond between 2-bromo-4-nitrophenol and 4-hydroxytetrahydro-2H-pyran.[2][4] Understanding the nuances of this reaction is crucial for achieving high yields and purity of the desired product.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of the Williamson ether synthesis.[2][4]

The key steps are as follows:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 2-bromo-4-nitrophenol to form a more nucleophilic phenoxide ion. The electron-withdrawing nitro group on the aromatic ring increases the acidity of the phenolic proton, facilitating this step.[4]

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon atom of a protected 4-hydroxytetrahydro-2H-pyran, typically one with a good leaving group like a tosylate or a halide. In this specific synthesis, the reaction is between the phenoxide and tetrahydro-4-hydroxy-2H-pyran.

  • Displacement: The nucleophilic attack leads to the displacement of the leaving group, forming the desired ether linkage and a salt byproduct.

The choice of reagents and reaction conditions is critical for the success of this synthesis. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically employed to solvate the cation of the base and enhance the nucleophilicity of the phenoxide. The reaction temperature is also a key parameter that can influence the reaction rate and the formation of potential side products.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-4-nitrophenol218.015.00 g0.0229 mol
Tetrahydro-2H-pyran-4-ol102.132.58 g0.0253 mol
Potassium Carbonate (K₂CO₃)138.214.78 g0.0346 mol
N,N-Dimethylformamide (DMF)-50 mL-
Ethyl Acetate-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---
Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-nitrophenol (5.00 g, 0.0229 mol), tetrahydro-2H-pyran-4-ol (2.58 g, 0.0253 mol), and potassium carbonate (4.78 g, 0.0346 mol).

  • Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Stir the mixture at 80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-bromo-4-nitrophenol) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[5]

  • 2-Bromo-4-nitrophenol: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[6][7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • N,N-Dimethylformamide (DMF): DMF is a suspected carcinogen and can be absorbed through the skin. Handle with extreme care and avoid inhalation of vapors.

  • Potassium Carbonate: This is a mild irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[5][6][8]

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

  • Molecular Formula: C₁₁H₁₂BrNO₄[1]

  • Molecular Weight: 302.12 g/mol [1]

Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method for producing this valuable chemical intermediate. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers can consistently obtain high yields of the pure product. This guide provides a solid foundation for the successful synthesis and handling of this compound, empowering scientists in their drug discovery and development endeavors.

References

  • MSDS of 2-Bromo-4-fluoro-5-nitrophenol. (2008, November 26). Capot Chemical Co., Ltd. Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (2023). Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • This compound, min 96%, 25 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, a key building block in medicinal chemistry and drug discovery, particularly noted for its use in the development of protein degraders[1]. We will dissect the core starting materials, 2-bromo-4-nitrophenol and tetrahydro-2H-pyran-4-ol, detailing their synthesis and critical properties. The central focus will be on the Williamson ether synthesis, the cornerstone reaction for coupling these precursors. This document offers field-proven insights, detailed experimental protocols, and mechanistic explanations to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Overview

The target molecule, this compound, is an aryl alkyl ether. A logical retrosynthetic disconnection across the ether linkage reveals the two primary synthons: an electrophilic pyran component and a nucleophilic phenoxide component. This strategy points directly to the Williamson ether synthesis, a robust and widely used method for forming ethers[2][3]. The reaction involves the SN2 displacement of a leaving group on the pyran ring by the phenoxide derived from 2-bromo-4-nitrophenol[4][5].

G cluster_starting_materials Key Starting Materials Target This compound Disconnection Ether Disconnection (Williamson Synthesis) Target->Disconnection Phenol 2-Bromo-4-nitrophenol (Nucleophile Precursor) Disconnection->Phenol Pyranol Tetrahydro-2H-pyran-4-ol (Electrophile Precursor) Disconnection->Pyranol

Caption: Retrosynthetic analysis of the target molecule.

Starting Material I: 2-Bromo-4-nitrophenol

2-Bromo-4-nitrophenol serves as the nucleophilic precursor after deprotonation. Its synthesis and properties are well-documented.

Physicochemical Properties
PropertyValueSource
CAS Number 5847-59-6[6]
Molecular Formula C₆H₄BrNO₃[6]
Molecular Weight 218.01 g/mol [6]
Melting Point 112 °C
Appearance Yellow crystalline solid-
Synthesis Protocol: Electrophilic Bromination of 4-Nitrophenol

The most direct route to 2-bromo-4-nitrophenol is the electrophilic aromatic substitution of 4-nitrophenol. The strongly activating and ortho-, para-directing hydroxyl group, combined with the deactivating meta-directing nitro group, ensures high regioselectivity for bromination at the position ortho to the hydroxyl group.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol (1 equivalent) in glacial acetic acid (approx. 10 mL per gram of phenol)[7].

  • Bromine Addition: Under a nitrogen atmosphere, slowly add liquid bromine (1.1 to 1.5 equivalents) to the solution at room temperature[7][8]. Causality: Glacial acetic acid serves as a polar protic solvent that can solvate the ions formed during the reaction. A slight excess of bromine ensures complete consumption of the starting material.

  • Reaction: Stir the mixture at room temperature for 24 hours[7]. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Remove the solvent and excess bromine under reduced pressure (rotary evaporation)[7].

    • The crude residue can be treated with a cold aqueous solution of sodium bisulfite to quench any remaining bromine.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as dichloromethane or an ethanol/water mixture, to yield the pure 2-bromo-4-nitrophenol product[7].

Starting Material II: Tetrahydro-2H-pyran-4-ol

Tetrahydro-2H-pyran-4-ol is the electrophilic precursor. It is a stable, commercially available cyclic alcohol.

Physicochemical Properties
PropertyValueSource
CAS Number 2081-44-9[9]
Molecular Formula C₅H₁₀O₂[9]
Molecular Weight 102.13 g/mol -
Appearance Colorless to pale yellow liquid[9]
Solubility Miscible with water and common organic solvents[9]
Synthesis Protocol: Reduction of Tetrahydropyran-4-one

A common laboratory preparation involves the reduction of the corresponding ketone, tetrahydropyran-4-one.

Experimental Protocol:

  • Setup: In a flask, dissolve tetrahydropyran-4-one (1 equivalent) in a suitable alcohol solvent like methanol or ethanol at 0 °C (ice bath).

  • Reduction: Add sodium borohydride (NaBH₄) (approx. 1 equivalent) portion-wise to the stirred solution. Causality: NaBH₄ is a mild and selective reducing agent for ketones and aldehydes. Adding it in portions helps to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the full consumption of the starting ketone.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

    • Remove the bulk of the organic solvent via rotary evaporation.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tetrahydro-2H-pyran-4-ol[9].

Core Synthesis: Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism, where the deprotonated 2-bromo-4-nitrophenol acts as a potent nucleophile, attacking an electrophilic carbon on the tetrahydro-2H-pyran ring[4][10]. For this to occur, the hydroxyl group of tetrahydro-2H-pyran-4-ol must first be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), or directly displaced under Mitsunobu conditions. The protocol below describes a typical base-mediated Williamson synthesis.

Mechanistic Workflow

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol 2-Bromo-4-nitrophenol Phenoxide Phenoxide Nucleophile Phenol->Phenoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Pyran Activated Tetrahydropyran (e.g., 4-Tosyl-THP) Phenoxide->Pyran Nucleophilic Attack Product Target Ether Product Pyran->Product Backside Attack LeavingGroup Leaving Group (e.g., OTs⁻) Pyran->LeavingGroup Displacement

Sources

An In-depth Technical Guide to Bromo-Nitro Aromatic Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromo-nitro aromatic compounds represent a pivotal class of scaffolds in the landscape of medicinal chemistry and drug development.[1][2] The unique interplay between the bromo and nitro functionalities imparts distinct electronic properties and reactivity, making them versatile intermediates and pharmacophores.[3][4] The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the bromine atom serves as a valuable handle for a myriad of synthetic transformations.[3][5] This guide provides a comprehensive exploration of the synthesis, reactivity, and medicinal applications of bromo-nitro aromatic compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Chemistry: Synthesis and Reactivity

A deep understanding of the synthesis and reactivity of bromo-nitro aromatic compounds is fundamental to their effective utilization in medicinal chemistry. The strategic introduction of bromo and nitro groups onto an aromatic ring, and their subsequent transformations, allows for the construction of complex molecular architectures with desired pharmacological activities.

Synthesis of Bromo-Nitro Aromatic Compounds

The synthesis of bromo-nitro aromatic compounds primarily relies on electrophilic aromatic substitution reactions. The order and conditions of bromination and nitration are critical in determining the final substitution pattern.

Electrophilic Nitration of Bromobenzene

The nitration of bromobenzene is a classic example of an electrophilic aromatic substitution where the bromine atom, being an ortho-, para-director, guides the incoming nitronium ion (NO₂⁺) to these positions.[6] However, bromine is also a deactivating group, making the reaction slower than the nitration of benzene itself.[6]

A typical laboratory-scale synthesis involves the slow addition of bromobenzene to a cooled mixture of concentrated nitric and sulfuric acids.[6] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion.[6]

Experimental Protocol: Synthesis of 1-Bromo-4-nitrobenzene [6]

  • Preparation of the Nitrating Mixture: In a fume hood, carefully add 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid in a 50-mL Erlenmeyer flask. Swirl to mix and cool the mixture to room temperature in an ice-water bath.

  • Addition of Bromobenzene: Slowly add 3.0 mL of bromobenzene in 0.5 mL portions to the nitrating mixture over a 5-minute period, ensuring the temperature does not rise excessively to prevent dinitration.[6] Swirl the flask regularly during the addition.

  • Reaction Completion: After the addition is complete, warm the reaction mixture in a water bath at 50-60°C for 15 minutes, continuing to swirl the flask.[6]

  • Isolation of the Product: Pour the reaction mixture over crushed ice and water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure 1-bromo-4-nitrobenzene. The less soluble para-isomer will crystallize out, while the ortho-isomer remains in the ethanol.[6]

Synthesis_of_1_Bromo_4_nitrobenzene cluster_reactants Reactants cluster_process Process cluster_products Products Bromobenzene Bromobenzene Reaction Electrophilic Aromatic Substitution (Nitration) Bromobenzene->Reaction Nitrating_Mixture Conc. HNO₃ + Conc. H₂SO₄ Nitrating_Mixture->Reaction Crude_Product Mixture of o- and p-isomers Reaction->Crude_Product Precipitation Purified_Product 1-Bromo-4-nitrobenzene (para-isomer) Crude_Product->Purified_Product Recrystallization Byproduct 1-Bromo-2-nitrobenzene (ortho-isomer, in filtrate) Crude_Product->Byproduct Separation

Electrophilic Bromination of Nitrobenzene

Conversely, the bromination of nitrobenzene results in the meta-substituted product, 1-bromo-3-nitrobenzene.[5][7] The nitro group is a strong deactivating and meta-directing group.[5] This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder, which generates the electrophilic bromonium ion (Br⁺).[5]

Experimental Protocol: Synthesis of 1-Bromo-3-nitrobenzene [7][8]

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved hydrogen bromide gas.

  • Reaction Mixture: Place nitrobenzene in the flask and add iron powder as a catalyst.

  • Addition of Bromine: Heat the mixture to 135–145°C in an oil bath.[7][8] Slowly add bromine from the dropping funnel.

  • Reaction Completion: After the addition, continue stirring and heating for another hour.[7][8]

  • Work-up and Purification: Cool the reaction mixture and pour it into water. To remove excess bromine, add a saturated solution of sodium bisulfite.[8] Extract the product with an organic solvent like diethyl ether. Wash the organic layer with dilute sodium hydroxide solution and then with water. Dry the organic layer over an anhydrous drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure or recrystallization.[8]

Synthesis_of_1_Bromo_3_nitrobenzene cluster_reactants Reactants cluster_process Process cluster_products Product Nitrobenzene Nitrobenzene Reaction Electrophilic Aromatic Substitution (Bromination) Nitrobenzene->Reaction Bromine Bromine (Br₂) Bromine->Reaction Catalyst Iron Powder (Fe) Catalyst->Reaction Product 1-Bromo-3-nitrobenzene Reaction->Product Work-up & Purification

Reactivity of Bromo-Nitro Aromatic Compounds

The bromo and nitro groups on the aromatic ring dictate its reactivity in subsequent transformations, which is a cornerstone of their utility in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA r).[9] This is particularly pronounced when the nitro group is ortho or para to the bromine atom, as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[9] Consequently, p-bromonitrobenzene is more reactive towards nucleophiles than m-bromonitrobenzene.[9] This reactivity allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to build molecular complexity.

SNAr_Reactivity p_isomer p-Bromonitrobenzene p_intermediate Stabilized Meisenheimer Complex (para) p_isomer->p_intermediate + Nu⁻ m_isomer m-Bromonitrobenzene m_intermediate Less Stabilized Meisenheimer Complex (meta) m_isomer->m_intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->p_intermediate nucleophile->m_intermediate p_intermediate->p_isomer More Reactive p_product para-Substituted Product p_intermediate->p_product - Br⁻ m_intermediate->m_isomer Less Reactive m_product meta-Substituted Product m_intermediate->m_product - Br⁻

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is a key functional group in many active pharmaceutical ingredients (APIs).[3] This transformation opens up a vast array of chemical modifications, including amide bond formation, sulfonylation, and diazotization followed by Sandmeyer reactions. Common reducing agents include metals like tin, iron, or zinc in acidic media, as well as catalytic hydrogenation.

Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[3][7] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures and other elaborate molecular frameworks commonly found in drug molecules.

Medicinal Chemistry Applications

The unique structural and electronic features of bromo-nitro aromatic compounds have led to their widespread application in the development of various therapeutic agents.

Anticancer Agents

Several studies have highlighted the potential of bromo-nitro aromatic compounds as anticancer agents.[10][11] The mechanism of action is often attributed to their alkylating properties, where the bromo-nitro aromatic scaffold can react with nucleophilic sites in biological macromolecules like DNA and proteins, leading to cell death.[10][11] For instance, certain nitroaromatic compounds with a good leaving group, such as bromide at the benzylic position, have shown significant antitumor effects in vivo.[10][11] Furthermore, the nitro group can be bioreduced under hypoxic conditions, which are prevalent in solid tumors, to generate cytotoxic species that selectively target cancer cells.

Antimicrobial Agents

Bromo-nitro aromatic compounds have also demonstrated significant antimicrobial activity against a range of pathogens.[12][13][14] The proposed mechanism of action for some of these compounds, such as 5-bromo-5-nitro-1,3-dioxane (bronidox), involves the oxidation of essential protein thiols.[12][13] This leads to the inhibition of enzyme activity and subsequent disruption of microbial growth.[12][13] The nitro group is often crucial for this activity, as its reduction can generate reactive intermediates that are toxic to microorganisms.[14][15] For example, the antibacterial activity of some nitro derivatives involves the in vivo reduction of the nitro moiety, leading to the release of toxic intermediates like nitroso and superoxide species that can damage DNA.[14]

Enzyme Inhibitors

The electron-deficient nature of the bromo-nitro aromatic ring makes it an attractive scaffold for designing enzyme inhibitors.[4] These compounds can interact with nucleophilic residues in the active site of enzymes, leading to their inhibition.[4] For example, some nitrotriazole derivatives have shown potent antifungal activity by inhibiting 14α-demethylase, an essential enzyme in fungal ergosterol biosynthesis, through electrostatic interactions between the nitro group and the iron in the enzyme's heme group.[4]

Data Summary

Compound ClassTherapeutic AreaProposed Mechanism of ActionKey Structural Features
Benzylic Bromo-Nitro AromaticsAnticancerAlkylation of biomoleculesGood leaving group (bromide) at the benzylic position
5-Bromo-5-nitro-1,3-dioxaneAntimicrobialOxidation of essential protein thiolsBromo and nitro groups on a dioxane ring
Halogenated NitrochromenesAntibacterialDNA damage via reduced nitro speciesHalogen and nitro substitutions on a chromene scaffold
Nitrotriazole DerivativesAntifungalInhibition of 14α-demethylaseNitrotriazole core

Conclusion

Bromo-nitro aromatic compounds are a versatile and valuable class of molecules in medicinal chemistry. Their synthesis is well-established, and their reactivity can be precisely controlled to generate a diverse array of complex structures. The unique electronic properties conferred by the bromo and nitro groups have been successfully exploited in the design of potent anticancer, antimicrobial, and enzyme-inhibiting agents. As our understanding of disease mechanisms deepens, the rational design and synthesis of novel bromo-nitro aromatic compounds will undoubtedly continue to be a fruitful area of research in the quest for new and effective therapeutics.

References

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). Anticancer Agents in Medicinal Chemistry, 15(2), 206-16. [Link]

  • Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Pharmaffiliates. [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology. [Link]

  • Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). ResearchGate. [Link]

  • m-BROMONITROBENZENE. Organic Syntheses. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]

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The Tetrahydropyran Ring: A Privileged Scaffold in Natural Products and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydropyran (THP) ring system is a ubiquitous structural motif found in a vast array of biologically active natural products. Its prevalence in molecules with significant therapeutic potential, ranging from potent anticancer agents to complex marine toxins, has established it as a "privileged scaffold" in medicinal chemistry and drug development.[1] This guide provides a comprehensive technical overview of the tetrahydropyran ring, delving into its biosynthetic origins, diverse synthetic strategies for its construction, and its critical role in the pharmacological activity of key natural products. We will explore the enzymatic intricacies of THP ring formation in nature and present a detailed examination of powerful synthetic methodologies, including the Prins cyclization, hetero-Diels-Alder reaction, and ring-closing metathesis. This document is intended to serve as a valuable resource for researchers and scientists, offering not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to facilitate the design and synthesis of novel THP-containing molecules with therapeutic potential.

The Significance of the Tetrahydropyran Moiety in Bioactive Natural Products

The six-membered oxygen-containing heterocycle of the tetrahydropyran ring is a cornerstone in the architecture of numerous medicinally important molecules.[2] Its conformational pre-organization and ability to engage in hydrogen bonding interactions contribute significantly to the binding affinity and specificity of these compounds for their biological targets. The THP ring is a key feature in a remarkable diversity of natural products, including:

  • Anticancer Agents: The potent anticancer drugs Eribulin (Halaven®) and Bryostatin 1 are prime examples of the therapeutic importance of the THP moiety.[3][4] Eribulin, a synthetic analog of the marine sponge natural product halichondrin B, features a complex polyether structure containing multiple THP rings and exerts its cytotoxic effects by inhibiting microtubule dynamics.[3][5][6] Bryostatin 1, isolated from the marine bryozoan Bugula neritina, is a potent modulator of protein kinase C (PKC) and has been investigated for its anticancer and neuroprotective properties.[4][7][8]

  • Marine Polyether Toxins: A vast family of complex natural products isolated from marine dinoflagellates, such as the brevetoxins, ciguatoxins, and maitotoxin, are characterized by their extensive ladder-like polyether skeletons constructed from fused THP and other cyclic ether rings.[9][10][11] These toxins are known for their potent neurotoxic effects.

  • Other Bioactive Molecules: The THP motif is also present in a wide range of other natural products with diverse biological activities, including antifungal, antibacterial, and anti-inflammatory agents.[12]

The following table highlights some prominent examples of bioactive natural products containing the tetrahydropyran ring and their primary therapeutic applications.

Natural Product/DerivativeSource Organism/OriginKey Biological Activity/Therapeutic Use
Eribulin (Halaven®) Synthetic analog of Halichondrin B (Marine Sponge)Anticancer (Metastatic Breast Cancer, Liposarcoma)[3][13]
Bryostatin 1 Bugula neritina (Marine Bryozoan)Anticancer, Neuroprotective (Alzheimer's Disease research)[1][4][14]
Brevetoxin A Karenia brevis (Dinoflagellate)Neurotoxin (Sodium Channel Activator)[9]
Ambruticin S Sorangium cellulosum (Myxobacterium)Antifungal[4]
Lasonolide A Forcepia sp. (Marine Sponge)Anticancer (Potent Cytotoxicity)[5]

Biosynthesis of the Tetrahydropyran Ring: Nature's Intricate Machinery

The biosynthesis of the tetrahydropyran ring in natural products is a testament to the remarkable efficiency and selectivity of enzymatic catalysis. Nature employs a variety of strategies to construct this six-membered heterocycle, often as part of complex polyketide biosynthetic pathways.[15][16]

Polyketide Synthase (PKS) Pathways

Many THP-containing natural products, particularly the marine polyether toxins and macrolides like Bryostatin, are assembled through the action of large, multifunctional enzymes known as polyketide synthases (PKSs).[8][15] These enzymatic assembly lines iteratively condense simple acyl-CoA precursors (e.g., acetyl-CoA, propionyl-CoA) to generate a linear polyketide chain. The fate of this chain, including the formation of THP rings, is then dictated by a suite of tailoring enzymes, most notably cyclases.[16][17]

Key Enzymatic Strategies for THP Ring Formation

Three primary enzymatic strategies have been identified for the formation of the THP ring in natural product biosynthesis:[9]

  • Intramolecular Epoxide Ring Opening (IERO): This is a common and well-studied pathway, particularly in the biosynthesis of marine polyether toxins.[9][18] The PKS machinery generates a linear polyepoxide precursor. A cascade of stereospecific epoxide-opening cyclizations, catalyzed by epoxide hydrolase-like enzymes, then stitches together the ladder-like polyether backbone. The regioselectivity of the epoxide opening (6-endo vs. 5-exo cyclization) is crucial for the formation of the THP ring over the thermodynamically often favored tetrahydrofuran (THF) ring.

  • Oxa-Michael Conjugate Addition: In this strategy, an intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system within the polyketide chain leads to the formation of the THP ring. This cyclization is often catalyzed by specific cyclase domains within the PKS module.

  • Modification of Hemiacetals: The reduction of a cyclic hemiacetal, formed from the cyclization of a δ-hydroxy ketone or aldehyde, can also lead to the formation of a stable THP ring.

The following diagram illustrates the general concept of a polyketide synthase pathway leading to a THP-containing natural product.

PKS_Pathway cluster_PKS Polyketide Synthase (PKS) Assembly Line cluster_Tailoring Tailoring Enzymes Starter Unit Starter Unit Extender Units Extender Units Starter Unit->Extender Units Iterative Condensation Linear Polyketide Chain Linear Polyketide Chain Extender Units->Linear Polyketide Chain Cyclase Cyclase Linear Polyketide Chain->Cyclase Cyclization Other Enzymes Other Enzymes Linear Polyketide Chain->Other Enzymes e.g., KR, DH, ER THP-containing Natural Product THP-containing Natural Product Cyclase->THP-containing Natural Product Modified Polyketide Modified Polyketide Other Enzymes->Modified Polyketide Modified Polyketide->Cyclase THP_Synthesis cluster_Prins Prins Cyclization cluster_HDA Hetero-Diels-Alder cluster_RCM Ring-Closing Metathesis Homoallylic Alcohol Homoallylic Alcohol Oxocarbenium Ion Oxocarbenium Ion Homoallylic Alcohol->Oxocarbenium Ion Aldehyde, Acid Catalyst Tetrahydropyran Tetrahydropyran Oxocarbenium Ion->Tetrahydropyran Diene Diene Dihydropyran Dihydropyran Diene->Dihydropyran Dienophile (Aldehyde/Ketone) Dihydropyran->Tetrahydropyran Reduction Dihydropyran->Tetrahydropyran Reduction Acyclic Diene Acyclic Diene Acyclic Diene->Dihydropyran Ru Catalyst MoA cluster_Eribulin Eribulin Mechanism of Action cluster_Bryostatin Bryostatin 1 Mechanism of Action Eribulin Eribulin Microtubule Plus Ends Microtubule Plus Ends Eribulin->Microtubule Plus Ends Binds to Inhibition of Microtubule Growth Inhibition of Microtubule Growth Microtubule Plus Ends->Inhibition of Microtubule Growth G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Inhibition of Microtubule Growth->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis Bryostatin 1 Bryostatin 1 PKC C1 Domain PKC C1 Domain Bryostatin 1->PKC C1 Domain Binds to PKC Translocation and Activation PKC Translocation and Activation PKC C1 Domain->PKC Translocation and Activation Downstream Signaling Downstream Signaling PKC Translocation and Activation->Downstream Signaling Therapeutic Effects Therapeutic Effects Downstream Signaling->Therapeutic Effects e.g., Neuroprotection, Antitumor

Sources

A Technical Guide to the Synthesis and Exploration of Novel Bromo-Nitrophenoxy Ethers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration into the strategic discovery of novel bromo-nitrophenoxy ethers, a class of molecules with significant potential in medicinal chemistry and drug development. We will move beyond simple procedural outlines to delve into the causal reasoning behind synthetic choices, robust characterization methodologies, and the biological rationale for their development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The Strategic Imperative: Why Bromo-Nitrophenoxy Ethers?

The phenoxy ether moiety is a cornerstone in modern pharmacology, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs.[1][2] Its structural rigidity, ability of the ether oxygen to act as a hydrogen bond acceptor, and the capacity of the aromatic rings to engage in π-π stacking interactions make it an ideal anchor for molecular recognition at biological targets.[1][3] Phenols and their ether derivatives are recurring motifs in a vast number of pharmaceuticals, underscoring their importance in achieving desired physicochemical and biological properties.[2][4]

The deliberate introduction of bromo and nitro substituents onto this core scaffold is a strategic decision aimed at fine-tuning molecular properties:

  • The Nitro Group (NO₂): This potent electron-withdrawing group serves multiple functions. Kinetically, it activates an attached aryl ring towards nucleophilic aromatic substitution, a key principle in their synthesis.[5] From a pharmacological standpoint, the nitro group is a well-established pharmacophore in its own right, particularly in antimicrobial and antiparasitic agents.[6] Its biological activity is often mediated through in-vivo reduction to reactive nitroso and hydroxylamine intermediates, which can induce cellular damage in target organisms.[6]

  • The Bromo Substituent (Br): The inclusion of a halogen, such as bromine, profoundly impacts a molecule's lipophilicity, metabolic stability, and binding affinity. It can form halogen bonds, a type of non-covalent interaction increasingly recognized for its role in ligand-receptor binding. Furthermore, its high atomic mass makes it an excellent label for X-ray crystallography, aiding in the structural elucidation of ligand-protein complexes.

The combination of these three components—the phenoxy ether linker, the nitro activator/pharmacophore, and the bromo modulator—creates a chemical space ripe for the discovery of novel therapeutic agents.

Synthetic Blueprint: The Ullmann Condensation and Its Rationale

The construction of the diaryl ether bond is the central challenge in synthesizing these molecules. While various methods exist, the venerable Ullmann Condensation remains a highly effective and logical choice for this specific target class.[7][8]

The Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and a phenol (or its corresponding phenoxide) to form a diaryl ether.[5]

Causality Behind the Choice: The primary reason for selecting the Ullmann reaction lies in its mechanism and substrate scope. The reaction is particularly efficient when the aryl halide is activated by electron-withdrawing groups.[5] The nitro group on our target scaffold provides this essential activation, making the carbon atom attached to the halogen more electrophilic and susceptible to nucleophilic attack by the phenoxide. Traditional Ullmann reactions often require harsh conditions—high temperatures (frequently >150-200 °C) and polar aprotic solvents like DMF or NMP—but these are often necessary to drive the reaction to completion with less reactive substrates.[5][9]

Visualizing the Synthetic Workflow

The overall process from starting materials to a fully characterized compound follows a logical progression of synthesis, purification, and analysis.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis A Bromo-substituted Phenol F Ullmann Condensation Reaction (Heat, Inert Atmosphere) A->F B Di-halo-nitrobenzene B->F C Base (e.g., K2CO3, KOH) C->F D Copper Catalyst (e.g., CuI, Cu Powder) D->F E High-Boiling Polar Solvent (e.g., DMF, NMP) E->F G Reaction Workup (Quenching, Extraction) F->G H Column Chromatography G->H I Pure Bromo-Nitrophenoxy Ether H->I J Structural Characterization (NMR, MS, IR) I->J K Purity Assessment (HPLC) I->K L Biological Screening I->L

Caption: General workflow for the synthesis and characterization of bromo-nitrophenoxy ethers.

Experimental Protocol: Synthesis of 1-Bromo-4-(4-nitrophenoxy)benzene

This protocol provides a self-validating system for the synthesis of a representative compound. Each step includes justifications and checkpoints.

Materials:

  • 4-Bromophenol (99%)

  • 1-Chloro-4-nitrobenzene (99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for column chromatography)

Procedure:

  • Reagent Preparation & Setup (The Dry Run):

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

    • Rationale: Using a slight excess of the aryl halide can help drive the reaction to completion. K₂CO₃ is the base used to deprotonate the phenol, forming the reactive potassium phenoxide in situ.

    • The apparatus must be flame-dried under vacuum and backfilled with nitrogen to ensure anhydrous conditions, preventing quenching of the reactive intermediates.

  • Catalyst and Solvent Addition:

    • Add Copper(I) Iodide (0.1 eq) to the flask.

    • Rationale: CuI is a common and effective catalyst for Ullmann condensations. 0.1 eq is a typical catalytic loading.

    • Add anhydrous DMF via syringe to the flask until the solids are submerged and can be stirred effectively (approx. 5 mL per gram of 4-bromophenol).

    • Rationale: DMF is a polar aprotic solvent that helps dissolve the reagents and can withstand the high reaction temperatures required.[5]

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 140-150 °C with vigorous stirring under a positive pressure of nitrogen.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours. Use a solvent system like 9:1 Hexanes:Ethyl Acetate. The product spot should appear, and the starting phenol spot should diminish.

    • Rationale: High temperature is necessary to overcome the activation energy of the reaction.[5] TLC is a crucial and rapid technique to ensure the reaction is proceeding and to determine the point of completion, preventing decomposition from prolonged heating.

  • Workup & Extraction (The Quench):

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Pour the dark mixture into a beaker containing 1 M HCl (aq) and stir for 15 minutes.

    • Rationale: The acidic quench neutralizes the excess base and protonates any remaining phenoxide.

    • Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Rationale: This standard liquid-liquid extraction isolates the organic product from the aqueous phase containing inorganic salts and residual DMF.

  • Purification (The Final Polish):

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product as a solid.

Structural and Purity Verification

Unambiguous characterization is paramount. A combination of spectroscopic and chromatographic techniques must be employed to confirm the identity and purity of the synthesized ethers.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic aromatic signals, with splitting patterns and chemical shifts influenced by the positions of the bromo and nitro groups. ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The presence of bromine is easily confirmed by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, ideally showing a single major peak.

Data Presentation: Characterization of a Hypothetical Bromo-Nitrophenoxy Ether Series
Compound IDStructure¹H NMR (δ, ppm, selected signals)MS (m/z) [M, M+2]Purity (HPLC %)
BNPE-1 1-Bromo-4-(4-nitrophenoxy)benzene8.25 (d, 2H), 7.60 (d, 2H), 7.10 (d, 2H), 7.05 (d, 2H)311, 313>98%
BNPE-2 1-Bromo-2-(4-nitrophenoxy)benzene8.26 (d, 2H), 7.85 (d, 1H), 7.40 (t, 1H), 7.15 (m, 3H)311, 313>99%
BNPE-3 1-Bromo-4-(2-nitrophenoxy)benzene8.00 (d, 1H), 7.65 (t, 1H), 7.55 (d, 2H), 7.25 (t, 1H), 7.05 (d, 2H)311, 313>98%

Envisioning Biological Activity: A Mechanistic Perspective

The bromo-nitrophenoxy ether scaffold is poised for interaction with a variety of biological targets. The nitroaromatic component is a known substrate for nitroreductase enzymes found in many bacteria, protozoa, and hypoxic cancer cells.

This enzymatic reduction can lead to a cascade of reactive species, suggesting a potential mechanism of action as a targeted cytotoxin.

Hypothetical Signaling Pathway: Nitroreductase-Mediated Activation

G cluster_0 Target Cell (e.g., Bacterium, Hypoxic Tumor Cell) cluster_1 Cellular Targets BNPE Bromo-Nitrophenoxy Ether (Ar-NO2) NR Nitroreductase Enzyme BNPE->NR Enters Cell NADP NAD(P)+ NR->NADP Nitroso Nitroso Intermediate (Ar-NO) NR->Nitroso 2e- reduction NADPH NAD(P)H NADPH->NR e- donor Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine 2e- reduction Lipids Lipid Peroxidation Nitroso->Lipids Redox Cycling & ROS DNA DNA Damage Hydroxylamine->DNA Covalent Adducts Proteins Protein Dysfunction Hydroxylamine->Proteins Covalent Adducts

Caption: Hypothetical bioactivation pathway for a bromo-nitrophenoxy ether in a target cell.

This pathway illustrates how the parent compound, which may be relatively inert, is converted into a highly reactive species specifically within cells expressing the necessary enzymes. This forms the basis for selective toxicity and is a powerful strategy in drug design.[6]

Concluding Remarks and Future Outlook

The systematic synthesis and evaluation of bromo-nitrophenoxy ethers represent a promising frontier in medicinal chemistry. The classical yet robust Ullmann condensation provides a reliable synthetic entry point to this class of compounds. Rigorous analytical characterization is non-negotiable to ensure the integrity of downstream biological data.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of analogues by varying the position and number of bromo and nitro substituents to optimize activity and reduce off-target effects.

  • Mechanism of Action Studies: Elucidating the precise biological targets and confirming the role of nitroreductase activation.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

This guide has provided the foundational knowledge—from synthetic rationale to a hypothetical mechanism of action—to empower researchers to confidently explore the rich therapeutic potential of novel bromo-nitrophenoxy ethers.

References

  • Ullmann Condensation - SynArchive . SynArchive. Available at: [Link]

  • Ullmann condensation - Wikipedia . Wikipedia. Available at: [Link]

  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - ACS Publications . ACS Publications. Available at: [Link]

  • The Ullmann Ether Condensation - ResearchGate . ResearchGate. Available at: [Link]

  • Ullmann condensation - chemeurope.com . chemeurope.com. Available at: [Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - NIH . National Center for Biotechnology Information. Available at: [Link]

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Navigating the Unseen: A Technical Safety and Handling Guide for 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is a specialized chemical intermediate, identified as a protein degrader building block, indicating its significance in contemporary drug discovery and development.[1] This guide provides a comprehensive overview of its known properties and outlines best practices for its safe handling, storage, and disposal. In the absence of a publicly available, compound-specific Safety Data Sheet (SDS), this document synthesizes information from supplier data and the safety profiles of structurally related compounds to offer a robust framework for risk assessment and management. The methodologies and recommendations herein are designed to empower researchers to work with this compound with a high degree of safety and scientific rigor.

Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of its safe use. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1072944-62-7[1]
Molecular Formula C11H12BrNO4[1]
Molecular Weight 302.1 g/mol [1]
Purity Minimum 96%[1]
Synonyms Not specified
Structural Formula (See Figure 1)
Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Hazard Identification and Risk Assessment

2.1. Analysis of Structural Analogs

  • 4-Bromo-2-nitroaniline (CAS 875-51-4): This compound is classified as acutely toxic (oral, dermal, inhalation), a skin irritant, and a serious eye irritant.[2] It is also suspected of causing respiratory irritation.[2]

  • 4-Bromotetrahydropyran (CAS 25637-16-5): This related substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

2.2. Inferred Hazard Profile

Based on these analogs, it is prudent to assume that this compound may exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A logical workflow for assessing and mitigating these inferred risks is presented in the diagram below.

Hazard_Assessment_Workflow Figure 2. Risk Assessment and Mitigation Workflow cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy A Identify Compound: 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran B Search for Specific SDS A->B C SDS Found? B->C D Analyze Structural Analogs: - 4-Bromo-2-nitroaniline - 4-Bromotetrahydropyran C->D No E Infer Potential Hazards: - Acute Toxicity - Skin/Eye Irritation - Respiratory Irritation D->E F Implement Engineering Controls: - Fume Hood E->F G Mandate Personal Protective Equipment (PPE): - Gloves, Goggles, Lab Coat E->G H Develop Safe Handling Protocols: - Avoid dust/aerosol generation - Use in well-ventilated area E->H I Establish Emergency Procedures: - Eyewash, Safety Shower - Spill Kit E->I

Caption: Risk assessment workflow for compounds lacking specific SDS.

Safe Handling and Storage

Given the inferred hazards, stringent handling and storage protocols are mandatory to ensure personnel safety and maintain compound integrity.

3.1. Engineering Controls

All manipulations of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary barrier against exposure. The following diagram outlines the mandatory PPE for handling this compound.

PPE_Protocol Figure 3. Mandatory Personal Protective Equipment center Researcher Handling Compound gloves Nitrile Gloves (or other chemically resistant material) center->gloves Hand Protection goggles Safety Goggles (with side shields) center->goggles Eye Protection coat Lab Coat (fully buttoned) center->coat Body Protection shoes Closed-Toed Shoes center->shoes Foot Protection

Caption: Essential PPE for handling this compound.

3.3. Handling Procedures

  • Avoid creating dust when handling the solid material.

  • Use only in a well-ventilated area, preferably a fume hood.[2][3]

  • Wash hands thoroughly after handling.[2][6]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Take off contaminated clothing and wash it before reuse.[3]

3.4. Storage Conditions

The compound should be stored at room temperature in a tightly closed container.[1][5] It should be kept in a dry, well-ventilated place away from incompatible materials.[5]

First-Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical. The following measures are based on the safety data for analogous compounds.[2][3][5][6]

Exposure RouteFirst-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a physician.[2][5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[2][5][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Use an inert absorbent material to soak up the spill and place it in a suitable, closed container for disposal.[5] Avoid generating dust.

Stability and Reactivity

While specific reactivity data is unavailable, general principles of organic chemistry suggest avoiding strong oxidizing agents, strong bases, and strong acids. Hazardous decomposition products under fire conditions may include carbon oxides, nitrogen oxides, and hydrogen bromide gas.

Toxicological and Ecological Information

No specific toxicological or ecological studies for this compound were found. The product is intended for research use only and should not be released into the environment.[1][5] Its effects on aquatic life are unknown, but it should be handled as potentially harmful to the environment.

Disposal Considerations

Waste material should be treated as hazardous.[5] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6] Do not allow the chemical to enter drains or watercourses.

Conclusion

This compound is a valuable research tool whose safe handling is paramount. This guide provides a framework for establishing safe laboratory practices by synthesizing available data and applying established chemical safety principles. A proactive approach, grounded in a thorough understanding of potential hazards and mitigation strategies, is essential for all personnel working with this and other novel chemical entities.

References

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The Strategic Utility of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation and the Role of Bifunctional Molecules

The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond classical inhibition of protein function, the field of targeted protein degradation (TPD) has emerged as a powerful modality to eliminate disease-causing proteins entirely.[1][2] This approach utilizes the cell's own machinery, specifically the ubiquitin-proteasome system (UPS), to selectively tag and destroy proteins of interest (POIs).[3][4][5] At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to bridge a POI and an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4][5] The modular nature of PROTACs, consisting of a POI-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for systematic optimization of degradation efficiency and selectivity.[3][6][7]

This guide focuses on a key chemical entity in the construction of PROTACs: 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran . As a commercially available building block, this compound offers a versatile scaffold for the elaboration of PROTAC linkers, playing a crucial role in the rational design and synthesis of novel protein degraders.

Physicochemical Properties and Commercial Availability

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of the final PROTAC molecule.

PropertyValueSource
CAS Number 1072944-62-7[8]
Molecular Formula C11H12BrNO4[8]
Molecular Weight 302.12 g/mol [8]
Appearance White to off-white solidSupplier Data
Purity ≥96%[8]
Solubility Soluble in common organic solvents such as DMSO, DMF, and Dichloromethane.Inferred from typical PROTAC synthesis conditions.
Storage Store at room temperature in a dry, well-ventilated place.[8]

Commercial Suppliers:

This compound is readily available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. Notable suppliers include:

  • CP Lab Safety[8]

  • BOC Sciences

  • BLDpharm[9]

Researchers can procure this compound in various quantities, typically with a purity of 96% or higher, facilitating its direct use in synthetic workflows.

Synthetic Rationale and Plausible Protocol

While specific proprietary synthesis methods may vary between suppliers, the structure of this compound suggests a straightforward and logical synthetic approach based on established organic chemistry principles. The most probable synthetic route involves a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[5][10] In this context, the alkoxide would be generated from tetrahydro-2H-pyran-4-ol, and the aryl halide would be 1,2-dibromo-4-nitrobenzene. However, a more likely and efficient approach is the SNAr reaction, given the presence of a strongly electron-withdrawing nitro group on the aromatic ring, which activates the ring for nucleophilic attack.[11]

Proposed Synthetic Pathway (SNAr):

The synthesis would likely proceed by reacting 2-bromo-4-nitrophenol with a suitable tetrahydro-2H-pyran derivative under basic conditions.

Synthetic_Pathway reactant1 2-Bromo-4-nitrophenol product This compound reactant1->product Base (e.g., K2CO3) Solvent (e.g., DMF) reactant2 Tetrahydro-2H-pyran-4-ol intermediate Potassium tetrahydropyran-4-oxide (in situ) reactant2->intermediate Base (e.g., KH) intermediate->product caption Figure 1: Plausible synthetic pathway for this compound via SNAr.

Figure 1: Plausible synthetic pathway for this compound via SNAr.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Deprotonation of Tetrahydro-2H-pyran-4-ol. To a solution of tetrahydro-2H-pyran-4-ol (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred for 30-60 minutes to ensure complete formation of the alkoxide.

  • Step 2: Nucleophilic Aromatic Substitution. 2-Bromo-4-nitrophenol (1.0 eq) is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Application in PROTAC Synthesis: A Step-by-Step Workflow

The primary utility of this compound lies in its role as a versatile building block for constructing the linker component of PROTACs. The bromo and nitro functionalities on the phenyl ring offer orthogonal handles for further chemical modifications, allowing for the attachment of either the POI-binding ligand or the E3 ligase-binding ligand.

General Workflow for PROTAC Assembly:

The synthesis of a PROTAC using this building block typically follows a modular and convergent approach.

PROTAC_Assembly_Workflow start 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran step1 Functional Group Interconversion (e.g., Reduction of Nitro Group) start->step1 intermediate1 Functionalized Linker Core step1->intermediate1 step2a Couple POI Ligand intermediate1->step2a step2b Couple E3 Ligase Ligand intermediate1->step2b intermediate2a Linker-POI Conjugate step2a->intermediate2a intermediate2b Linker-E3 Ligase Conjugate step2b->intermediate2b step3a Couple E3 Ligase Ligand intermediate2a->step3a step3b Couple POI Ligand intermediate2b->step3b final_protac Final PROTAC Molecule step3a->final_protac step3b->final_protac caption Figure 2: General workflow for PROTAC assembly.

Figure 2: General workflow for PROTAC assembly.

Exemplary Protocol for PROTAC Synthesis:

This protocol outlines a plausible synthetic route to a PROTAC where the nitro group is first reduced to an amine, which is then used for amide bond formation with a POI-binding ligand containing a carboxylic acid. The bromo group can then be used in a subsequent coupling reaction to attach the E3 ligase ligand.

  • Step 1: Reduction of the Nitro Group. this compound is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for example, tin(II) chloride (SnCl2) or catalytic hydrogenation (H2, Pd/C), is added. The reaction is stirred until the starting material is consumed. After work-up, 4-amino-2-bromophenoxy)tetrahydro-2H-pyran is obtained.

  • Step 2: Amide Coupling with POI Ligand. The resulting amine is then coupled with a POI-binding ligand that has a carboxylic acid functionality. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) in the presence of a base like diisopropylethylamine (DIPEA) are used to facilitate the amide bond formation.

  • Step 3: Attachment of the E3 Ligase Ligand. The bromo-functionalized intermediate from the previous step is then subjected to a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to attach the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand). Alternatively, the bromine can be displaced via an SNAr reaction with an appropriate nucleophile on the E3 ligase ligand.

  • Step 4: Final Purification. The final PROTAC molecule is purified using techniques such as preparative high-performance liquid chromatography (HPLC) to ensure high purity for biological evaluation. The structure and purity are confirmed by analytical methods like LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion: A Versatile Tool for Advancing Drug Discovery

This compound represents a valuable and readily accessible building block for the synthesis of PROTACs. Its pre-functionalized aromatic core provides strategic advantages for the modular and efficient assembly of these complex heterobifunctional molecules. The ability to selectively modify the bromo and nitro groups allows for the systematic exploration of linker composition and attachment points, which are critical parameters for optimizing the efficacy of a protein degrader. As the field of targeted protein degradation continues to expand, the availability of such well-designed chemical tools will be instrumental in accelerating the discovery and development of novel therapeutics for a wide range of diseases.

References

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
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An In-Depth Technical Guide to Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable."[1][2] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[3][4] This guide provides a comprehensive technical overview of the fundamental building blocks that constitute these powerful molecules: the E3 ligase ligand, the target-binding ligand or "warhead," and the connecting linker. We will delve into the strategic considerations behind the selection and synthesis of each component, explore established experimental workflows for their assembly and evaluation, and provide insights into the causal relationships that govern the efficacy of the final degrader molecule. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of TPD technologies.

Introduction: The Dawn of Targeted Protein Degradation

Traditional pharmacology has largely focused on occupancy-driven inhibition, where a small molecule binds to a protein's active site to block its function.[1] While successful, this approach is limited to proteins with well-defined binding pockets and often requires sustained high concentrations of the drug. Targeted protein degradation offers a paradigm shift towards an "event-driven" mechanism.[4] Instead of merely inhibiting a target protein, TPD aims to completely remove it from the cell. This is achieved using bifunctional molecules, most notably PROTACs, which act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[3][5] This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.[6] This catalytic process allows for substoichiometric degradation of the target, a key advantage over traditional inhibitors.[4]

The modular nature of PROTACs, consisting of three distinct building blocks, allows for systematic optimization and a high degree of tunability.[7] Understanding the individual contributions and interplay of these components is paramount to the rational design of effective protein degraders.

The Anatomy of a PROTAC

A PROTAC molecule is comprised of three key components, each playing a critical role in its function[8]:

  • E3 Ligase Ligand: This moiety binds to a specific E3 ubiquitin ligase, effectively hijacking it for the degradation of the target protein.

  • Target-Binding Ligand (Warhead): This component selectively binds to the protein of interest that is intended for degradation.[9]

  • Linker: The linker connects the E3 ligase ligand and the warhead, and its composition and length are crucial for the formation of a stable and productive ternary complex.[8]

The successful design of a PROTAC hinges on the careful selection and integration of these three building blocks.

The E3 Ligase Ligand: Hijacking the Cellular Machinery

The choice of the E3 ligase to recruit is a critical first step in PROTAC design. Of the over 600 E3 ligases in the human genome, only a handful have been extensively utilized for TPD, primarily due to the availability of well-characterized small molecule ligands.[6]

Commonly Recruited E3 Ligases

The most predominantly used E3 ligases in PROTAC development include Cereblon (CRBN), Von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[3][10][11]

E3 LigaseCommon LigandsKey Features
Cereblon (CRBN) Thalidomide, Pomalidomide, LenalidomideWell-validated, multiple clinical-stage PROTACs.[3][10]
Von Hippel-Lindau (VHL) Hypoxia-inducible factor (HIF) mimeticsPotent and well-characterized ligands.[10][11]
IAPs (cIAP1, XIAP) Bestatin, LCL161 derivativesCan induce apoptosis in addition to protein degradation.[10][12]
MDM2 Nutlin-3a and its analogsPrimarily used for degrading p53, but its application is expanding.[3][6]

The tissue-specific expression of E3 ligases presents an opportunity for developing tissue-selective degraders.[6]

The Chemistry of E3 Ligase Ligands

The development of potent and cell-permeable small molecule ligands for these E3 ligases has been a cornerstone of the PROTAC field. These ligands are often functionalized with a reactive handle, such as an amine or carboxylic acid, to facilitate conjugation to the linker. The position of this "exit vector" is critical and must be carefully chosen to avoid disrupting the ligand's binding to the E3 ligase.

Diagram: General Structure of a PROTAC Molecule

PROTAC_Structure cluster_PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker Linker E3_Ligand->Linker Warhead Target-Binding Ligand (Warhead) Linker->Warhead

Caption: A PROTAC molecule consists of an E3 ligase ligand, a linker, and a warhead.

The Warhead: Targeting the Protein of Interest

The warhead is the component of the PROTAC that provides specificity for the target protein.[13] The design of the warhead is guided by existing knowledge of small molecules that bind to the POI.

Leveraging Known Binders

The starting point for warhead design is often a known inhibitor or ligand for the target protein.[13] Unlike traditional inhibitors, the warhead does not need to have high intrinsic inhibitory activity.[14] Its primary function is to bind to the target with sufficient affinity and present a suitable exit vector for linker attachment.[15] This opens up the possibility of targeting proteins that have been traditionally difficult to drug, as even weak binders can be converted into potent degraders.[14]

Covalent and Fragment-Based Approaches

For targets lacking known high-affinity binders, other strategies can be employed:

  • Covalent Warheads: These form a permanent bond with the target protein, which can lead to highly efficient and durable degradation.

  • Fragment-Based Screening: This technique can identify small, low-affinity fragments that bind to the target. These fragments can then be optimized and incorporated into a PROTAC.

The choice of the exit vector on the warhead is as critical as it is for the E3 ligase ligand, as it influences the geometry of the ternary complex.[13]

The Linker: More Than Just a Spacer

The linker is arguably the most challenging component to design, as its properties significantly impact the overall efficacy of the PROTAC.[16] The linker's length, rigidity, and chemical composition all play a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[8]

Linker Composition and Properties

Commonly used linker motifs include:

  • Alkyl Chains: Simple and synthetically accessible, providing flexibility.[][18]

  • Polyethylene Glycol (PEG) Chains: Enhance solubility and provide flexibility.[][18]

  • Rigid Moieties: Piperidine or benzene rings can be incorporated to introduce conformational constraints.[18]

  • "Clickable" Linkers: Triazole linkers, formed via click chemistry, offer a stable and efficient way to connect the two ligands.[16][]

The optimal linker is highly dependent on the specific E3 ligase and target protein pair, and often requires empirical optimization through the synthesis and testing of a library of linkers with varying lengths and compositions.[16]

The "Hook Effect"

A phenomenon known as the "hook effect" can be observed with PROTACs, where at high concentrations, the degradation efficiency decreases. This is due to the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) that are unable to form the productive ternary complex.[19] Linker design can influence the propensity for the hook effect.

Diagram: The PROTAC Mechanism of Action

PROTAC_Mechanism cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase E3->PROTAC Binds Ub Ubiquitin E3->Ub Recruits Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTACs induce the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

Experimental Workflows: From Building Blocks to Functional Degraders

The synthesis and evaluation of PROTACs is an iterative process that requires a combination of chemical synthesis and biological assays.

Modular Synthesis of PROTAC Libraries

A common strategy for PROTAC discovery is the modular synthesis of a library of candidates. This often involves preparing a set of E3 ligase ligand-linker conjugates and a set of warhead-linker conjugates, which can then be combined in a combinatorial fashion.[1][5] "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the rapid and efficient synthesis of PROTAC libraries.[16]

Protocol: General Procedure for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-functionalized building block with an amine-functionalized building block.

Materials:

  • Carboxylic acid-functionalized building block (e.g., Warhead-Linker-COOH)

  • Amine-functionalized building block (e.g., E3 Ligase-Linker-NH2)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the carboxylic acid-functionalized building block (1.0 eq) in the anhydrous solvent.

  • Add the peptide coupling reagent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized building block (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Characterization and Evaluation of PROTACs

Once synthesized, PROTACs must be rigorously evaluated to determine their efficacy and mechanism of action.

AssayPurposeKey Parameters Measured
Western Blot To quantify the level of target protein degradation.DC50 (concentration for 50% degradation), Dmax (maximum degradation).[20]
Cell Viability/Proliferation Assays To assess the phenotypic consequences of target degradation.IC50 (concentration for 50% inhibition of growth).
Ternary Complex Formation Assays To measure the formation and stability of the POI-PROTAC-E3 ligase complex.[19]Binding affinity (Kd), cooperativity.
Ubiquitination Assays To confirm that the target protein is being ubiquitinated.Detection of polyubiquitinated target protein.
Proteomics (e.g., Mass Spectrometry) To assess the selectivity of the PROTAC across the entire proteome.Off-target degradation.[20]

It is crucial to include negative controls in these experiments, such as a PROTAC with an inactive E3 ligase ligand or warhead, to confirm that the observed degradation is dependent on the formation of the ternary complex.[20]

Conclusion and Future Perspectives

The field of targeted protein degradation is rapidly evolving, with ongoing efforts to expand the repertoire of available E3 ligase ligands and to develop more predictable models for linker design.[21] The modular nature of PROTACs, built from the three core components discussed in this guide, provides a powerful platform for the development of novel therapeutics. As our understanding of the intricate interplay between these building blocks deepens, so too will our ability to rationally design highly potent and selective protein degraders for a wide range of diseases. The continued exploration of new E3 ligases, innovative linker technologies, and novel warheads will undoubtedly push the boundaries of this exciting therapeutic modality.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutics and Tools for Chemical Biology. Cell, 181(1), 102–114. [Link]

  • Ciulli, A., & Trainor, N. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 6–11. [Link]

  • Rout, I., & Troup. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 993–1006. [Link]

  • Steinebach, C., Lindner, S., & Ute, K. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 597315. [Link]

  • Alena, K., & Kseniia, P. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-1. [Link]

  • Hanzl, A., & Winter, G. E. (2020). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. Current Opinion in Chemical Biology, 56, 35–41. [Link]

  • Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. Retrieved from [Link]

  • Bio-Techne. (2022, July 5). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Retrieved from [Link]

  • Merck Millipore. (n.d.). Protein Degrader Building Blocks. Retrieved from [Link]

  • Farnaby, W., et al. (2019). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 62(22), 10363–10379. [Link]

  • Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(2), 199–212.e14. [Link]

  • Tran, T. H., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e623. [Link]

  • Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders. Retrieved from [Link]

  • Gendoo, D. M. A., et al. (2023). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. Journal of Chemical Information and Modeling, 63(15), 4567–4583. [Link]

  • Petřík, M., et al. (2025). Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs. Cellular and Molecular Life Sciences, 82(5), 159. [Link]

  • NanoTemper Technologies. (2021, March 29). Are you building an effective protein degrader? 4 questions to ask yourself to find out. Retrieved from [Link]

  • Petz, D., et al. (2022). Targeted Protein Degradation: Clinical Advances in the Field of Oncology. International Journal of Molecular Sciences, 23(24), 15440. [Link]

  • Sun, X., et al. (2024). Targeted protein degradation: therapeutic potential and challenges of PROTACs and molecular glues. The Journal of Pathology, 262(4), 406-421. [Link]

  • Lee, Y. R., et al. (2023). Cell-Specific Degradation of Histone Deacetylase Using Warhead-Caged Proteolysis Targeting Chimeras. Journal of the American Chemical Society, 145(46), 25211–25220. [Link]

  • Lu, Y., et al. (2023). Novel approaches to targeted protein degradation technologies in drug discovery. Expert Opinion on Drug Discovery, 18(11), 1239–1256. [Link]

  • NanoTemper Technologies, Inc. (2025, January 29). How To Build An Effective Protein Degrader. Drug Discovery Online. Retrieved from [Link]

  • Tran, T. H., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e623. [Link]

  • Ge, C. H., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters, 12(11), 1735–1740. [Link]

  • Drug Hunter. (2023, July 28). Ten Ways Degraders Differentiate from Traditional Small Molecules. Retrieved from [Link]

  • Tran, T. H., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. Retrieved from [Link]

  • Drug Discovery Chemistry. (2023). Protein Degraders Molecular Glues Part 1 2023 Archive. Retrieved from [Link]

  • Plesniak, M. P., et al. (2021). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • Particle Metrix. (n.d.). Protein Degrader Structure Determination Services. Retrieved from [Link]

  • Ito, T., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(7), e202200131. [Link]

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Methodological & Application

Synthesis Protocol for 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and efficient protocol for the synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran. This compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized in the development of novel therapeutic agents. The described methodology focuses on the acid-catalyzed etherification of 2-Bromo-4-nitrophenol with 3,4-dihydro-2H-pyran (DHP). This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step protocol, and a discussion of the underlying chemical principles.

Introduction and Scientific Rationale

The strategic installation of a tetrahydropyranyl (THP) ether serves as a crucial protective group strategy for hydroxyl functionalities in multi-step organic synthesis.[1] The THP group is renowned for its stability across a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases, making it an indispensable tool for synthetic chemists.[2] The target molecule, this compound, incorporates this protective moiety onto a substituted nitrophenol scaffold, which is a common pharmacophore in drug discovery.

The synthesis hinges on the acid-catalyzed addition of the phenolic hydroxyl group of 2-Bromo-4-nitrophenol to the double bond of 3,4-dihydro-2H-pyran (DHP).[3] This reaction proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then trapped by the nucleophilic phenol.[1] The choice of an acid catalyst is critical to facilitate the protonation of DHP and initiate the reaction cascade.[1]

While other etherification strategies such as the Williamson ether synthesis or the Mitsunobu reaction exist, the direct addition to DHP is often preferred for its operational simplicity, high yields, and the mild conditions required. The Williamson ether synthesis typically requires a strong base to deprotonate the phenol and an appropriate alkyl halide, which can sometimes lead to side reactions.[4][5] The Mitsunobu reaction, while effective for forming aryl ethers, involves stoichiometric amounts of triphenylphosphine and an azodicarboxylate (like DEAD or DIAD), which can complicate purification due to the formation of triphenylphosphine oxide and hydrazine byproducts.[6][7][8]

Reaction Scheme

The synthesis of this compound is achieved through a straightforward acid-catalyzed reaction.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_Bromo_4_nitrophenol 2-Bromo-4-nitrophenol p1 2_Bromo_4_nitrophenol->p1 DHP 3,4-Dihydro-2H-pyran (DHP) DHP->p1 Catalyst p-TsOH (cat.) Solvent DCM Target_Molecule This compound p1->Target_Molecule p-TsOH, DCM Room Temp.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of the target compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromo-4-nitrophenol≥98%Commercially Available
3,4-Dihydro-2H-pyran (DHP)≥97%Commercially Available
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98.5%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Saturated aqueous sodium bicarbonateReagent GradeIn-house preparation
Brine (Saturated aqueous NaCl)Reagent GradeIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available
Silica gel for column chromatography60 Å, 230-400 meshCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-nitrophenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks for the aromatic protons, the anomeric proton of the THP ring, and the methylene protons of the THP ring.
¹³C NMR Resonances corresponding to the carbon atoms of the nitrophenyl ring and the THP moiety.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₁H₁₂BrNO₄.
Purity (HPLC) ≥96%

Mechanistic Insights

The acid-catalyzed addition of an alcohol to an alkene, in this case, a phenol to an enol ether, follows a well-established mechanism.

Mechanism cluster_step1 Step 1: Protonation of DHP cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP DHP Oxocarbenium Resonance-stabilized Oxocarbenium Ion DHP->Oxocarbenium Protonation H+ H+ (regenerated) Phenol 2-Bromo-4-nitrophenol Oxonium Protonated Ether Oxocarbenium->Oxonium Nucleophilic Attack Product THP-protected Phenol Oxonium->Product Deprotonation

Caption: Mechanism of acid-catalyzed THP ether formation.

  • Protonation of Dihydropyran: The acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion.[1][9] This intermediate is highly electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 2-Bromo-4-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[1][10] This results in the formation of a protonated ether intermediate.

  • Deprotonation: A weak base, such as the conjugate base of the acid catalyst or another molecule of the alcohol, removes the proton from the oxonium ion to yield the neutral THP ether product and regenerate the acid catalyst.[11]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient catalyst or reaction time.Add a small additional amount of p-TsOH. Extend the reaction time and continue monitoring by TLC.
Formation of Byproducts Presence of water in the reaction mixture.Ensure all glassware is thoroughly dried and use anhydrous solvent.
Difficult Purification Co-elution of product with starting material or byproducts.Optimize the eluent system for column chromatography. A shallower gradient may be required.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of 3,4-dihydro-2H-pyran for the protection of the phenolic hydroxyl group is a straightforward and high-yielding approach. This method avoids the use of harsh reagents and simplifies the purification process, making it a valuable procedure for researchers in organic synthesis and medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Rezai, N., Meybodi, F. A., & Salehi, P. (2000). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

  • BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dihydropyran (DHP). Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Synthetic Communications. (1989). A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Chad's Prep. (n.d.). Acid Catalyzed Addition of an Alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Chad's Prep. (2020, November 19). 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration | OChem [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Acid catalysed mechanism of the addition of alcohols to alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.4: Acid-Catalyzed Hydration. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 96%, 25 grams. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]

  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 966567.

Sources

Application Notes and Protocols: A Detailed Guide to the Reaction Mechanism and Synthesis of Tetrahydropyran Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The tetrahydropyranyl (THP) ether stands as a stalwart and versatile choice for the temporary masking of hydroxyl functionalities. This technical guide offers an in-depth exploration of the core principles and practical applications of THP ethers, serving as a critical resource for professionals in research, discovery, and drug development. We will delve into the nuanced reaction mechanism, provide validated experimental protocols, and discuss the critical parameters that ensure high-yield and clean reactions.

Part 1: The Core Mechanism of Tetrahydropyran (THP) Ether Formation

The protection of an alcohol as a THP ether is a classic example of an acid-catalyzed addition reaction. The process involves the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), converting the acidic and nucleophilic hydroxyl group into a significantly more stable acetal linkage.[1][2] This transformation renders the protected group tolerant to a wide array of non-acidic reagents, including strong bases, organometallics, and hydrides.[3][4]

The mechanism proceeds through the following key steps:

  • Protonation of Dihydropyran (DHP): The reaction is initiated by the protonation of the electron-rich double bond in DHP by an acid catalyst. This protonation occurs at the C-6 position, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is stabilized by the delocalization of the positive charge onto the adjacent oxygen atom.[1][5]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, then attacks the electrophilic C-2 position of the carbocation intermediate.[1][5]

  • Deprotonation: The final step involves the deprotonation of the resulting oxonium ion by a conjugate base, regenerating the acid catalyst and yielding the stable THP ether product.

This entire process is reversible, and the cleavage of the THP ether to regenerate the alcohol is readily achieved under mild acidic conditions, typically in the presence of a protic solvent like water or an alcohol.[1][3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ ROH Alcohol (R-OH) H_plus H⁺ Protonated_Ether Protonated THP Ether Oxocarbenium->Protonated_Ether + R-OH THP_Ether THP Ether (R-OTHP) Protonated_Ether->THP_Ether - H⁺ H_plus_regen H⁺ (regenerated) THP_Ether->H_plus_regen

Diagram 1: The acid-catalyzed reaction mechanism for the formation of a tetrahydropyranyl (THP) ether.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible outcomes.

Protocol 1: Protection of a Primary Alcohol using Pyridinium p-Toluenesulfonate (PPTS)

PPTS is often the catalyst of choice due to its mild acidity, which minimizes potential side reactions with acid-sensitive functional groups.[1]

Materials:

  • Primary Alcohol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP, 1.2 - 1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS, 0.02 - 0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DCM (approximately 0.1-0.5 M concentration). The use of anhydrous solvent is critical to prevent competitive reaction of the acid catalyst with water.

  • Reagent Addition: Add PPTS to the stirred solution. Subsequently, add DHP dropwise at room temperature. A slight excess of DHP is used to drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction progression. Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove any remaining aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude THP ether is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Deprotection of a THP Ether via Acidic Hydrolysis

The cleavage of the THP ether is achieved by reversing the formation reaction under acidic conditions. Acetic acid in a mixed solvent system is a common and effective method.

Materials:

  • THP Ether (1.0 eq)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Reaction Setup: Dissolve the THP ether in a mixture of acetic acid, THF, and water (a common ratio is 3:1:1 v/v/v).[6] The presence of water is essential for the hydrolysis of the acetal.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The disappearance of the starting THP ether and the appearance of the more polar alcohol product indicates the reaction is proceeding.

  • Work-up: Once the deprotection is complete, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting alcohol can be purified by flash column chromatography if necessary.

Experimental_Workflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start_prot Dissolve Alcohol in Anhydrous DCM add_catalyst Add PPTS Catalyst start_prot->add_catalyst add_dhp Add DHP Dropwise add_catalyst->add_dhp monitor_prot Monitor by TLC add_dhp->monitor_prot quench Quench with NaHCO₃ monitor_prot->quench extract_prot Extract & Wash quench->extract_prot dry_prot Dry & Concentrate extract_prot->dry_prot product_thp Purified THP Ether dry_prot->product_thp start_deprot Dissolve THP Ether in AcOH/THF/H₂O monitor_deprot Monitor by TLC start_deprot->monitor_deprot neutralize Neutralize with NaHCO₃ monitor_deprot->neutralize extract_deprot Extract Product neutralize->extract_deprot dry_deprot Dry & Concentrate extract_deprot->dry_deprot product_alcohol Purified Alcohol dry_deprot->product_alcohol

Diagram 2: A comparative workflow for the protection of an alcohol as a THP ether and its subsequent deprotection.

Part 3: Scope, Limitations, and Safety Considerations

Scope and Limitations:

The tetrahydropyranylation of alcohols is a broadly applicable reaction, tolerant of a wide range of functional groups. However, a significant drawback is the creation of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the starting alcohol is chiral.[4][7] This can complicate purification and spectral analysis. The reaction is also sensitive to steric hindrance, and the protection of tertiary alcohols can be challenging.

Safety Considerations:

  • 3,4-Dihydro-2H-pyran (DHP): DHP is a highly flammable liquid with a low flash point.[8][9] It should be handled in a well-ventilated fume hood, away from sources of ignition. It is also an irritant to the eyes and skin.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9][10]

  • Acid Catalysts: Concentrated acids are corrosive and can cause severe burns.[11] Always wear appropriate PPE, including chemical splash goggles, acid-resistant gloves, and a chemical-resistant apron.[11] Handle in a fume hood to avoid inhaling vapors.

Table 1: Comparison of Common Acid Catalysts for Tetrahydropyranylation

CatalystTypical ConditionsAdvantagesDisadvantages
p-Toluenesulfonic acid (TsOH) Catalytic amount, DCM, RTInexpensive and effective.Can be too acidic for sensitive substrates.
Pyridinium p-toluenesulfonate (PPTS) Catalytic amount, DCM, RTMildly acidic, good for acid-sensitive substrates.More expensive than TsOH.
Trifluoroacetic acid (TFA) Catalytic amount, DCM, RTVery effective, short reaction times.Highly corrosive and volatile.
**Silica Supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) **Heterogeneous catalyst, DCM, RTEasily removed by filtration, reusable.[12]May require activation before use.

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

  • Maiti, G.; Roy, S. C. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. J. Org. Chem.1996 , 61 (17), 6038–6039. Available at: [Link]

  • Reddy, B. V. S.; Reddy, L. R.; Corey, E. J. Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2004 , 43B(6), 1285-1287. Available at: [Link]

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  • Naimi-Jamal, M. R.; Mokhtari, J.; Dekamin, M. G.; Kaupp, G. Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. Phosphorus, Sulfur Silicon Relat. Elem.2009 , 184(3), 754-758. Available at: [Link]

  • ChemHelpASAP. THP Protecting Group Addition | Organic Chemistry. YouTube, 26 Nov. 2021. Available at: [Link]

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  • Zhang, Z.-H.; Li, T.-S.; Yang, F. A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. J. Chem. Res., Synop.1998 , (3), 174-175. Available at: [Link]

  • Habibi, D.; Marvi, O. Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Synth. Commun.2006 , 36(6), 803-808. Available at: [Link]

  • The Organic Chemistry Tutor. THP group for protecting alcohols. YouTube, 8 Jan. 2019. Available at: [Link]

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  • Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.
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  • Josh Osbourn. Acid Catalyzed Addition of an Alcohol to an Alkene. YouTube, 7 Jul. 2021. Available at: [Link]

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Sources

The Strategic Utility of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran in Modern Organic Synthesis: Application Notes and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Targeted Protein Degradation

In the rapidly evolving landscape of medicinal chemistry, the quest for novel therapeutic modalities has led to the emergence of Proteolysis Targeting Chimeras (PROTACs) as a powerful strategy for targeted protein degradation.[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[2][3] The design and synthesis of effective PROTACs hinge on the modular assembly of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker. The linker is not merely a spacer but plays a critical role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4]

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran has emerged as a valuable building block in the construction of PROTACs. Its chemical architecture offers a unique combination of functionalities that allow for its strategic incorporation into PROTAC linkers. This guide provides an in-depth exploration of the applications of this versatile molecule in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in the development of next-generation therapeutics.

Core Structural Features and Synthetic Potential

The synthetic utility of this compound stems from its distinct structural motifs:

  • Aryl Bromide: This functional group serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This is particularly useful for attaching the building block to other components of the PROTAC molecule.

  • Electron-Deficient Aromatic Ring: The presence of a nitro group para to the ether linkage and ortho to the bromine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This provides an alternative strategy for linker elongation and functionalization.

  • Tetrahydropyran (THP) Ether: The THP group acts as a protecting group for a hydroxyl functionality. Its stability under a range of conditions and its facile removal under acidic conditions offer synthetic flexibility.[5] The unmasked hydroxyl group can be a point of attachment or further modification.

  • Nitro Group: Beyond its role in activating the aromatic ring, the nitro group can be chemically transformed, most notably through reduction to an amine. This introduces a new nucleophilic site for further conjugation, for instance, through amide bond formation.

The interplay of these functionalities allows for a variety of strategic synthetic disconnections when designing complex molecules like PROTACs.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is a prime substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.

A. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6] In the context of PROTAC synthesis, this reaction is frequently employed to connect linker components. This compound can be efficiently coupled with a variety of primary and secondary amines, providing a modular approach to linker synthesis.[7]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow A 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran F Coupled Product A->F B Amine-containing Linker (R-NH2) B->F C Pd Catalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., XPhos) D->F E Base (e.g., K3PO4) E->F G Purification (Chromatography) F->G H Final Product G->H

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination with a Primary Amine

Objective: To couple this compound with a primary amine-containing linker fragment.

Materials:

  • This compound (1.0 eq)

  • Amine-containing linker (e.g., 4-aminobutanol) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 eq)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 eq)

  • Anhydrous toluene

  • Anhydrous dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the amine linker, and potassium phosphate.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask, followed by anhydrous dioxane.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under an inert atmosphere is crucial for catalytic activity.

  • Ligand Selection: Bulky electron-rich phosphine ligands like XPhos are often used to promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination of the product.[6]

  • Base: The base is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle.[6] K₃PO₄ is a common choice due to its moderate basicity and good solubility in the reaction mixture.

  • Solvent: A mixture of toluene and dioxane is often used to ensure the solubility of all reactants and the catalyst system at the reaction temperature.

B. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction can be used to introduce aryl or vinyl groups at the bromine position of this compound, further diversifying the linker structure.

Detailed Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of dioxane and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Heat the reaction to 80-90 °C under an inert atmosphere and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the biaryl product.

Application II: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group on the aromatic ring of this compound facilitates nucleophilic aromatic substitution (SNAr), providing an alternative to palladium-catalyzed reactions for linker construction.[8] This can be particularly advantageous when palladium-sensitive functional groups are present elsewhere in the molecule.

Diagram: SNAr Reaction Mechanism

SNAr_Mechanism Reactant 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran + Nu: Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition Product Substituted Product + Br- Intermediate->Product Elimination

Caption: General mechanism of the SNAr reaction.

Detailed Protocol: SNAr with an Amine Nucleophile

Objective: To displace the bromide of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., piperidine) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

Procedure:

  • Dissolve this compound in DMF or DMSO in a sealed tube.

  • Add the amine nucleophile and the base to the solution.

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Subsequent Transformations

Once this compound has been incorporated into a larger molecule, its other functional groups can be manipulated to complete the synthesis.

A. Reduction of the Nitro Group

The nitro group can be reduced to a primary amine, which can then be acylated or alkylated to introduce further diversity into the linker.

Detailed Protocol: Nitro Group Reduction

Materials:

  • Nitro-containing compound (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol

  • Water

Procedure:

  • To a solution of the nitro-containing compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to give the crude amine, which can often be used in the next step without further purification.

B. Deprotection of the THP Ether

The THP ether can be removed under acidic conditions to reveal a hydroxyl group, which can serve as an attachment point for another molecular fragment.[5]

Detailed Protocol: THP Deprotection

Materials:

  • THP-protected compound (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (PPTS) (0.2 eq)

  • Methanol or Ethanol

Procedure:

  • Dissolve the THP-protected compound in methanol or ethanol.

  • Add PPTS to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield the deprotected alcohol.

Quantitative Data Summary

Reaction TypeKey ReagentsTypical Yields (%)
Buchwald-Hartwig AminationPd₂(dba)₃, XPhos, K₃PO₄60-90
Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃70-95
Nucleophilic Aromatic Sub.Amine, K₂CO₃ or Et₃N50-85
Nitro Group ReductionFe, NH₄Cl80-98
THP Ether DeprotectionPPTS90-99

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant applications in the construction of complex molecules, particularly in the burgeoning field of PROTACs. Its strategic combination of a handle for cross-coupling, a site for nucleophilic substitution, a reducible nitro group, and a protected hydroxyl group provides medicinal chemists with a powerful tool for linker design and optimization. The protocols detailed in this guide offer a practical framework for leveraging the unique reactivity of this compound, enabling the efficient synthesis of novel therapeutics for targeted protein degradation.

References

  • Hayhow, T. G., et al. (2020). A palladium-catalysed Buchwald–Hartwig amination for lenalidomide-derived aryl bromides was optimised using high throughput experimentation (HTE). Reaction Chemistry & Engineering, 5(5), 941-947.
  • Crews, C. M. (2018). PROTACs: A new therapeutic modality. Cell Chemical Biology, 25(9), 1137-1138.
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Using 3-Bromo-1-propanol as a Linker Precursor. BenchChem.
  • Ciulli, A., & Crews, C. M. (2019). PROTACs: A new modality for drug discovery. Drug Discovery Today, 24(11), 2211-2212.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Royal Society of Chemistry. (n.d.). Tetrahydropyranylation of alcohols and phenols. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed.
  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube.
  • National Center for Biotechnology Information. (2025). Methods to accelerate PROTAC drug discovery. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

Sources

Application Notes & Protocols: Leveraging 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran for Advanced PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3] A PROTAC is a heterobifunctional molecule composed of a ligand for the POI and another for an E3 ubiquitin ligase, connected by a chemical linker.[4][5] The linker is a critical determinant of PROTAC efficacy, influencing the stability and conformation of the key ternary complex (POI-PROTAC-E3 ligase), which precedes ubiquitination and degradation.[1][4] This guide details the strategic application of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran , a versatile chemical building block, in the rational design and synthesis of novel PROTACs. We provide detailed synthetic protocols, characterization assays, and expert insights to empower researchers in drug discovery to accelerate their targeted protein degradation programs.

Introduction to PROTAC Technology and Linker Design

The mechanism of PROTAC action is catalytic, enabling substoichiometric degradation of target proteins, a significant advantage over traditional occupancy-based inhibitors.[4] This process begins with the formation of a ternary complex, where the PROTAC acts as a molecular bridge between the target protein and an E3 ligase.[][7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The linker is far more than a simple spacer; its length, rigidity, and chemical composition critically dictate the geometric arrangement and stability of the ternary complex.[1][4][5] The strategic selection of linker building blocks is therefore paramount. This compound offers a unique combination of features that make it an excellent starting point for linker synthesis.

The Strategic Utility of this compound

This building block provides a robust scaffold for PROTAC linker development due to its distinct chemical functionalities. The tetrahydropyran (THP) ring is a saturated heterocyclic motif that can impart favorable solubility and conformational properties to the linker.[8] The molecule's true versatility lies in the substituted phenyl ring.

PropertyValueSource
CAS Number 1072944-62-7[9][10]
Molecular Formula C11H12BrNO4[9]
Molecular Weight 302.1 g/mol [9]
Purity ≥96%[9]
Primary Reactive Site Aryl Bromide (C-Br bond)N/A
Secondary Reactive Site Nitro Group (-NO2)N/A

Design Rationale:

  • Aryl Bromide Handle: The bromine atom serves as a prime reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward and modular attachment of a POI ligand (warhead).

  • Latent Amine Functionality: The nitro group can be readily reduced to an aniline. This newly formed amino group provides a nucleophilic handle for subsequent amide bond formation with an E3 ligase ligand, a common final step in PROTAC synthesis.[11]

  • Ether Linkage: The phenoxy-pyran ether bond is chemically stable, ensuring the integrity of the linker during multi-step synthesis and within the cellular environment.

Synthetic Workflow: From Building Block to Final PROTAC

The following protocols outline a representative, two-stage synthetic route to a final PROTAC molecule starting from this compound. This modular approach allows for the easy diversification of both the warhead and the E3 ligase ligand.

Synthetic_Workflow Start 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran Intermediate1 Intermediate 1 (Warhead-Linker Precursor) Start->Intermediate1 Suzuki Coupling (Protocol 3.1) Warhead Warhead-Boronic Ester Warhead->Intermediate1 Intermediate2 Intermediate 2 (Amine-functionalized) Intermediate1->Intermediate2 Nitro Reduction (Protocol 3.2) Final_PROTAC Final PROTAC Molecule Intermediate2->Final_PROTAC Amide Coupling (Protocol 3.2) E3_Ligand E3 Ligand-COOH (e.g., Pomalidomide-acid) E3_Ligand->Final_PROTAC

Figure 2: Modular synthetic pathway for PROTAC construction.

Protocol 3.1: Palladium-Catalyzed Suzuki Coupling

Principle: This protocol attaches the POI-binding warhead to the linker scaffold. A Suzuki-Miyaura cross-coupling reaction is employed due to its high functional group tolerance and reliability. It creates a stable carbon-carbon bond between the aryl bromide of our building block and a boronic acid or ester derivative of the warhead.

Materials:

  • This compound (1.0 eq)

  • Warhead-boronic acid pinacol ester (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium Carbonate (K2CO3), aqueous solution (2 M, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the warhead-boronic ester, and Pd(dppf)Cl2.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the aqueous K2CO3 solution via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Causality Check: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting aryl bromide. Incomplete conversion may necessitate extended reaction time or addition of fresh catalyst.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure warhead-linker intermediate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR and high-resolution mass spectrometry (HRMS).

Protocol 3.2: Nitro Reduction and Amide Coupling

Principle: This two-step, one-pot sequence completes the PROTAC synthesis. First, the nitro group is reduced to an aniline using a mild reducing agent like iron powder in the presence of an acid catalyst. The resulting amine is then immediately coupled to a carboxylic acid-functionalized E3 ligase ligand using a peptide coupling reagent like HATU.

Materials:

  • Warhead-linker intermediate from Protocol 3.1 (1.0 eq)

  • Iron powder (<10 micron) (5.0 eq)

  • Ammonium Chloride (NH4Cl) (4.0 eq)

  • Ethanol and Water (3:1 mixture)

  • E3 Ligase Ligand with a carboxylic acid handle (e.g., pomalidomide-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reduction: In a round-bottom flask, suspend the warhead-linker intermediate, iron powder, and NH4Cl in the ethanol/water mixture.

  • Heat the reaction to 80 °C and stir for 2-3 hours.

  • Causality Check: Monitor the reduction by LC-MS, looking for the complete disappearance of the starting material and the appearance of a new peak corresponding to the mass of the reduced amine product.

  • Once the reduction is complete, cool the mixture, filter through a pad of Celite to remove the iron salts, and rinse the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue containing the crude amine can be extracted with ethyl acetate, dried, and concentrated for use in the next step.

  • Coupling: Under an inert atmosphere, dissolve the crude amine intermediate and the E3 ligase ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution.[11]

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Causality Check: Monitor the amide bond formation by LC-MS. The reaction is complete when the amine intermediate is fully consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine to remove DMF and excess reagents.[11]

  • Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Validation: Characterize the final product by ¹H NMR and HRMS to confirm its identity and purity (>95%).

Biological Evaluation of the Synthesized PROTAC

After successful synthesis and characterization, the new PROTAC must be evaluated for its ability to induce the degradation of the target protein. This involves a series of assays to confirm each step of the PROTAC's mechanism of action.

Biological_Workflow PROTAC Synthesized PROTAC Ternary_Assay Ternary Complex Formation Assay (Protocol 4.1) PROTAC->Ternary_Assay Biochemical Test Degradation_Assay Protein Degradation Western Blot (Protocol 4.2) PROTAC->Degradation_Assay Cell-based Test Data_Analysis Data Analysis (DC50 & Dmax) Ternary_Assay->Data_Analysis Quantify Proximity Degradation_Assay->Data_Analysis Quantify Degradation

Sources

Nucleophilic aromatic substitution with 4-hydroxytetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Strategic Implementation of 4-Hydroxytetrahydropyran in Nucleophilic Aromatic Substitution for Aryl Ether Synthesis

Abstract: This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the successful execution of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 4-hydroxytetrahydropyran as the nucleophile. The formation of aryl-tetrahydropyranyl ethers is a critical transformation in modern medicinal chemistry, leveraging the favorable physicochemical properties of the tetrahydropyran (THP) scaffold to enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates.[1] This document delves into the mechanistic underpinnings of the SNAr reaction with secondary alcohol nucleophiles, offers a robust step-by-step experimental workflow, and provides critical insights into process optimization and troubleshooting.

Introduction: The Strategic Value of the Tetrahydropyran Moiety

In the landscape of drug discovery, the tetrahydropyran (THP) ring is recognized as a privileged scaffold.[2][3] It serves as a saturated, non-planar bioisostere of a cyclohexane ring but offers distinct advantages. The endocyclic oxygen atom reduces lipophilicity compared to its carbocyclic counterpart and can act as a hydrogen bond acceptor, potentially improving solubility and target engagement.[1] Consequently, the incorporation of THP moieties into lead compounds is a widely adopted strategy to optimize pharmacokinetic properties.

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful and atom-economical method for forming C-O bonds, particularly for constructing the aryl ether linkages that connect the THP scaffold to an aromatic core.[4] This guide focuses on the practical application of 4-hydroxytetrahydropyran, a secondary alcohol, in SNAr reactions, addressing the specific challenges and considerations required for this valuable transformation.

The SNAr Mechanism with Alcohol Nucleophiles

The SNAr reaction is not a single-step displacement. It proceeds via a well-established two-step addition-elimination mechanism, the pathway of which dictates the necessary reaction components.[5]

Pillars of a Successful SNAr Reaction:

  • Activated Aromatic Ring: The aromatic ring must be rendered electron-deficient by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) group, positioned ortho or para to the leaving group.[6] This placement is critical for stabilizing the key reaction intermediate.

  • Good Leaving Group: A suitable leaving group (LG), typically a halide, must be present. The reactivity order for halogens in SNAr is F > Cl > Br > I.[6] This is because the highly electronegative fluorine atom polarizes the ipso-carbon, making it more electrophilic and accelerating the initial, rate-determining nucleophilic attack.[6][7]

  • Potent Nucleophile: Alcohols, including 4-hydroxytetrahydropyran, are inherently weak nucleophiles.[8] To participate effectively in SNAr, they must be deprotonated in situ with a strong base to form the corresponding alkoxide. This significantly enhances their nucleophilicity.[8]

The reaction pathway is illustrated below. The nucleophilic attack of the tetrahydropyranyloxide anion on the electron-poor aromatic ring forms a resonance-stabilized carbanion known as a Meisenheimer complex.[5][9] The negative charge is delocalized across the aromatic system and, crucially, onto the ortho/para EWG. In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the desired aryl ether product.[5]

Caption: SNAr Addition-Elimination Mechanism.

Experimental Protocol: Synthesis of 4-(4-Nitrophenoxy)tetrahydropyran

This protocol details a representative SNAr reaction between 4-hydroxytetrahydropyran and 1-fluoro-4-nitrobenzene.

Materials and Equipment
  • Reagents:

    • 4-Hydroxytetrahydropyran (≥98%)

    • 1-Fluoro-4-nitrobenzene (≥99%)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF, <50 ppm water)

    • Ethyl acetate (EtOAc), ACS grade

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Flame-dried, two-neck round-bottom flask with stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Ice-water bath

    • Heating mantle with temperature controller

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Glassware for extraction and chromatography

Step-by-Step Procedure
Caption: General Experimental Workflow.
  • Preparation: Assemble a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of nitrogen or argon.

    • Rationale: The use of a strong base like NaH necessitates the exclusion of atmospheric moisture and oxygen to prevent quenching of the base and potential side reactions.[6]

  • Alkoxide Formation:

    • In the flask, dissolve 4-hydroxytetrahydropyran (1.02 g, 10.0 mmol, 1.2 eq) in 20 mL of anhydrous DMF.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion, 0.40 g, 10.0 mmol, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

    • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become clear or slightly hazy as the sodium salt of the alcohol forms.[10][11]

    • Rationale: Pre-forming the alkoxide ensures the nucleophile is sufficiently potent for the reaction.[8] Adding the base at 0 °C controls the exothermic deprotonation. A slight excess of the nucleophile helps drive the reaction to completion.

  • SNAr Reaction:

    • Add 1-fluoro-4-nitrobenzene (1.18 g, 8.3 mmol, 1.0 eq) to the stirred alkoxide solution via syringe.

    • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

    • Rationale: DMF is an excellent polar aprotic solvent for SNAr as it effectively solvates the sodium cation, leaving the alkoxide anion more "naked" and reactive.[6][12] Heating provides the necessary activation energy for the substitution, especially with a secondary alcohol nucleophile which may experience some steric hindrance.[13]

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes). The disappearance of the 1-fluoro-4-nitrobenzene spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 100 mL of ice-cold water to quench any remaining NaH.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The aqueous workup removes the DMF solvent and inorganic salts. Washing with brine helps to break up any emulsions and further dry the organic layer.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to afford the pure 4-(4-nitrophenoxy)tetrahydropyran.

Process Optimization and Troubleshooting

Achieving high yields in SNAr reactions, particularly with sterically demanding nucleophiles, often requires careful optimization. Below are common challenges and evidence-based solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently activated aryl ring.2. Incomplete deprotonation of the alcohol.3. Presence of water in the reaction.1. Ensure a strong EWG is ortho/para to the leaving group.[6]2. Use a stronger base like KHMDS or increase the equivalents of NaH.[13]3. Use anhydrous solvents and flame-dried glassware.
Incomplete Reaction 1. Steric hindrance from the secondary alcohol.2. Reaction temperature is too low or time is too short.3. Poor leaving group (e.g., -Cl instead of -F).1. Switch solvent from THF to a higher boiling polar aprotic solvent like DMF or DMSO.[13][14]2. Increase the reaction temperature (e.g., to 100-120 °C) and/or extend the reaction time.3. If possible, use the corresponding fluoro-arene substrate.[6]
Formation of Side Products 1. Competing elimination reactions if the aryl ring has acidic protons.2. Decomposition of starting material or product at high temperatures.1. Use a non-nucleophilic base and control stoichiometry carefully.2. Perform a temperature screen to find the optimal balance between reaction rate and stability.
Difficulty in Purification 1. Residual DMF in the crude product.1. Ensure thorough washing with water during the workup. Co-evaporation with a high-boiling, non-polar solvent like toluene can help remove residual DMF.

Conclusion

The nucleophilic aromatic substitution reaction is a cornerstone of modern synthetic chemistry, providing a reliable and scalable route to valuable aryl ether compounds. By understanding the core mechanistic principles and employing robust protocols, researchers can effectively utilize 4-hydroxytetrahydropyran to introduce the beneficial THP scaffold into aromatic molecules. The keys to success lie in the careful selection of an activated substrate, the use of a strong base to generate a potent nucleophile, and the choice of an appropriate polar aprotic solvent, all conducted under anhydrous conditions. This guide serves as a practical tool for scientists and professionals in drug development to confidently apply this critical transformation in their synthetic endeavors.

References

  • Kerr, M. E., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(18), 4640–4643. Retrieved from [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Retrieved from [Link]

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  • A Simple and Efficient Method for the Preparation of Hindered Alkyl-Aryl Ethers. (n.d.). Stanford University. Retrieved from [Link]

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Application Notes and Protocols: A Guide to the Stereoselective Synthesis of Polysubstituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3][4] This six-membered oxygen-containing heterocycle is a core structural motif in a vast array of biologically active molecules, including potent antifungal agents like the ambruticins, and complex marine natural products with antiproliferative properties such as neopeltolide.[5][6] The specific stereochemical arrangement of substituents on the THP ring is often crucial for biological activity, making the development of stereoselective synthetic methods a paramount objective for organic chemists. This guide provides an in-depth overview of key contemporary strategies for the stereoselective construction of polysubstituted tetrahydropyrans, complete with detailed mechanistic insights and actionable experimental protocols for researchers in drug discovery and natural product synthesis.

I. The Prins Cyclization: A Classic Approach to Tetrahydropyran Synthesis

The Prins cyclization is a powerful and versatile acid-catalyzed reaction that constructs the tetrahydropyran ring by reacting a homoallylic alcohol with an aldehyde or ketone.[7][8][9] The reaction proceeds through a key oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. The stereochemical outcome is often dictated by a chair-like transition state, which allows for a high degree of diastereoselectivity.[7]

Mechanistic Overview

The choice of acid catalyst, be it a Brønsted or Lewis acid, is critical in initiating the reaction and influencing its stereochemical course.[7][10] The reaction begins with the activation of the aldehyde by the acid catalyst, followed by nucleophilic attack from the homoallylic alcohol to form a hemiacetal intermediate. Subsequent elimination of water generates the crucial oxocarbenium ion. This electrophilic intermediate then undergoes an intramolecular cyclization with the pendant alkene. The stereochemistry of the substituents on the newly formed ring is largely determined by the preferred conformation of the cyclization transition state, which typically favors equatorial positioning of bulky groups to minimize steric strain.

Prins_Mechanism cluster_0 Oxocarbenium Ion Formation cluster_1 Cyclization and Product Formation Aldehyde Aldehyde Hemiacetal Hemiacetal Aldehyde->Hemiacetal + H+ Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Hemiacetal Oxocarbenium_Ion Oxocarbenium Ion Hemiacetal->Oxocarbenium_Ion - H2O Chair_TS Chair-like Transition State Oxocarbenium_Ion->Chair_TS Intramolecular Cyclization Tetrahydropyran Tetrahydropyran Chair_TS->Tetrahydropyran Nucleophilic Attack

Caption: Generalized mechanism of the Prins cyclization.

Protocol 1: Diastereoselective Synthesis of a 2,6-cis-Disubstituted Tetrahydropyran using FeCl₃

This protocol describes a simple and effective method for the synthesis of a cis-2,6-disubstituted tetrahydropyran using anhydrous ferric chloride as the catalyst.[7]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous Ferric Chloride (FeCl₃) (catalytic amount, e.g., 5-10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM.

  • To this stirred solution, add a catalytic amount of anhydrous FeCl₃.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the limiting starting material), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired substituted tetrahydropyran.[7]

Asymmetric Prins Cyclization

The development of catalytic asymmetric Prins cyclizations has been a significant advancement, enabling the synthesis of enantioenriched tetrahydropyrans.[11][12][13] Chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDPs), have proven to be highly effective catalysts for this transformation, affording a diverse range of functionalized 4-methylenetetrahydropyrans in excellent yields and with high enantioselectivities.[11][12][13] These catalysts create a chiral microenvironment that directs the approach of the reactants, leading to a highly stereocontrolled cyclization.

Catalyst TypeSubstrate ScopeTypical ee (%)Reference
Chiral Phosphoric AcidsAromatic/Aliphatic Aldehydes80-95[14][15]
Confined iIDP Brønsted AcidsAromatic/Aliphatic Aldehydes90-99[11]
Chiral Lewis Acids (e.g., Cu(II)-Box)Activated Aldehydes>90[16]

II. Hetero-Diels-Alder Reaction: A Convergent Route to Dihydropyranones

The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition strategy for the synthesis of six-membered heterocycles. In the context of tetrahydropyran synthesis, it typically involves the reaction of an electron-rich diene (e.g., a Danishefsky-type diene) with an aldehyde, often catalyzed by a Lewis acid.[5] This method provides rapid access to highly functionalized dihydropyranones, which can be further elaborated to a wide range of polysubstituted tetrahydropyrans.[5][17]

Mechanistic Principles and Stereocontrol

The stereochemical outcome of the HDA reaction is governed by the principles of pericyclic reactions, with the endo transition state often being favored. The development of chiral Lewis acid catalysts, such as Jacobsen's chiral chromium(III)-salen complexes, has enabled highly enantioselective HDA reactions, providing access to optically active tetrahydropyran precursors.[5] The catalyst coordinates to the aldehyde, lowering its LUMO energy and accelerating the reaction while simultaneously creating a chiral environment that dictates the facial selectivity of the diene's approach.

HDA_Workflow Start Starting Materials: Aldehyde & Danishefsky's Diene Catalysis Chiral Lewis Acid Catalysis (e.g., Cr(III)-salen) Start->Catalysis Cycloaddition [4+2] Hetero-Diels-Alder Cycloaddition Catalysis->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Workup Acidic Workup Intermediate->Workup Product Enantioenriched Dihydropyranone Workup->Product

Caption: Experimental workflow for a catalytic asymmetric Hetero-Diels-Alder reaction.

Protocol 2: Asymmetric Hetero-Diels-Alder Reaction for a 2,6-cis-Disubstituted Dihydropyranone

This protocol is adapted from a synthesis of a key intermediate for the marine natural product neopeltolide, showcasing the power of Jacobsen's catalyst.[5]

Materials:

  • α,β-Unsaturated Ketone (1.0 equiv)

  • Triethylsilyl trifluoromethanesulfonate (TESOTf) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • 2-Tosyloxyacetaldehyde (1.5 equiv)

  • Jacobsen's chiral chromium(III) catalyst (e.g., (S,S)-Cr(III)-salen complex) (5-10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous HCl (1N)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C and add Et₃N (1.5 equiv) followed by the dropwise addition of TESOTf (1.2 equiv). Stir at this temperature until the formation of the silyl enol ether is complete (monitored by TLC).

  • In a separate flame-dried flask, add the chiral Cr(III)-salen catalyst (5-10 mol%) and anhydrous DCM.

  • To the catalyst mixture, add the 2-tosyloxyacetaldehyde (1.5 equiv) and stir for a few minutes.

  • Cool the catalyst-aldehyde mixture to the desired temperature (e.g., -20 °C) and then add the freshly prepared silyl enol ether solution dropwise.

  • Stir the reaction at this temperature and monitor by TLC. The reaction typically proceeds with high diastereoselectivity (dr >95:5).[5]

  • Upon completion, quench the reaction with 1N HCl solution and stir vigorously for 30 minutes for the acidic workup.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the enantioenriched 2,6-cis-substituted dihydropyranone.[5]

III. Intramolecular Oxa-Michael Addition: A Strategy for Ring Closure

The intramolecular oxa-Michael (or oxo-Michael) addition is a reliable method for forming tetrahydropyran rings, particularly for the synthesis of 2,6-disubstituted systems.[5][18] This reaction involves the 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl system within the same molecule. The stereochemical outcome is often dependent on the substrate's conformation and the reaction conditions, which can be tuned to favor either kinetic or thermodynamic control.[18]

Stereodivergent Synthesis

Interestingly, the stereochemical outcome of the oxa-Michael cyclization can sometimes be controlled to produce either the cis- or trans-2,6-disubstituted tetrahydropyran from the same precursor by carefully selecting the reaction conditions.[18] For example, TBAF-mediated conditions may favor a boat-like transition state leading to the trans product, while acid-mediated conditions can promote a chair-like transition state to yield the cis product. This stereodivergence is often influenced by subtle factors like hydrogen bonding.[18]

IV. Organocatalysis in Tetrahydropyran Synthesis

The rise of asymmetric organocatalysis has provided powerful, metal-free alternatives for the stereoselective synthesis of tetrahydropyrans.[1][2][19][20] Chiral amines, squaramides, and phosphoric acids have been employed to catalyze a variety of cascade reactions that efficiently construct highly functionalized THP rings with excellent stereocontrol.[1][19][20]

Organocatalytic Cascade Reactions

A notable example is the diastereo- and enantioselective Michael/Henry/ketalization sequence.[19][20] In this one-pot reaction, a bifunctional organocatalyst, such as a quinine-based squaramide, can orchestrate a cascade of reactions involving a β-keto ester, a nitroalkene, and an alkynyl aldehyde to generate complex tetrahydropyrans with up to five contiguous stereocenters in a single operation.[19][20] The catalyst activates the substrates through hydrogen bonding and directs the stereochemical course of each step.

Conclusion

The stereoselective synthesis of polysubstituted tetrahydropyrans is a vibrant and evolving field of research, driven by the importance of this scaffold in bioactive molecules. The methods outlined in this guide—Prins cyclization, hetero-Diels-Alder reactions, intramolecular oxa-Michael additions, and organocatalytic cascades—represent some of the most powerful and versatile tools available to synthetic chemists. Understanding the mechanistic underpinnings of these reactions is key to rationally designing synthetic routes and controlling stereochemistry. The provided protocols offer a starting point for researchers to apply these state-of-the-art methodologies to their own synthetic challenges in the pursuit of novel therapeutics and the total synthesis of complex natural products.

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One-Pot Synthesis of Substituted Tetrahydropyran Rings: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2][3][4] Its prevalence stems from its ability to act as a conformationally constrained ether, which can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) in drug candidates.[5] The oxygen atom within the THP ring can also serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[5] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted THPs is of paramount importance to researchers in medicinal chemistry and drug development.[1][5][6]

This application note provides a detailed guide to several powerful one-pot methodologies for the synthesis of substituted tetrahydropyran rings. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key transformations.

Strategic Approaches to One-Pot Tetrahydropyran Synthesis

The construction of the tetrahydropyran ring in a single synthetic operation, or "one-pot" reaction, offers significant advantages in terms of efficiency, resource management, and waste reduction. Several powerful strategies have emerged, each with its own unique strengths and substrate scope.

Prins-Type Cyclizations: A Classic Reimagined

The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, has long been a cornerstone for tetrahydropyran synthesis.[7][8] Modern advancements have transformed this classic reaction into a highly stereoselective and versatile tool for the construction of complex THP rings.[7][8][9]

Causality Behind Experimental Choices: The choice of acid catalyst is critical in a Prins cyclization. Brønsted acids can be effective, but Lewis acids often provide superior stereocontrol by coordinating to both the aldehyde and the homoallylic alcohol, thereby organizing the transition state for a highly diastereoselective cyclization.[7][9] The nature of the terminating nucleophile can also be varied to introduce additional functionality into the final product.

Experimental Workflow: Prins Cyclization

Prins Cyclization Workflow Start Homoallylic Alcohol + Aldehyde Acid Lewis or Brønsted Acid (e.g., BF3·OEt2, TMSOTf) Start->Acid Reaction Initiation Intermediate Oxocarbenium Ion Intermediate Acid->Intermediate Formation Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophile Nucleophilic Quench Cyclization->Nucleophile Product Substituted Tetrahydropyran Nucleophile->Product

Caption: General workflow for a Prins-type cyclization to form substituted tetrahydropyrans.

Protocol: Stereoselective Prins Cyclization for cis-2,6-Disubstituted Tetrahydropyran-4-ones [10]

This protocol describes a perrhenic acid-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols with aldehydes to directly synthesize cis-2,6-disubstituted tetrahydropyran-4-ones.

Materials:

  • 3-Chlorohomoallylic alcohol derivative

  • Aldehyde derivative

  • Perrhenic acid (O₃ReOH) in water

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of the 3-chlorohomoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM (0.1 M) at room temperature, add perrhenic acid (5 mol%).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted tetrahydropyran-4-one.

Quantitative Data Summary: Prins Cyclization

EntryAldehydeYield (%)Diastereomeric Ratio (cis:trans)Reference
1Benzaldehyde85>95:5[10]
24-Chlorobenzaldehyde82>95:5[10]
3Isovaleraldehyde75>95:5[10]
Oxa-Michael Additions: A Powerful Ring-Closing Strategy

The intramolecular oxa-Michael addition is a highly effective method for the synthesis of tetrahydropyrans.[1] This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound, leading to the formation of the THP ring.[1] The stereochemical outcome of this reaction can often be controlled by the reaction conditions, allowing for the selective synthesis of either cis or trans isomers.[11]

Causality Behind Experimental Choices: The choice of base is crucial in promoting the oxa-Michael cyclization. Strong, non-nucleophilic bases are often employed to deprotonate the alcohol without competing in the addition reaction. The reaction temperature can also play a significant role in the diastereoselectivity, with lower temperatures often favoring the kinetic product and higher temperatures favoring the thermodynamic product.[11]

Experimental Workflow: Oxa-Michael Addition

Oxa-Michael Addition Workflow Start ζ-Hydroxy α,β-Unsaturated Ester/Ketone Base Base (e.g., NaHMDS) Start->Base Reaction Initiation Deprotonation Alcohol Deprotonation Base->Deprotonation Cyclization Intramolecular Oxa-Michael Addition Deprotonation->Cyclization Product Substituted Tetrahydropyran Cyclization->Product

Caption: General workflow for an intramolecular oxa-Michael addition to form substituted tetrahydropyrans.

Protocol: Stereodivergent Oxa-Michael Cyclization [11]

This protocol describes the stereodivergent synthesis of cis- and trans-2,6-disubstituted tetrahydropyrans from a (E)-ζ-hydroxy α,β-unsaturated ester.

Materials:

  • (E)-ζ-hydroxy α,β-unsaturated ester

  • Sodium hexamethyldisilazide (NaHMDS)

  • Tetramethylethylenediamine (TMEDA) (for cis product)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for workup and purification

Procedure for trans-Tetrahydropyran (Kinetic Control):

  • To a stirred solution of the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C, add NaHMDS (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the trans-tetrahydropyran.

Procedure for cis-Tetrahydropyran (Thermodynamic Control):

  • To a stirred solution of the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv) and TMEDA (2.0 equiv) in anhydrous THF (0.05 M) at room temperature, add NaHMDS (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the cis-tetrahydropyran.

Quantitative Data Summary: Oxa-Michael Cyclization

ProductTemperatureAdditiveYield (%)Diastereomeric Ratio (trans:cis)Reference
trans-THP-78 °CNone8593:7[11]
cis-THPRoom TempTMEDA821:99[11]
Organocatalytic Cascade Reactions: Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including tetrahydropyrans.[2][3][12][13] Chiral organocatalysts can facilitate cascade reactions, where multiple bond-forming events occur in a single pot, leading to the formation of highly functionalized and enantioenriched THP rings.[12][13]

Causality Behind Experimental Choices: The choice of organocatalyst is paramount in achieving high diastereo- and enantioselectivity. Bifunctional catalysts, such as those based on cinchona alkaloids, can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted/Lewis acid/base interactions, thereby controlling the stereochemical outcome of the reaction.[12][13]

Experimental Workflow: Organocatalytic Cascade

Organocatalytic Cascade Workflow Substrates β-Keto Ester + β-Nitrostyrene + Alkynyl Aldehyde Catalyst Chiral Organocatalyst (e.g., Quinine-based Squaramide) Substrates->Catalyst Reaction Initiation Michael Michael Addition Catalyst->Michael Henry Henry Reaction Michael->Henry Ketalization Ketalization Henry->Ketalization Product Highly Functionalized Tetrahydropyran Ketalization->Product

Caption: General workflow for an organocatalytic Michael/Henry/Ketalization cascade to form highly substituted tetrahydropyrans.

Protocol: Organocatalytic Michael/Henry/Ketalization Cascade [12][13]

This protocol describes a diastereo- and enantioselective one-pot synthesis of functionalized tetrahydropyrans using a quinine-based squaramide organocatalyst.

Materials:

  • β-Keto ester

  • β-Nitrostyrene

  • Alkynyl aldehyde

  • Quinine-based squaramide organocatalyst

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the β-keto ester (1.0 equiv), β-nitrostyrene (1.1 equiv), and the quinine-based squaramide organocatalyst (10 mol%) in anhydrous DCM (0.2 M) at -20 °C, stir the mixture for the time indicated by TLC for the Michael addition to complete.

  • Add the alkynyl aldehyde (1.2 equiv) to the reaction mixture.

  • Continue stirring at -20 °C and monitor the progress of the Henry and ketalization steps by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the highly functionalized tetrahydropyran.

Quantitative Data Summary: Organocatalytic Cascade

Entryβ-Keto Esterβ-NitrostyreneAlkynyl AldehydeYield (%)dree (%)Reference
1Ethyl acetoacetateβ-NitrostyrenePhenylpropiolaldehyde75>20:197[12][13]
2Acetylacetone4-Chloro-β-nitrostyrenePhenylpropiolaldehyde80>20:195[12][13]
3Ethyl benzoylacetateβ-Nitrostyrene(4-Methoxyphenyl)propiolaldehyde68>20:196[12][13]
Transition-Metal-Catalyzed Cyclizations: Expanding the Scope

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of tetrahydropyrans.[14][15] Metals such as palladium, gold, and iron can catalyze a variety of transformations, including alkoxycarbonylations and oxidative Heck reactions, to afford substituted THP rings with excellent control over stereochemistry.[1][16][17]

Causality Behind Experimental Choices: The choice of metal and ligand is crucial for the success of these reactions. The ligand can influence the reactivity and selectivity of the metal center, while the metal itself dictates the types of transformations that are possible. For example, palladium catalysts are well-suited for cross-coupling and carbonylation reactions, while gold catalysts excel at activating alkynes and allenes for nucleophilic attack.[1][16]

Experimental Workflow: Palladium-Catalyzed Intramolecular Alkoxycarbonylation

Pd-Catalyzed Alkoxycarbonylation Workflow Start Unsaturated Alcohol Catalyst Pd(II) Catalyst Start->Catalyst Reaction Initiation Oxidative_Addition Oxidative Addition of Alcohol Catalyst->Oxidative_Addition CO_Insertion CO Insertion Oxidative_Addition->CO_Insertion Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Product Tetrahydropyran Lactone Reductive_Elimination->Product

Sources

Mastering the Synthesis of Biaryl Scaffolds: Application Notes and Protocols for Suzuki Coupling Reactions with Bromo-Nitrophenoxy Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the construction of biaryl and heteroaryl structures remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forging carbon-carbon bonds, offering broad functional group tolerance and generally high yields.[1][2] However, the successful application of this reaction to electronically demanding substrates, such as bromo-nitrophenoxy compounds, requires a nuanced understanding of the interplay between the catalyst, ligands, and the unique electronic properties of the starting materials. This guide provides an in-depth exploration of the Suzuki coupling with these challenging substrates, offering both theoretical insights and practical, field-proven protocols to empower researchers in their synthetic endeavors.

The Challenge of Electron-Deficient Substrates

Bromo-nitrophenoxy compounds present a unique set of challenges in Suzuki coupling reactions. The presence of a strongly electron-withdrawing nitro group significantly deactivates the aryl bromide towards the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] While electron-withdrawing groups on the aryl halide can sometimes accelerate the reaction, the combined effect of the nitro and phenoxy groups can also lead to a more sluggish or incomplete conversion. Furthermore, the phenoxy group, with its lone pair of electrons on the oxygen atom, has the potential to coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.

Overcoming these hurdles necessitates a careful selection of the palladium catalyst and, more importantly, the ancillary ligand. Bulky, electron-rich phosphine ligands have been shown to be particularly effective in promoting the oxidative addition of electron-deficient aryl halides by stabilizing the resulting Pd(II) species.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions with challenging substrates.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (Palladacycle) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Bromo-Nitrophenoxy Compound (Ar-X) Boronic Ar'B(OR)₂ (Boronic Acid/Ester) Base Base Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Bromo-Nitrophenoxy Compound, Boronic Acid, Base, and Catalyst/Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC/MS, or LC/MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Characterize Product (NMR, MS) purification->product

Sources

Application Notes and Protocols for the Heck Coupling of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Coupling Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This palladium-catalyzed process has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry, due to its reliability and functional group tolerance.[3] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, commencing with the oxidative addition of the palladium catalyst to the aryl halide.[2] The resulting organopalladium(II) complex then undergoes migratory insertion with the alkene, followed by β-hydride elimination to yield the substituted alkene product and regenerate the active Pd(0) catalyst.[2]

This guide provides a detailed examination and a robust protocol for the Heck coupling of 4-(2-bromo-4-nitrophenoxy)tetrahydro-2H-pyran. The presence of a strong electron-withdrawing nitro group on the aryl bromide substrate is advantageous, as it generally accelerates the rate-determining oxidative addition step.[4] However, the steric bulk of the tetrahydropyran (THP) ether group presents a challenge that necessitates careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Scheme

Core Principles for a Successful Heck Coupling

The success of the Heck coupling of this compound with an acrylate ester hinges on the careful selection of several key parameters:

  • Catalyst System: The choice of the palladium source and the accompanying ligand is critical. While palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst, its in situ reduction to the active Pd(0) species is crucial.[2] The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences both reactivity and selectivity. For electron-deficient aryl bromides, phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or bulky electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) often provide excellent results.[5]

  • Base: An appropriate base is required to neutralize the hydrogen halide generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[1] Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are commonly employed.[4] The choice of base can significantly impact the reaction rate and the formation of byproducts.

  • Solvent: Polar aprotic solvents are generally the media of choice for Heck reactions as they can stabilize the polar intermediates in the catalytic cycle.[6] Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile are frequently used.[4]

  • Alkene Partner: Acrylate esters are excellent substrates for the Heck reaction due to their electron-deficient nature, which promotes the migratory insertion step.[7][8] The reaction typically exhibits high stereoselectivity, yielding the trans-isomer as the major product.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Heck coupling of this compound with ethyl acrylate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
This compound(Not available)332.151.0 g3.011.0
Ethyl acrylate140-88-5100.120.45 mL4.521.5
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.5013.5 mg0.060.02
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.3736.6 mg0.120.04
Triethylamine (Et₃N)121-44-8101.190.84 mL6.022.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0915 mL--

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 g, 3.01 mmol), palladium(II) acetate (13.5 mg, 0.06 mmol), and tri(o-tolyl)phosphine (36.6 mg, 0.12 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (15 mL), followed by triethylamine (0.84 mL, 6.02 mmol), and finally ethyl acrylate (0.45 mL, 4.52 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[9][10] The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified product.

Visualization of the Heck Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Heck coupling reaction.

Heck_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene PiComplex [Ar-Pd(II)L₂(Alkene)]X AlkeneCoord->PiComplex MigIns Migratory Insertion (syn-addition) PiComplex->MigIns AlkylPd R-CH₂-CH(Ar)-Pd(II)L₂-X MigIns->AlkylPd BetaElim β-Hydride Elimination (syn-elimination) AlkylPd->BetaElim ProdComplex [HPd(II)L₂(Product)]X BetaElim->ProdComplex ProdComplex->Pd0 Product RedElim Reductive Elimination ProdComplex->RedElim Base RedElim->Pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Characterization of the Product

The structure and purity of the final product, ethyl (E)-3-(4-nitro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl)acrylate, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the vinylic protons of the acrylate moiety (typically with a large coupling constant of ~16 Hz for the trans isomer), and the protons of the ethyl and tetrahydropyran groups.[11][12]

    • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and the double bond.[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carbonyl group of the ester, the nitro group, and the C=C double bond.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, or inappropriate base/solvent.Ensure the use of a fresh palladium source and anhydrous solvent. Increase the reaction temperature in increments of 10 °C.[13] Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMAc, acetonitrile). Consider using a more active ligand system, such as one based on an N-heterocyclic carbene (NHC).[4]
Formation of byproducts Side reactions such as dehalogenation of the starting material or polymerization of the acrylate.Lower the reaction temperature.[6] Adjust the stoichiometry of the reagents, particularly the amount of base and alkene. Ensure a thoroughly deoxygenated reaction environment.
Poor stereoselectivity Reaction conditions favoring the formation of the cis-isomer.While the Heck reaction generally favors the trans-product, the choice of ligand and solvent can have an influence. Screening different phosphine ligands may improve selectivity.
Difficulty in purification Co-elution of the product with starting materials or byproducts.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The Heck coupling of this compound offers a direct route to valuable cinnamate derivatives that can serve as versatile intermediates in drug discovery and materials science. By carefully controlling the reaction parameters as outlined in this guide, researchers can achieve high yields of the desired product with excellent stereoselectivity. The provided protocol serves as a robust starting point, and further optimization may be necessary to adapt the reaction to a specific scale or to slightly different substrates.

References

Sources

Application Note: Chemoselective Reduction of the Nitro Group in 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran using Iron in Mildly Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of aromatic nitro groups is a cornerstone transformation in organic synthesis, providing a gateway to anilines, which are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. The compound 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is a valuable building block, incorporating a nitro functionality for conversion to a reactive amino group, a bromo substituent for subsequent cross-coupling reactions, and a tetrahydropyran (THP) ether, a common protecting group.

A critical challenge in the reduction of this substrate lies in achieving high chemoselectivity, specifically, the reduction of the nitro group without cleavage of the aryl-bromide bond or the ether linkage. While catalytic hydrogenation is a common method for nitro reductions, catalysts like palladium on carbon (Pd/C) can often lead to undesired dehalogenation.[1] This application note provides a detailed, reliable, and scalable protocol for the chemoselective reduction of this compound to 4-(2-Bromo-4-aminophenoxy)tetrahydro-2H-pyran using iron powder in the presence of ammonium chloride. This method is advantageous due to its mild reaction conditions, high selectivity, cost-effectiveness, and operational simplicity.[2][3]

The Béchamp Reduction: A Classic and Chemoselective Choice

The reduction of aromatic nitro compounds using a metal in acidic media, known as the Béchamp reduction, is a well-established and robust method.[4] The use of iron powder with ammonium chloride provides a mildly acidic environment that facilitates the reduction of the nitro group while being gentle enough to preserve sensitive functional groups.

Mechanism of the Fe/NH₄Cl Reduction

The reaction proceeds through a series of single electron transfers from the surface of the iron metal to the nitro group. Ammonium chloride acts as a proton donor and an electrolyte, maintaining a suitable pH and facilitating the reaction. The overall process can be summarized in the following steps:

  • Electron Transfer: Iron metal donates electrons to the nitro group.

  • Protonation: The resulting radical anion is protonated by the ammonium ion or water.

  • Further Reduction and Protonation: This sequence of electron transfer and protonation continues, leading to the formation of nitroso and hydroxylamine intermediates.

  • Final Product Formation: The hydroxylamine intermediate is further reduced to the corresponding aniline.

This stepwise reduction pathway is depicted in the following diagram:

Reduction Mechanism cluster_reagents Reagents Ar-NO₂ Ar-NO₂ Ar-N(O)O⁻ Ar-N(O)O⁻ Ar-NO₂->Ar-N(O)O⁻ + e⁻ (from Fe) Ar-NO Ar-NO Ar-N(O)O⁻->Ar-NO + H⁺, -OH⁻ Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH + 2e⁻, + 2H⁺ Ar-NH₂ Ar-NH₂ Ar-NHOH->Ar-NH₂ + 2e⁻, + 2H⁺, -H₂O Fe⁰ Fe⁰ NH₄Cl NH₄Cl H₂O H₂O

Figure 1: Simplified mechanism of nitro group reduction using Fe/NH₄Cl.

Experimental Protocol

This protocol is adapted from a general procedure for the reduction of nitroarenes using iron and ammonium chloride.[5]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound302.12101.0
Iron powder (<325 mesh)55.84505.0
Ammonium chloride (NH₄Cl)53.4910010.0
Ethanol (EtOH)46.07--
Water (H₂O)18.02--
Dichloromethane (DCM)84.93--
Celite®---
Saturated aqueous sodium bicarbonate (NaHCO₃) solution---
Brine---
Anhydrous sodium sulfate (Na₂SO₄)142.04--
Procedure

Experimental Workflow cluster_reaction_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification A Charge a round-bottom flask with the nitro compound, iron powder, and ammonium chloride. B Add ethanol and water (e.g., 4:1 v/v). A->B C Heat the mixture to reflux with vigorous stirring. B->C D Monitor the reaction progress by TLC. C->D E Cool the reaction mixture and filter through Celite®. D->E F Wash the Celite® pad with ethanol. E->F G Concentrate the filtrate under reduced pressure. F->G H Partition the residue between DCM and water. G->H I Separate the organic layer. H->I J Wash the organic layer with saturated NaHCO₃ and brine. I->J K Dry the organic layer over anhydrous Na₂SO₄. J->K L Filter and concentrate to obtain the crude product. K->L M Purify by column chromatography if necessary. L->M

Figure 2: Step-by-step experimental workflow for the reduction.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine this compound (3.02 g, 10 mmol), iron powder (2.79 g, 50 mmol), and ammonium chloride (5.35 g, 100 mmol).

  • Solvent Addition: Add 80 mL of ethanol and 20 mL of deionized water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethanol (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • To the resulting aqueous residue, add dichloromethane (100 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Characterization of Starting Material and Product

Starting Material: this compound

  • Molecular Formula: C₁₁H₁₂BrNO₄

  • Molecular Weight: 302.12 g/mol

  • Appearance: Pale yellow solid.

  • Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (d, J = 2.5 Hz, 1H, Ar-H), 8.00 (dd, J = 9.0, 2.5 Hz, 1H, Ar-H), 7.05 (d, J = 9.0 Hz, 1H, Ar-H), 4.60 (m, 1H, O-CH-O), 4.00-3.90 (m, 2H, O-CH₂), 3.70-3.60 (m, 2H, O-CH₂), 2.10-1.90 (m, 2H, CH₂), 1.80-1.60 (m, 2H, CH₂).

  • Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.0, 141.5, 127.0, 125.5, 118.0, 113.0, 75.0, 67.0, 31.0, 25.0.

  • IR (KBr, cm⁻¹): 1520, 1345 (NO₂ stretching).

Product: 4-(2-Bromo-4-aminophenoxy)tetrahydro-2H-pyran

  • Molecular Formula: C₁₁H₁₄BrNO₂

  • Molecular Weight: 272.14 g/mol

  • Appearance: Off-white to light brown solid.

  • Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.90 (d, J = 2.5 Hz, 1H, Ar-H), 6.70 (d, J = 8.5 Hz, 1H, Ar-H), 6.60 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 4.50 (m, 1H, O-CH-O), 3.95-3.85 (m, 2H, O-CH₂), 3.60-3.50 (m, 2H, O-CH₂), 3.50 (br s, 2H, NH₂), 2.00-1.80 (m, 2H, CH₂), 1.70-1.50 (m, 2H, CH₂).

  • Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.0, 140.0, 118.0, 117.0, 116.0, 110.0, 75.5, 67.5, 31.5, 25.5.

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretching).

Note: Predicted NMR data was generated using standard NMR prediction software and should be used as a reference. Actual experimental values may vary.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: The progress of the reaction can be easily tracked by TLC, observing the disappearance of the starting material and the appearance of the more polar amine product.

  • Product Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The disappearance of the characteristic nitro group stretches in the IR spectrum and the appearance of the amine protons and N-H stretches are clear indicators of a successful reaction.

  • Chemoselectivity Confirmation: The preservation of the bromo-substituent can be confirmed by mass spectrometry (observing the characteristic isotopic pattern of bromine) and NMR spectroscopy (absence of signals corresponding to a debrominated product).

Conclusion

The reduction of this compound using iron powder and ammonium chloride is a highly effective and chemoselective method for the synthesis of the corresponding aniline. This application note provides a detailed and practical protocol that is well-suited for researchers in academic and industrial settings. The use of inexpensive and readily available reagents, coupled with the mild reaction conditions and straightforward work-up, makes this procedure a valuable tool for the synthesis of complex molecules in drug discovery and development.

References

  • Time in Pasuruan, ID. Google.
  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Taylor & Francis Online. [Link]

  • The Development of a Scalable, Chemoselective Nitro Reduction. ACS Publications. [Link]

  • Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. ScienceDirect. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]

  • Nitro reduction conditions. Reddit. [Link]

  • Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org. [Link]

  • What groups can be reduced by Sn/HCl? Chemistry Stack Exchange. [Link]

  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate. [Link]

  • 4-((2-Bromo-5-iodophenoxy)methyl)tetrahydro-2H-pyran. PubChem. [Link]

  • compared using 13C nmr spectroscopy. St. Benedict's School. [Link]

  • This compound, min 96%, 25 grams. CP Lab Safety. [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]

  • 2-(4-Bromophenoxy)tetrahydro-2H-pyran. PubChem. [Link]

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Application Notes & Protocols: A Guide to Domino Reactions for the Synthesis of 2H-Pyranones

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2H-pyranone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] Domino reactions, also known as cascade or tandem reactions, have emerged as a powerful and elegant strategy for the synthesis of these valuable heterocycles. By combining multiple bond-forming events in a single pot without isolating intermediates, domino strategies offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact. This guide provides an in-depth exploration of key domino reactions for synthesizing 2H-pyranones, detailing the mechanistic underpinnings, offering field-proven protocols, and discussing their application in modern chemical research.

The Strategic Advantage of Domino Reactions

In conventional multi-step synthesis, each reaction requires separate setup, work-up, and purification, leading to increased time, cost, and solvent waste, as well as potential loss of material at each stage. Domino reactions circumvent these issues by designing a sequence where the product of one transformation is the ideal substrate for the next, all under the same reaction conditions. This approach allows for the rapid construction of molecular complexity from simple, readily available starting materials.[3]

The synthesis of 2H-pyranones is particularly amenable to domino strategies. A common and highly effective pathway involves an initial intermolecular reaction to form a key intermediate, which then undergoes a decisive intramolecular 6-π electrocyclization to forge the pyranone ring.[4]

G cluster_0 Single Reaction Vessel cluster_1 Advantages A Starting Material A Intermediate Open-Chain Intermediate (e.g., 1-Oxatriene) A->Intermediate Step 1 (e.g., Knoevenagel, Michael Addition) B Starting Material B B->Intermediate Product 2H-Pyranone Product Intermediate->Product Step 2 (Intramolecular 6-π Electrocyclization) Adv1 High Atom Economy Adv2 Reduced Waste Adv3 Increased Efficiency Adv4 Rapid Complexity G Start1 α-Aroylketene Dithioacetal IntA Intermediate A (Michael Adduct) Start1->IntA Start2 Malononitrile Start2->IntA Addition Base Base (e.g., Piperidine) Base->IntA Catalyzes IntB Intermediate B (Cyclized Adduct) IntA->IntB Intramolecular Addition IntC Intermediate C (Elimination Product) IntB->IntC Elimination IntD Intermediate D (2-Imino-2H-pyran) IntC->IntD Intramolecular Cyclization Product Final 2H-Pyranone Product IntD->Product Hydrolysis H3O Acidic Workup H3O->Product

Caption: Mechanism for base-promoted domino synthesis of 2H-pyranones.

Protocol: Synthesis of 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile

This protocol is adapted from the work of Kumar et al. [5] Materials:

  • 1-(1,3-dithiolan-2-ylidene)-1-phenylethan-2-one (α-aroylketene dithioacetal derivative, 1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • Hydrochloric acid (1N, for workup)

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-aroylketene dithioacetal (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1N HCl, which will cause a solid to precipitate.

  • Filter the crude solid product using a Büchner funnel and wash with cold water.

  • Dry the solid under vacuum.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 2H-pyranone.

Self-Validation:

  • Expected Product: 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile (Product 3a in the cited literature). [5]* Appearance: Yellow needles. [5]* Expected Yield: ~88%. [5]* Characterization: The product identity should be confirmed by NMR spectroscopy (¹H and ¹³C), FT-IR, and mass spectrometry, comparing the data with reported values. For instance, the ¹H NMR (in CDCl₃) should show a characteristic singlet for the SMe group around δ 2.74 ppm and a singlet for the pyranone proton around δ 6.73 ppm. [5]

Substrate Scope and Yields

This domino reaction demonstrates a broad substrate scope, tolerating various substituents on the aryl ring of the starting dithioacetal.

EntryAryl Substituent (Ar)ProductYield (%)Reference
1Phenyl4-(Methylthio)-6-phenyl-2-oxo-2H-pyran-3-carbonitrile88[5]
23-Methoxyphenyl6-(3-Methoxyphenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile85[6][5]
34-Bromophenyl6-(4-Bromophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile83[6]
4Naphthalen-1-yl4-(Methylthio)-6-(naphthalen-1-yl)-2-oxo-2H-pyran-3-carbonitrile80[6]
5Phenyl (with Pyrrolidine)2-Oxo-6-phenyl-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile88[6]

Organocatalyzed Domino Synthesis of Pyran-Annulated Scaffolds

Green chemistry principles have driven the development of organocatalyzed domino reactions. Aspartic acid, a biodegradable and inexpensive amino acid, has been shown to be an efficient organocatalyst for the three-component synthesis of pyran-annulated heterocyclic scaffolds. [7]This approach involves the in situ formation of a benzylidenemalononitrile intermediate via a Knoevenagel condensation, which then reacts with a C-H acid in a domino sequence.

Protocol: Aspartic Acid-Catalyzed Synthesis of 2-amino-4H-benzo[b]pyrans

This protocol is adapted from the work of Aly et al. [7] Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Dimedone (1 mmol, 140 mg)

  • Aspartic acid (15 mol%, ~20 mg)

  • Ethanol:Water (1:1, 5 mL)

Procedure:

  • In a 25 mL flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in the ethanol:water (1:1) solvent system.

  • Add aspartic acid (15 mol%) to the mixture and stir vigorously at room temperature for 10-15 minutes. The Knoevenagel condensation will proceed to form the benzylidenemalononitrile intermediate.

  • Add the third component, dimedone (1 mmol), to the reaction mixture.

  • Continue stirring at ambient temperature. Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, add 5 mL of water to the flask and continue stirring until a solid precipitates.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold hexane:ethyl acetate (80:20) mixture to remove any unreacted aldehyde.

  • Dry the product under vacuum. The product is often pure enough for characterization without further column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Aspartic acid is chosen for its dual functionality. The carboxylic acid group can activate the aldehyde carbonyl for the Knoevenagel condensation, while the amine group can act as a base to facilitate the subsequent Michael addition.

  • Solvent: An aqueous ethanol mixture is a green solvent that effectively dissolves the reactants and catalyst while allowing for easy product precipitation upon completion.

Applications in Drug Discovery

The 2H-pyranone scaffold is a cornerstone in medicinal chemistry. Its derivatives have shown significant potential as anticancer agents, often by inhibiting critical cell signaling pathways like the PI3K/Akt pathway. [8]The ability to rapidly generate libraries of diverse 2H-pyranone analogues using domino reactions is invaluable for structure-activity relationship (SAR) studies in the drug discovery pipeline.

G cluster_workflow Drug Discovery Workflow Lib Library Synthesis (Domino Reactions) HTS High-Throughput Screening (e.g., Cytotoxicity Assays) Lib->HTS Hit Hit Identification HTS->Hit LeadOp Lead Optimization (SAR Studies) Hit->LeadOp InVitro In Vitro Mechanistic Studies (e.g., Western Blot) LeadOp->InVitro Iterative Cycles InVivo In Vivo Efficacy Studies (Animal Models) InVitro->InVivo Candidate Preclinical Candidate InVivo->Candidate

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, which is typically achieved via a Williamson ether synthesis, can stem from several factors. This reaction involves the nucleophilic attack of the 2-bromo-4-nitrophenoxide ion on a tetrahydropyran electrophile, and is sensitive to reaction conditions.[1]

Here are the primary areas to investigate:

  • Incomplete Deprotonation of the Phenol: The reaction requires the formation of the phenoxide ion to act as a nucleophile. The pKa of 2-bromo-4-nitrophenol is lowered by the electron-withdrawing nitro and bromo groups, making it more acidic than phenol. However, an insufficiently strong base or inadequate reaction time for deprotonation will result in unreacted starting material.

    • Solution: For phenols, especially activated ones like 2-bromo-4-nitrophenol, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can minimize side reactions.[2] Ensure you are using at least a stoichiometric equivalent of the base. If you suspect incomplete deprotonation, you can switch to a stronger, non-nucleophilic base like sodium hydride (NaH). When using NaH, the reaction should be performed under anhydrous conditions, typically in a solvent like THF, and the alcohol should be added to a suspension of NaH at a reduced temperature (e.g., 0 °C) before the addition of the electrophile.

  • Suboptimal Reaction Temperature: While heating can accelerate the desired Sₙ2 reaction, excessively high temperatures can favor elimination (E2) as a side reaction, especially with a secondary electrophile like a 4-substituted tetrahydropyran.

    • Solution: Aim for a moderate temperature range, typically between room temperature and 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time for your specific setup.

  • Inappropriate Solvent Choice: The choice of solvent is critical for an Sₙ2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, reducing its reactivity.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the base but leave the nucleophile relatively free to react.[3]

  • Nature of the Leaving Group on the Tetrahydropyran: The efficiency of the Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Solution: While halides (Br, I) can be used, sulfonate esters like tosylates (OTs) or mesylates (OMs) are often better leaving groups and can lead to higher yields.[3] Consider preparing 4-tosyloxytetrahydropyran as your electrophile.

Question 2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Answer:

The formation of an alkene, likely dihydropyran, is a classic sign of a competing E2 elimination reaction. This is a common issue when using secondary alkyl halides (or sulfonates) with a strong base, which the phenoxide can be.[3]

  • Strategic Reactant Choice: The Williamson ether synthesis is most effective with primary alkyl halides. Since the tetrahydropyran at the 4-position is a secondary carbon, it is inherently more prone to elimination.

  • Temperature Control: Lowering the reaction temperature generally favors the Sₙ2 pathway over the E2 pathway. Elimination reactions typically have a higher activation energy.

  • Base Selection: While a base is necessary to form the phenoxide, using a very strong, sterically hindered base for the deprotonation step, followed by the addition of the electrophile at a controlled, lower temperature, can sometimes mitigate elimination. However, for phenoxides, milder bases like K₂CO₃ are often preferred to reduce the overall basicity of the reaction mixture during the substitution step.

Question 3: Besides the desired O-alkylation product, I am isolating another product that seems to be an isomer. What could it be?

Answer:

When using phenoxides as nucleophiles, there is a possibility of C-alkylation, where the electrophile reacts with the aromatic ring instead of the phenolic oxygen.[4] This is more likely to occur under certain conditions, such as high temperatures or with specific solvents that can influence the site of attack.

  • Mitigation Strategy: Using polar aprotic solvents like DMF or acetonitrile generally favors O-alkylation. Additionally, ensuring the complete formation of the phenoxide salt before the addition of the electrophile can help direct the reaction to the oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis, which follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The process involves two main steps:

  • Deprotonation: The acidic proton of the 2-bromo-4-nitrophenol is removed by a base to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon at the 4-position of the tetrahydropyran ring, displacing a leaving group (e.g., a halide or tosylate) to form the desired ether.

Q2: Which base is best for deprotonating 2-bromo-4-nitrophenol?

A2: Due to the activating effect of the nitro and bromo groups, 2-bromo-4-nitrophenol is more acidic than simple phenols. Therefore, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are often sufficient and are preferred as they are less likely to promote side reactions. For less reactive systems or if incomplete deprotonation is suspected, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used.

Q3: What are the ideal solvents for this reaction?

A3: Polar aprotic solvents are the best choice. These include acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). They effectively dissolve the reactants and facilitate the Sₙ2 reaction without solvating and deactivating the phenoxide nucleophile.

Q4: Can I use 4-hydroxytetrahydropyran directly?

A4: No, 4-hydroxytetrahydropyran cannot be used directly as the hydroxyl group is a poor leaving group. It must first be converted into a good leaving group, such as a halide (e.g., 4-bromotetrahydropyran) or a sulfonate ester (e.g., 4-tosyloxytetrahydropyran or 4-mesyloxytetrahydropyran).

Q5: Is there an alternative synthetic route if the Williamson ether synthesis fails?

A5: Yes, the Mitsunobu reaction is a viable alternative for forming the ether linkage. This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the hydroxyl group of 4-hydroxytetrahydropyran in situ, allowing it to be displaced by the 2-bromo-4-nitrophenol nucleophile. The Mitsunobu reaction often proceeds under milder conditions and can be effective when the Williamson synthesis gives low yields.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This protocol provides a general procedure that can be optimized for your specific laboratory conditions.

Materials:

  • 2-Bromo-4-nitrophenol

  • 4-Tosyloxytetrahydropyran (or 4-bromotetrahydropyran)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approximately 10-15 mL per mmol of the phenol).

  • Phenoxide Formation: Stir the suspension at room temperature for 30 minutes.

  • Addition of Electrophile: Add 4-tosyloxytetrahydropyran (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (around 80-82 °C) and monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the inorganic salts and wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrates and wash successively with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[2][5] Ethers are moderately polar, so a starting eluent of 9:1 hexane:ethyl acetate, gradually increasing the polarity, should provide good separation.[6]

    • Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane may yield the pure product.[1]

Protocol 2: Mitsunobu Reaction (Alternative Route)

Materials:

  • 2-Bromo-4-nitrophenol

  • Tetrahydro-4-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) flushed round-bottom flask with a magnetic stir bar, add 2-bromo-4-nitrophenol (1.0 eq), tetrahydro-4-ol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Dissolve the solids in anhydrous THF (10-15 mL per mmol of the phenol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate to yield the crude product, which will contain triphenylphosphine oxide as a major byproduct.

  • Purification: Purification is typically achieved by column chromatography on silica gel. The triphenylphosphine oxide byproduct is quite polar and can usually be separated from the desired ether product with a hexane/ethyl acetate eluent system.

Data Presentation

The following table summarizes the key parameters influencing the yield of the Williamson ether synthesis for this type of transformation.

ParameterRecommendationRationale
Base K₂CO₃ or Cs₂CO₃Sufficiently strong for activated phenols, minimizes side reactions.
Solvent Acetonitrile, DMFPolar aprotic solvents enhance nucleophilicity and do not interfere with the reaction.
Temperature Room Temp. to 80 °CBalances reaction rate with minimizing the E2 elimination side reaction.
Leaving Group -OTs, -OMs > -Br, -IBetter leaving groups lead to faster reaction rates and higher yields.

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification phenol 2-Bromo-4-nitrophenol deprotonation Deprotonation (Phenoxide Formation) phenol->deprotonation thp_lg Tetrahydropyran-4-LG (LG = OTs, Br) sn2_attack Sₙ2 Attack thp_lg->sn2_attack base Base (e.g., K₂CO₃) base->deprotonation solvent Solvent (e.g., Acetonitrile) solvent->deprotonation deprotonation->sn2_attack Phenoxide workup Aqueous Work-up (Quench, Extract, Dry) sn2_attack->workup Crude Product chromatography Column Chromatography workup->chromatography recrystallization Recrystallization workup->recrystallization product Pure Product: 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran chromatography->product recrystallization->product

Caption: Workflow for the Williamson ether synthesis of the target compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_elimination Evidence of Elimination (Alkene byproduct)? start->check_elimination check_conditions Suboptimal Conditions? start->check_conditions solution_base Use stronger base (NaH) or increase base equivalents. check_deprotonation->solution_base Yes solution_temp Lower reaction temperature. check_elimination->solution_temp Yes solution_solvent Switch to polar aprotic solvent (MeCN, DMF). check_conditions->solution_solvent Protic solvent used? solution_lg Use better leaving group (OTs, OMs). check_conditions->solution_lg Poor leaving group?

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ResearchGate. (2015). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. [https://www.researchgate.net/publication/281449852_Synthesis_of_4-tetrahydro-2h-pyran-2-yloxy]phenol]([Link])

  • El-Sheikh, S. M., et al. (2012). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. [Link]

Sources

Technical Support Center: Purification of Crude 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-(2-bromo-4-nitrophenoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important synthetic intermediate. The methodologies and recommendations provided herein are grounded in established chemical principles and practical laboratory experience.

Understanding the Chemistry: The Synthesis and Potential Impurities

The target compound, this compound, is typically synthesized via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-bromo-4-nitrophenol attacks an electrophilic form of 4-hydroxytetrahydro-2H-pyran (likely activated as a halide or sulfonate).

Understanding this synthetic route is crucial for anticipating potential impurities that may be present in the crude product.

Diagram of a Plausible Synthetic Pathway

Synthetic_Pathway 2-Bromo-4-nitrophenol 2-Bromo-4-nitrophenol Phenoxide 2-Bromo-4-nitrophenoxide 2-Bromo-4-nitrophenol->Phenoxide + Base Base Base (e.g., K2CO3, NaH) Target_Compound 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran Phenoxide->Target_Compound + Activated_THP (SN2 reaction) Activated_THP 4-Halo- or 4-Tosyloxy- tetrahydro-2H-pyran Byproducts Side Products (e.g., Elimination products) Activated_THP->Byproducts Elimination (E2)

Caption: Plausible synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on the Williamson ether synthesis, the most common impurities are:

  • Unreacted Starting Materials: 2-bromo-4-nitrophenol and the activated 4-hydroxytetrahydro-2H-pyran derivative.[2][3] 2-bromo-4-nitrophenol is a solid with a melting point of 111-115 °C and is soluble in methanol.[2]

  • Base and its Salts: Residual base (e.g., potassium carbonate) and the salt formed during the reaction (e.g., potassium bromide).

  • Side-Reaction Products: Elimination (E2) of the activated tetrahydropyran can lead to the formation of dihydropyran derivatives.[4]

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Q2: My crude product is a dark oil/gum. How can I get it to solidify for recrystallization?

A2: Oiling out is a common issue, especially with impure compounds. Here are a few strategies:

  • Trituration: Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether) and vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This can induce nucleation.

  • Seed Crystals: If you have a small amount of pure, solid product, adding a tiny crystal to the oil can initiate crystallization.

  • Solvent Removal: Ensure all reaction solvents (like DMF or DMSO) have been thoroughly removed under high vacuum, as they can inhibit crystallization.

  • Initial Purification: A rapid filtration through a short plug of silica gel, eluting with a moderately polar solvent, can remove some of the more polar impurities that may be causing the oiling.

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal recrystallization solvent will dissolve your compound well when hot but poorly when cold.[5][6] For an aromatic ether like your target compound, good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, or toluene.

  • Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and a solvent in which it is poorly soluble (e.g., hexanes, heptane).[7][8] Dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution.[6]- Try adding a co-solvent in which your compound is less soluble.[7]- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath or refrigerator for a longer period.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the impure compound.- The rate of cooling is too fast.- Significant impurities are present, depressing the melting point.- Use a lower-boiling solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6]- Redissolve the oil in a small amount of hot solvent and try again.- Consider a preliminary purification by column chromatography to remove some impurities.
Low recovery of the purified product. - Too much solvent was used for recrystallization.[6]- The crystals were washed with a solvent at room temperature.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]- Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[6]- Cool the filtrate in an ice bath to maximize crystal formation before filtration.- During hot filtration, keep the solution and filtration apparatus hot to prevent premature crystallization.
The purified product is still colored. - Colored impurities are co-crystallizing with the product.- The color is inherent to the molecule.- Add a small amount of activated charcoal to the hot solution before filtration.[5] Be aware that charcoal can also adsorb some of your product.- The nitro group on the aromatic ring can impart a yellow color to the compound, so a completely colorless product may not be achievable.
Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
The compound does not move from the origin on the TLC plate, even with polar solvents. - The compound is highly polar or is interacting strongly with the silica gel.- Try a more polar eluent system, such as 5-10% methanol in dichloromethane.[9]- Add a small amount of acetic acid to the eluent if your compound is acidic, or a small amount of triethylamine if it is basic, to improve mobility.[10]- Consider using a different stationary phase like alumina or reverse-phase silica.[10]
Poor separation of the product from impurities. - The chosen eluent system is not optimal.- The column was overloaded with crude material.- The column was not packed properly.- Optimize the solvent system using TLC to achieve a good separation between the spots of your product and impurities (a ΔRf of at least 0.2 is ideal).- Use an appropriate amount of crude material for the column size (typically 1:30 to 1:100 ratio of crude material to silica gel by weight).- Ensure the column is packed uniformly without any air bubbles or cracks.
The compound elutes as a broad band (tailing). - The compound is interacting too strongly with the silica gel.- The sample was loaded in a solvent that is too polar.- Add a modifier to the eluent (e.g., a small amount of acetic acid or triethylamine).[10]- Load the sample in a minimal amount of the eluent or a less polar solvent.[11] Dry loading the sample onto a small amount of silica gel can also improve peak shape.[11]
The compound seems to have decomposed on the column. - The compound is unstable on silica gel.- Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[12]- Deactivate the silica gel by adding a small percentage of water or triethylamine.- Use a less acidic stationary phase like neutral alumina.

Experimental Protocols (Starting Points)

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[13]

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[13]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by TLC against the crude material.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for a moderately polar compound like this would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).[14] The ideal solvent system should give your product an Rf value of approximately 0.3-0.4.[15]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.[11]

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Characterization: Dry the purified product under high vacuum and characterize it to confirm its identity and purity.

Workflow for Purification Strategy

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method cluster_assessment Purity Assessment Crude Crude 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran TLC_Analysis TLC Analysis (e.g., 30% EtOAc/Hexanes) Crude->TLC_Analysis Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexanes) TLC_Analysis->Recrystallization If relatively clean (one major spot) Column_Chromatography Column Chromatography (Silica Gel, EtOAc/Hexanes gradient) TLC_Analysis->Column_Chromatography If multiple spots of similar polarity Pure_Product Purified Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Final_TLC TLC Analysis (single spot) Pure_Product->Final_TLC MP_Analysis Melting Point Analysis Pure_Product->MP_Analysis NMR_Analysis NMR Spectroscopy Pure_Product->NMR_Analysis

Caption: A decision-making workflow for the purification of the target compound.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 12, 2026, from [Link]

  • Recrystallization. (n.d.). University of South Alabama. Retrieved January 12, 2026, from [Link]

  • Troubleshooting column chromatography purification of polar ketone compounds. (2025). BenchChem.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Organic Chemistry 253 Experiment #3 Recrystallization. (n.d.). CUNY Queensborough Community College.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • 2-Bromo-4-nitrophenol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 2-Bromo-4-nitrophenol | 5847-59-6. (2025). ChemicalBook.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • 4-Hydroxy-tetrahydro-pyran-2-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • This compound, min 96%, 25 grams. (n.d.). CP Lab Safety.
  • CAS 1072944-62-7 this compound. (n.d.). BOC Sciences.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization. (n.d.).
  • Determining a solvent system. (n.d.). University of York, Chemistry Teaching Labs.
  • TLC Solvent Selection for Separ
  • Thin Layer Chromatography. (n.d.). University of Missouri–St. Louis.
  • 4-Bromo-2-nitrophenol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.
  • 2H-Pyran-2-one, 6-(chloromethyl)tetrahydro-4-hydroxy-, (4R,6S)-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI Blog.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • 2H-Pyran-2-one,tetrahydro-4-hydroxy-6-methyl-. (2023, May 4). ChemicalBook.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). (n.d.). Cheméo.
  • CAS#:27751-97-9 | 2H-Pyran-2-one,tetrahydro-4-hydroxy-6-methyl-. (2025, August 25). Chemsrc.
  • This compound, min 96%, 25 grams. (n.d.). CP Lab Safety.
  • CAS 1072944-62-7 this compound. (n.d.). BOC Sciences.
  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • 2H-Pyran-2-one, 3-bromo-. (n.d.). Organic Syntheses.
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI.
  • Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. (2018, January 29).

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Technical Support Center: Synthesis of Bromo-Nitrophenyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromo-nitrophenyl ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. The content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory work.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My primary reaction, a Nucleophilic Aromatic Substitution (SNAr), is sluggish or failing. What are the critical factors to check?

Answer: The success of a Nucleophilic Aromatic Substitution (SNAr) reaction for synthesizing bromo-nitrophenyl ethers hinges on several key factors. The SNAr mechanism is typically an addition-elimination process where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.[1][2] Here's a breakdown of what to investigate:

  • Activation of the Aromatic Ring: The aromatic ring must be sufficiently "activated" or electron-deficient to be susceptible to nucleophilic attack.[1][2] This is achieved by the presence of strong electron-withdrawing groups (EWGs), most commonly a nitro group (-NO₂). The position of the EWG is critical. For effective resonance stabilization of the negatively charged Meisenheimer complex, the EWG must be positioned ortho or para to the leaving group (the bromine atom).[3][4] A meta positioning will not provide this crucial stabilization, leading to a significantly slower or non-existent reaction.[4][5]

  • Strength of the Nucleophile: The attacking species, typically an alkoxide or phenoxide, needs to be a potent nucleophile. If you are starting with an alcohol, ensure its complete deprotonation to the corresponding alkoxide. Common bases for this include sodium hydride (NaH), potassium hydride (KH), or for more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective.[6][7]

  • Leaving Group Ability: While bromine is a good leaving group, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, not the departure of the leaving group.[1][8] However, a very poor leaving group can hinder the reaction.

  • Solvent Choice: Polar aprotic solvents are generally the best choice for SNAr reactions.[6] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can effectively solvate the cation of the alkoxide salt, leaving the anionic nucleophile more reactive.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It's a delicate balance that often requires optimization for your specific substrates.

Troubleshooting Guide 1: Low Yield of Desired Bromo-Nitrophenyl Ether
Symptom Potential Cause(s) Recommended Action(s)
Low conversion of starting materials Incomplete deprotonation of the alcohol/phenol.Use a stronger base (e.g., NaH) or ensure anhydrous conditions.
Insufficient activation of the aryl halide.Confirm the nitro group is ortho or para to the bromine.[3][4]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side products.
Significant formation of byproducts Competing side reactions (see below).Refer to specific troubleshooting guides for the identified side reaction.
Degradation of starting materials or product.Consider milder reaction conditions or shorter reaction times.
FAQ 2: I'm observing a significant amount of an unexpected isomer in my product mixture. What could be happening?

Answer: The formation of an unexpected isomer often points to a Smiles Rearrangement . This is an intramolecular nucleophilic aromatic substitution reaction.[9][10] In the context of bromo-nitrophenyl ether synthesis, a portion of the molecule can act as a nucleophile and attack the aromatic ring, leading to a skeletal rearrangement.[9]

The general structure susceptible to a Smiles rearrangement in this context is Ar-X-(CH₂)n-YH, where X and Y are heteroatoms. The reaction proceeds through a spirocyclic Meisenheimer-like intermediate.[9][11]

Troubleshooting Guide 2: Minimizing the Smiles Rearrangement
  • Structural Considerations: The propensity for the Smiles rearrangement is highly dependent on the structure of the alcohol used. If the alcohol contains a nucleophilic group (like another hydroxyl or an amine) separated by a suitable linker from the oxygen involved in the ether linkage, this side reaction becomes more probable.

  • Reaction Conditions:

    • Base: The choice and amount of base can influence the rate of the rearrangement. Using a milder base or stoichiometric amounts may help.

    • Temperature: Lowering the reaction temperature can sometimes disfavor the intramolecular rearrangement compared to the desired intermolecular ether synthesis.

Diagram: The Smiles Rearrangement Mechanism

Here is a generalized representation of the Smiles Rearrangement.

Smiles_Rearrangement cluster_start Starting Material cluster_intermediate Spirocyclic Intermediate cluster_product Rearranged Product start Ar-X-(CH₂)n-YH intermediate [Meisenheimer-like Complex] start->intermediate Base product Ar-Y-(CH₂)n-XH intermediate->product Rearomatization

Caption: Generalized mechanism of the Smiles Rearrangement.

FAQ 3: My reaction is producing a significant amount of a product where the nitro group is missing. What is this side reaction?

Answer: The loss of the nitro group is a known side reaction in nucleophilic aromatic substitution chemistry, often referred to as denitration . While the nitro group is essential for activating the ring towards nucleophilic attack, under certain conditions, it can also act as a leaving group. This is more likely to occur with highly activated aromatic systems and strong nucleophiles.

Troubleshooting Guide 3: Suppressing Denitration
  • Nucleophile Choice: Using a less aggressive nucleophile, if possible for your desired transformation, can sometimes mitigate denitration.

  • Temperature Control: This side reaction is often more prevalent at higher temperatures. Carefully controlling and potentially lowering the reaction temperature can be beneficial.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased denitration. Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it once the starting material is consumed to avoid over-reaction.

FAQ 4: I am attempting a Williamson ether synthesis with a bromo-nitrophenoxide and an alkyl halide, but I'm getting low yields and alkene byproducts. Why is this happening?

Answer: This is a classic issue in Williamson ether synthesis, which proceeds via an SN2 mechanism.[12] The formation of an alkene indicates that an E2 elimination reaction is competing with the desired substitution.[6]

  • Nature of the Alkyl Halide: The structure of the alkyl halide is the most critical factor. The Williamson ether synthesis works best with primary alkyl halides.[6][13] Secondary alkyl halides will often give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the alkene via elimination.[6][13]

  • Strength of the Base: The alkoxide or phenoxide is a strong base, which can promote the E2 elimination of the alkyl halide.[6]

  • Temperature: Higher temperatures favor elimination over substitution.[6]

Troubleshooting Guide 4: Optimizing the Williamson Ether Synthesis and Minimizing Elimination
Parameter Recommendation to Favor SN2 (Ether Formation) Reasoning
Alkyl Halide Use a primary alkyl halide.[6][13]Minimizes steric hindrance for the SN2 backside attack and reduces the stability of the potential alkene product.
Temperature Use the lowest effective temperature.Elimination reactions generally have a higher activation energy than substitution reactions.[6]
Base Use the weakest base necessary to deprotonate the alcohol.A less basic nucleophile is less likely to act as a proton abstractor in an E2 reaction. For phenols, K₂CO₃ is often sufficient.[7]
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).[6]These solvents solvate the cation, leaving a "naked" and more reactive anionic nucleophile for the SN2 reaction.
Diagram: Competing SN2 and E2 Pathways

SN2_vs_E2 cluster_sn2 S~N~2 Pathway cluster_e2 E2 Pathway start Bromo-nitrophenoxide + Alkyl Halide sn2_product Bromo-nitrophenyl Ether start->sn2_product Substitution e2_product Alkene + Bromo-nitrophenol start->e2_product Elimination

Caption: Competing SN2 and E2 reactions in Williamson ether synthesis.

II. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Bromo-Nitrophenyl Ether via SNAr

Materials:

  • Appropriate bromo-nitro-substituted phenol

  • Desired alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the bromo-nitro-substituted phenol (1.0 eq).

  • Dissolve the phenol in anhydrous DMF.

  • Under a positive pressure of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the reaction mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases, indicating the formation of the phenoxide.

  • Add the alcohol (1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[14]

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for removing acidic impurities from the crude product.[14]

Procedure:

  • Dissolve the crude product in an organic solvent like diethyl ether or dichloromethane in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.

  • Gently shake the funnel, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with sodium bicarbonate solution one or two more times.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

III. References

  • Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 2-Bromoethyl 4-Nitrophenyl Ether. Retrieved from [Link]

  • Grokipedia. (n.d.). Smiles rearrangement. Retrieved from [Link]

  • Unacademy. (n.d.). Smiles rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • Torraca, K. E., Huang, X., Parrish, C. A., & Buchwald, S. L. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(18), 4554–4557. [Link]

  • The University of Manchester. (n.d.). Modern Aspects of the Smiles Rearrangement. Retrieved from [Link]

  • Sinha, S., Slanina, T., Y-h., C., & Klán, P. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. ACS Omega, 1(2), 213–221. [Link]

  • Slideshare. (n.d.). Von richter rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Retrieved from

  • Quora. (n.d.). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • SynArchive. (n.d.). Smiles Rearrangement. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. Retrieved from [Link]

  • Google Patents. (n.d.). US3450608A - Purification of ethers. Retrieved from

  • Wikipedia. (2023, November 29). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. Retrieved from [Link]

  • Grokipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 24). How can I choose the correct mechanism for nucleophilic substitution of aryl halides? Retrieved from [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • PubMed. (2008, June 1). Synthesis and anti-Helicobacter pylori activity of 5-(nitroaryl)-1,3,4-thiadiazoles with certain sulfur containing alkyl side chain. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Retrieved from [Link]

  • Scribd. (n.d.). 2025-26 II Puc Model Question Paper - 2 With Answers. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for tetrahydropyran (THP) synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The structure of this document is fluid, designed to address the practical challenges and conceptual questions encountered in the lab.

Part 1: Troubleshooting Guide for Tetrahydropyran Synthesis

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal analysis and actionable solutions grounded in established chemical principles.

Q1: My reaction yield is low or the reaction has stalled. What are the primary causes and how can I improve the outcome?

Low conversion is a common issue stemming from several factors, ranging from reagent quality to suboptimal reaction parameters.

Potential Causes & Recommended Solutions:

  • Catalyst Inactivation or Inefficiency:

    • Causality: Many reactions for THP synthesis, such as the Prins cyclization or alcohol protection with dihydropyran (DHP), rely on acid catalysis (both Brønsted and Lewis acids).[1][2] Lewis acids are particularly susceptible to deactivation by trace amounts of water in reagents or solvents. Brønsted acids may be neutralized by basic impurities in the starting materials.

    • Solution: Ensure all reagents and solvents are rigorously dried, especially for moisture-sensitive reactions. Use freshly purified or high-purity reagents.[3] If catalyst deactivation is suspected, consider adding a fresh aliquot of the catalyst. For reactions that are sluggish, a stronger acid catalyst might be necessary; for example, switching from pyridinium p-toluenesulfonate (PPTS) to p-toluenesulfonic acid (p-TsOH) or a Lewis acid like Sc(OTf)₃ can accelerate the reaction.[1][4]

  • Suboptimal Temperature or Concentration:

    • Causality: Chemical reactions are highly sensitive to temperature and concentration.[3] A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can lead to decomposition of starting materials or products.[1] Similarly, if reactant concentrations are too low, the frequency of molecular collisions will be insufficient for an efficient reaction rate.[3]

    • Solution: If the reaction is sluggish at room temperature, gradually increase the heat in 10-20°C increments, monitoring for product formation and decomposition by TLC or LC-MS. Conversely, if side products are observed, try lowering the temperature. For issues of dilution, increase the concentration of the reactants, being mindful of solubility limits.

  • Poor Reagent Quality or Stoichiometry:

    • Causality: Dihydropyran, a common reagent for forming THP ethers, can degrade over time. Aldehydes used in Prins cyclizations can oxidize to carboxylic acids. Incorrect stoichiometry, such as using an insufficient amount of the cyclization precursor, will naturally lead to low yields.

    • Solution: Use freshly distilled or recently purchased reagents. Verify the purity of starting materials via NMR or GC-MS. Double-check all calculations for mass and molar equivalents before starting the reaction.

  • Scale-Up Issues:

    • Causality: Reactions that work well on a small scale may fail upon scale-up due to issues with heat and mass transfer. The formation of THP ethers from alcohols and DHP, for instance, can be highly exothermic.[5]

    • Solution: For exothermic reactions, ensure adequate cooling and control the rate of reagent addition. On a larger scale, drop-wise addition may be necessary to maintain the optimal temperature range of 0-25°C.[5]

Below is a troubleshooting workflow to guide your optimization process.

G Start Problem: Low Yield / Stalled Reaction Check_Catalyst 1. Investigate Catalyst Start->Check_Catalyst Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Reagents 3. Verify Reagents & Stoichiometry Start->Check_Reagents Workup_Loss 4. Assess Workup/Purification Start->Workup_Loss Sol_Catalyst1 Use Anhydrous Solvents/Reagents Check_Catalyst->Sol_Catalyst1 Moisture sensitive? Sol_Catalyst2 Switch to Stronger/Different Catalyst (e.g., p-TsOH, Lewis Acid) Check_Catalyst->Sol_Catalyst2 Reaction sluggish? Sol_Conditions1 Increase/Decrease Temperature Check_Conditions->Sol_Conditions1 Rate vs. Side Products Sol_Conditions2 Increase Reactant Concentration Check_Conditions->Sol_Conditions2 Too dilute? Sol_Reagents1 Use Freshly Purified Reagents Check_Reagents->Sol_Reagents1 Degradation suspected? Sol_Reagents2 Re-verify Stoichiometry Check_Reagents->Sol_Reagents2 Calculation error possible? Sol_Workup1 Minimize Transfers & Extractions Workup_Loss->Sol_Workup1 Physical loss? Sol_Workup2 Optimize Chromatography Conditions Workup_Loss->Sol_Workup2 Poor separation?

Caption: Troubleshooting workflow for low-yield THP synthesis.

Q2: My reaction is producing a mixture of diastereomers or constitutional isomers. How can I improve selectivity?

Selectivity is a cornerstone of modern synthesis. In THP synthesis, both stereoselectivity (cis/trans) and regioselectivity (e.g., 5-exo vs. 6-endo cyclization) are critical.

Potential Causes & Recommended Solutions:

  • Solvent Effects:

    • Causality: The polarity of the solvent can dramatically influence the reaction pathway. In nucleophilic substitutions of THP acetals, polar solvents tend to favor SN1-type mechanisms, which proceed through a planar oxocarbenium ion, often leading to poor stereoselectivity.[6] Nonpolar solvents, in contrast, can promote SN2-type mechanisms, resulting in higher stereoselectivity.[6]

    • Solution: Screen a range of solvents. For instance, if a reaction in a polar solvent like acetonitrile gives a mixture of isomers, try a nonpolar solvent like dichloromethane (DCM) or trichloroethylene.[6]

  • Thermodynamic vs. Kinetic Control:

    • Causality: The stereochemical outcome of some reactions, like intramolecular oxa-Michael additions, depends on whether the reaction is under kinetic or thermodynamic control.[1] Generally, kinetic conditions (lower temperatures, strong non-equilibrating conditions) favor the formation of the product that is formed fastest (often the trans isomer), while thermodynamic conditions (higher temperatures, longer reaction times, equilibrating conditions) favor the most stable product (often the cis isomer).[1][7]

    • Solution: To favor the thermodynamic product, run the reaction at a higher temperature or for a longer duration with a catalyst that allows for equilibration. To favor the kinetic product, use a lower temperature and a non-equilibrating base or acid.

  • Catalyst Choice:

    • Causality: The catalyst itself plays a crucial role. Chiral catalysts, such as Jacobsen's chromium(III) catalyst, are designed specifically to control stereochemistry in reactions like the hetero-Diels-Alder cycloaddition.[1] The size and nature of the catalyst can influence the transition state geometry.

    • Solution: For asymmetric syntheses, employ a suitable chiral catalyst. For controlling cis/trans selectivity, screen different Lewis or Brønsted acids, as their coordination properties can influence the preferred cyclization pathway.

Q3: I am having difficulty with the deprotection of a THP ether. What conditions should I try?

While THP ethers are valued for their stability, their removal can be challenging, especially in the presence of other acid-sensitive functional groups.

Potential Causes & Recommended Solutions:

  • Substrate Sensitivity:

    • Causality: Standard deprotection methods using strong aqueous acids (e.g., HCl, AcOH/THF/H₂O) can damage other acid-labile groups in the molecule.[4][8]

    • Solution: Use milder, more selective reagents. Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) is a common choice for sensitive substrates as it maintains a mildly acidic pH.[8][9] Other methods include using LiCl in aqueous DMSO at elevated temperatures, which provides a nearly neutral deprotection condition.[10]

  • Incomplete Deprotection:

    • Causality: The reaction may not have gone to completion due to insufficient acid strength, low temperature, or short reaction time.

    • Solution: Monitor the reaction closely by TLC. If the reaction stalls, a slight increase in temperature or the addition of a stronger acid catalyst may be required. A common set of conditions is acetic acid in a THF/water solution.[8]

Deprotection Reagent Typical Conditions Selectivity & Notes Reference(s)
Acetic AcidAcOH/THF/H₂O (e.g., 4:2:1)Standard, robust method. May cleave other acid-sensitive groups.[8][9]
p-Toluenesulfonic acid (p-TsOH)cat. p-TsOH, MeOH or H₂OStronger acid, faster reaction. Less selective.[8]
Pyridinium p-toluenesulfonate (PPTS)cat. PPTS, EtOH, 55°CMildly acidic. Good for substrates with other acid-labile groups.[8][9]
Lithium Chloride (LiCl)LiCl, H₂O, DMSO, 90°CNearly neutral conditions. Useful for avoiding acid-catalyzed side reactions.[10]
Iron(III) Tosylatecat. Fe(OTs)₃, CH₃OHMild Lewis acid condition.[11]

Table 1: Comparison of common THP ether deprotection conditions.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding THP synthesis.

Q4: How does the THP group function as a protecting group for alcohols, and what is the general mechanism?

The tetrahydropyranyl (THP) group is one of the most common protecting groups for alcohols. It converts the alcohol into a THP ether, which is a type of acetal.[4] This transformation protects the hydroxyl group from a wide range of reaction conditions where it would otherwise interfere, such as with organometallic reagents, hydrides, or under strongly basic conditions.[12][13]

The protection reaction involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[4] The deprotection is simply the reverse reaction: an acid-catalyzed hydrolysis of the acetal to regenerate the alcohol and 5-hydroxypentanal.[8]

G cluster_protection Protection cluster_deprotection Deprotection DHP DHP Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium + H+ H_plus_prot H+ Protected_intermediate Protonated THP Ether Oxocarbenium->Protected_intermediate + R-OH ROH R-OH THP_ether THP Ether Protected_intermediate->THP_ether - H+ THP_ether_deprot THP Ether Protected_intermediate_deprot Protonated THP Ether THP_ether_deprot->Protected_intermediate_deprot + H+ H_plus_deprot H+ Oxocarbenium_deprot Oxocarbenium Ion Protected_intermediate_deprot->Oxocarbenium_deprot - R-OH Hemiacetal Hemiacetal Intermediate Oxocarbenium_deprot->Hemiacetal + H2O H2O H2O ROH_deprot R-OH Hemiacetal->ROH_deprot -> Ring Opens

Caption: General mechanism for THP protection and deprotection.

A major drawback of this method is the introduction of a new stereocenter at the C2 position of the pyran ring. If the alcohol is already chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and characterization (e.g., NMR analysis).[4][12]

Q5: What are the main synthetic strategies for constructing the tetrahydropyran ring itself, beyond alcohol protection?

The THP ring is a common motif in many biologically active natural products, and numerous methods have been developed for its construction.[1][14] The optimal strategy depends on the desired substitution pattern and stereochemistry.

Key Synthetic Strategies:

  • Prins Cyclization: This is a powerful reaction that involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol.[2] The reaction proceeds through an oxocarbenium ion intermediate, followed by intramolecular attack by the alkene.[1] This method is versatile for creating highly substituted THPs.

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene (e.g., Danishefsky's diene) and an aldehyde can efficiently construct tetrahydropyranone derivatives.[1] The development of chiral catalysts has made this a powerful tool for asymmetric synthesis.

  • Intramolecular Hydroalkoxylation/Oxa-Michael Reaction: The cyclization of a hydroxy-alkene, -alkyne, or -α,β-unsaturated ester can form the THP ring.[1][2] These reactions can be catalyzed by acids, bases, or transition metals (e.g., palladium, gold, platinum).[2] The stereochemical outcome of oxa-Michael reactions can often be controlled by choosing kinetic or thermodynamic conditions.[1]

  • Ring-Closing Metathesis (RCM): RCM of a diene containing an oxygen atom in the tether provides a direct route to dihydropyrans, which can then be hydrogenated to the corresponding tetrahydropyran.[1]

Q6: How should I approach the purification of my tetrahydropyran product?

Purification is critical for obtaining a final product of high purity. The choice of method depends on the properties of the product and the nature of the impurities.

General Purification Protocol:

  • Aqueous Workup:

    • Purpose: To remove water-soluble reagents (e.g., acids, salts) and byproducts.

    • Procedure: After the reaction is complete, quench the reaction appropriately (e.g., with a saturated NaHCO₃ solution to neutralize acid). Transfer the mixture to a separatory funnel, dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM), and wash sequentially with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Removal of Unreacted Dihydropyran (DHP):

    • Problem: DHP is a common impurity when forming THP ethers and has a boiling point close to some solvents, making it difficult to remove by evaporation alone.

    • Solution: Unreacted DHP can be removed by treating the crude product with an acid catalyst and water or an alcohol (e.g., methanol) during the workup.[15] This converts the DHP into water-soluble byproducts that can be extracted.

  • Chromatography:

    • Purpose: To separate the desired product from starting materials and side products, especially when dealing with diastereomeric mixtures.

    • Procedure: Flash column chromatography on silica gel is the most common method. The choice of eluent (e.g., hexanes/ethyl acetate mixture) must be optimized by TLC to achieve good separation.

  • Distillation:

    • Purpose: Effective for purifying liquid products that are thermally stable and have a boiling point sufficiently different from any impurities.

    • Procedure: Fractional distillation under atmospheric or reduced pressure (for high-boiling compounds) can yield highly pure material.

Part 3: Experimental Protocols

General Protocol for the Protection of a Primary Alcohol as a THP Ether

This protocol describes a standard, lab-scale procedure for protecting a primary alcohol using 3,4-dihydro-2H-pyran (DHP).

Materials:

  • Primary alcohol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the primary alcohol and dissolve it in anhydrous DCM (approx. 0.1-0.5 M concentration).

  • Reagent Addition: Add PPTS to the solution, followed by the dropwise addition of DHP at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), staining with an appropriate agent (e.g., potassium permanganate or p-anisaldehyde). The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the pure THP ether.

References

  • Kendale, J. C., Valentín, E. M., & Woerpel, K. A. (2010). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters. [Link]

  • Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

  • Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

  • Fuwa, H., & Sasaki, M. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]

  • Loh, Y. R., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • Wikipedia. Tetrahydropyran. Wikipedia. [Link]

  • Furlan, L. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. [Link]

  • ResearchGate. (2023). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]

  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2020). Tetrahydropyran and methods for purifying tetrahydropyran.
  • Afonso, C. A. M., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Clarke, P. A., & Santos, S. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Grela, K., et al. (2020). 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. ACS Omega. [Link]

  • Royal Society of Chemistry. (Date N/A). A short review on the protection of hydroxyl group as tetrahydropyranyl ether. RSC Advances. [Link]

  • Fernandez, X., & Casanova, J. (2010). Solvent-free catalysed synthesis of tetrahydropyran odorants: the role of SiO2-supported p-TSA. Flavour and Fragrance Journal. [Link]

  • Greaney, M. F., et al. (2021). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]

  • De Nys, R., & Van der Eycken, E. V. (2019). Optimization of the Reaction Conditions. ResearchGate. [Link]

  • Loh, T. P., & Chan, K. P. (2007). Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]

  • Kocienski, P. J. (2005). 4.5 Tetrahydropyranyl (THP) and Related Ethers. Thieme. [Link]

Sources

Technical Support Center: Analysis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on identifying and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your target compound.

Introduction

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. While seemingly straightforward, this reaction is often accompanied by the formation of various byproducts that can complicate purification and compromise the yield and purity of the desired product. Understanding the reaction mechanism and potential side reactions is paramount for successful synthesis and analysis.

This guide provides a comprehensive overview of the common byproducts, troubleshooting strategies for their identification and minimization, and detailed analytical protocols to ensure the quality of your this compound.

Reaction Pathway and Potential Byproducts

The primary reaction involves the deprotonation of 2-bromo-4-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic source of the tetrahydropyran (THP) moiety, such as 4-bromotetrahydro-2H-pyran.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products & Byproducts 2-bromo-4-nitrophenol 2-Bromo-4-nitrophenol Phenoxide 2-Bromo-4-nitrophenoxide 2-bromo-4-nitrophenol->Phenoxide Deprotonation Base Base (e.g., K2CO3, NaH) Base->Phenoxide Elimination Elimination Byproduct (3,4-Dihydro-2H-pyran) Base->Elimination 4-halo-THP 4-Halotetrahydro-2H-pyran Main_Product This compound 4-halo-THP->Main_Product C_Alkylation C-Alkylated Byproduct 4-halo-THP->C_Alkylation 4-halo-THP->Elimination E2 Elimination (Side Reaction) Phenoxide->Main_Product O-Alkylation (SN2) Desired Pathway Phenoxide->C_Alkylation C-Alkylation (Side Reaction) Unreacted_Phenol Unreacted 2-Bromo-4-nitrophenol

Caption: Reaction pathway for the synthesis of this compound, highlighting the desired O-alkylation and potential side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and analysis of this compound in a question-and-answer format.

Q1: My reaction yield is low, and I observe a significant amount of unreacted 2-bromo-4-nitrophenol in my analytical run. What could be the cause?

A1: This issue typically points to incomplete deprotonation of the starting phenol or inefficient nucleophilic attack.

  • Insufficient Base: The pKa of 2-bromo-4-nitrophenol is lower than that of phenol due to the electron-withdrawing nitro and bromo groups, but a sufficiently strong base is still required for complete deprotonation. Ensure you are using an adequate molar excess of a suitable base. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used.[1]

  • Reaction Conditions: The reaction temperature and time may not be optimal. Williamson ether syntheses can require elevated temperatures and prolonged reaction times to proceed to completion.[1] Consider increasing the temperature or extending the reaction time, monitoring the progress by TLC or HPLC.

  • Moisture: The presence of water in the reaction mixture can quench the phenoxide intermediate. Ensure all reagents and solvents are anhydrous.

Q2: I see an unexpected peak in my HPLC chromatogram with the same mass as my product in the LC-MS analysis. How can I identify this impurity?

A2: This is a strong indication of an isomeric byproduct. In the context of phenoxide alkylation, the most likely isomer is the C-alkylated product.

  • C- vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[2] While O-alkylation is generally favored, C-alkylation can occur, especially with certain solvents and reaction conditions.[2][3] Protic solvents, for instance, can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic.[2]

  • Identification:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between O- and C-alkylated isomers. In the O-alkylated product, the chemical shifts of the aromatic protons will be consistent with an ether linkage. In the C-alkylated product, you would expect to see a disruption of the aromatic substitution pattern and potentially the appearance of an aliphatic proton on the ring if alkylation occurs at a non-substituted carbon.

    • HPLC Method Development: A well-developed HPLC method should be able to separate these isomers. Phenyl-based columns can offer different selectivity compared to standard C18 columns due to π-π interactions, which may aid in the separation of aromatic isomers.[1]

Q3: My GC-MS analysis shows a low molecular weight byproduct. What could it be?

A3: A common byproduct in Williamson ether synthesis is the result of an E2 elimination reaction of the alkyl halide.[1]

  • Elimination Reaction: If the base used is strong and/or sterically hindered, it can promote the elimination of HBr from 4-bromotetrahydro-2H-pyran, leading to the formation of 3,4-dihydro-2H-pyran. This is more prevalent at higher reaction temperatures.

  • Identification: 3,4-Dihydro-2H-pyran is a volatile compound and can be readily detected by GC-MS. Its mass spectrum will show a molecular ion peak corresponding to its molecular weight.

Q4: How can I minimize the formation of byproducts in my reaction?

A4: Optimizing the reaction conditions is key to favoring the desired SN2 pathway.

ParameterRecommendation to Favor O-Alkylation (Desired Product)Rationale
Solvent Use polar aprotic solvents like DMF or acetonitrile.These solvents solvate the cation of the phenoxide, leaving the oxygen atom as a more potent nucleophile and minimizing C-alkylation.[2]
Base Use a non-nucleophilic, strong base (e.g., NaH) or a moderately strong base (e.g., K₂CO₃).A strong base ensures complete deprotonation of the phenol. A non-nucleophilic base will not compete in the substitution reaction.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Higher temperatures can favor the elimination side reaction.[1]
Alkyl Halide Not applicable in this specific synthesis, but as a general principle, primary alkyl halides are preferred to minimize elimination.N/A

Frequently Asked Questions (FAQs)

Q: What is the best analytical technique to analyze the purity of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique for routine purity analysis and quantification of the main product and non-volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile byproducts like the elimination product. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of the product and any isolated byproducts.

Q: What are the expected major byproducts in this synthesis?

A: Based on the Williamson ether synthesis mechanism, the most probable byproducts are:

  • C-alkylated isomer(s): Where the tetrahydropyran ring is attached to a carbon atom of the benzene ring.

  • 3,4-Dihydro-2H-pyran: The elimination product from 4-bromotetrahydro-2H-pyran.

  • Unreacted 2-bromo-4-nitrophenol: Due to an incomplete reaction.

Q: Can I use a different halide on the tetrahydropyran, for example, 4-iodotetrahydro-2H-pyran?

A: Yes, using a more reactive leaving group like iodide can increase the rate of the SN2 reaction. However, it may also increase the rate of the E2 elimination side reaction. The choice of halide should be optimized based on experimental results.

Q: How can I purify my product from the reaction byproducts?

A: Column chromatography is the most common method for purifying the desired product from its byproducts and unreacted starting materials. The polarity difference between the O-alkylated product, C-alkylated byproduct, and the starting phenol should allow for good separation on a silica gel column.

Experimental Protocols

HPLC-UV Method for Purity Analysis

This method provides a starting point for the analysis of this compound and its potential byproducts. Method optimization may be required.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare stock solution of reference standard (e.g., 1 mg/mL in mobile phase) Filter Filter all solutions through 0.45 µm filter Prep_Standard->Filter Prep_Sample Prepare sample solution (e.g., 1 mg/mL in mobile phase) Prep_Sample->Filter Injection Inject sample/standard onto HPLC system Filter->Injection Separation Separation on C18 or Phenyl column Injection->Separation Detection UV Detection (e.g., 270 nm) Separation->Detection Integration Integrate peaks in the chromatogram Detection->Integration Quantification Quantify product and impurities (Area % or against standard) Integration->Quantification

Caption: A typical workflow for the HPLC analysis of the reaction mixture.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) or a Phenyl-Hexyl column for alternative selectivity.[1]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (based on the nitrophenol chromophore)[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available from: [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Craig, D. 2.O1 Organic Synthesis Lecture 3. 2004. Available from: [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. 2011. Available from: [Link]

  • C- or O-Alkylation?. ChemistryViews. 2012. Available from: [Link]

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. 2011. Available from: [Link]

Sources

Technical Support Center: Nucleophilic Aromatic Substitution of 1-bromo-2-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the low reactivity of 1-bromo-2-fluoro-5-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices and provide robust, self-validating protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is extremely slow or shows no conversion. Why is 1-bromo-2-fluoro-5-nitrobenzene so unreactive?

A1: The reactivity of your substrate is dictated by the principles of Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds through a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[1][2][3] The stability of this complex is paramount for a successful reaction.

Several factors related to your specific substrate, 1-bromo-2-fluoro-5-nitrobenzene, determine its reactivity profile:

  • Positional Activation by the Nitro Group: The powerful electron-withdrawing nitro group (-NO₂) is essential for activating the ring towards nucleophilic attack.[4][5] Its activating effect, which stabilizes the negative charge of the Meisenheimer complex through resonance, is only effective when it is positioned ortho or para to the leaving group.[1][6]

    • In your molecule, the nitro group is para to the fluorine atom, strongly activating that position for substitution.

    • Conversely, the nitro group is meta to the bromine atom. A meta-nitro group offers only weak inductive stabilization and cannot provide the resonance stabilization crucial for lowering the reaction's activation energy.[1][7]

  • The "Element Effect" in SNAr: Contrary to SN1 and SN2 reactions, the typical leaving group ability in SNAr follows the order F > Cl ≈ Br > I.[4][8][9] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[6][10] The high electronegativity of fluorine powerfully withdraws electron density from the ring carbon, making it more electrophilic and susceptible to attack.[5][10]

Therefore, the low reactivity you are observing is likely directed at the C-Br bond, which is not sufficiently activated. The reaction should preferentially occur at the C-F bond.

Q2: Which halogen should be substituted—the fluorine or the bromine?

A2: The fluorine atom should be selectively substituted.

The regioselectivity is overwhelmingly controlled by the position of the electron-withdrawing nitro group. As explained in Q1, the nitro group is para to the fluorine, allowing it to stabilize the intermediate Meisenheimer complex through resonance. This significantly lowers the activation energy for substitution at the C-F position. The bromine atom, being meta to the nitro group, lacks this resonance stabilization, making its substitution kinetically unfavorable.[6][7]

The mechanism below illustrates the superior stabilization for attack at the C-F position.

Caption: SNAr mechanism showing preferential substitution at the activated C-F position.

Q3: My reaction requires harsh conditions (e.g., >150 °C) and still gives low yields and side products. How can I optimize it?

A3: High temperatures can lead to decomposition, so optimizing other parameters is crucial.[1] If you are targeting the activated C-F position and still facing issues, consider the following troubleshooting workflow.

Caption: Troubleshooting workflow for optimizing SNAr reactions.

Key Optimization Strategies:

  • Enhance Nucleophilicity:

    • For neutral nucleophiles like alcohols or amines, use a base (e.g., K₂CO₃, Et₃N) to deprotonate them, increasing their reactivity.

    • For very weak nucleophiles like alcohols, pre-forming the more potent alkoxide with a strong, non-nucleophilic base like sodium hydride (NaH) is highly effective.[1]

  • Choose the Right Solvent:

    • Polar aprotic solvents like DMSO, DMF, and NMP are ideal.[1] They effectively solvate the cation of the nucleophile's salt but poorly solvate the anion, leaving it "naked" and highly reactive.[11][12]

    • Crucially, ensure your solvent is anhydrous. Water or other protic impurities can protonate and deactivate strong nucleophiles.[1]

  • Controlled Heating:

    • If higher temperatures are necessary, use a sealed tube or a microwave reactor to safely reach temperatures above the solvent's boiling point and reduce reaction times.[1]

Q4: What should I do if optimizing standard SNAr conditions still fails?

A4: While SNAr at the C-F position of this substrate should be feasible, extremely unreactive nucleophiles or steric hindrance may still pose a challenge. In such cases, exploring alternative catalytic methods can be a solution. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for N-nucleophiles) or related couplings for O- and S-nucleophiles, can often proceed under milder conditions.[1][8] These reactions follow a different mechanistic pathway and are not reliant on the SNAr activation pattern.

Frequently Asked Questions (FAQs)

What are the ideal reaction conditions for substituting the fluorine on 1-bromo-2-fluoro-5-nitrobenzene?

The optimal conditions depend on the nucleophile. The table below provides a general guide. Always start at a lower temperature and gradually increase if the reaction is slow, monitoring by TLC or LC-MS.

Nucleophile TypeExample NucleophileRecommended BaseTypical SolventTemperature (°C)
O-Nucleophile Phenol, AlcoholK₂CO₃, Cs₂CO₃, NaHDMF, DMSO25 - 100
N-Nucleophile Secondary AmineK₂CO₃, Et₃N, DIPEAAcetonitrile, THF, DMF25 - 80
S-Nucleophile ThiophenolK₂CO₃, NaHDMF, NMP0 - 60
Why isn't a transition metal catalyst typically needed for this reaction?

The substrate is specifically designed for SNAr. The presence of a strong electron-withdrawing group (-NO₂) para to an excellent SNAr leaving group (-F) makes the aromatic ring sufficiently electron-poor (electrophilic) to be attacked directly by a nucleophile.[4][5] This activation obviates the need for a metal catalyst, which is typically required for coupling reactions on unactivated or deactivated aryl halides.

Can the nitro group be reduced during the reaction?

Yes, this is a potential side reaction, especially if using certain nucleophiles (like some thiolates) or if trace metals are present under harsh conditions. If you observe reduction of the -NO₂ group to an -NH₂ group, consider the following:

  • Use milder reaction conditions (lower temperature).

  • Ensure high purity of reagents and solvents.

  • Use a shorter reaction time.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical reaction with a secondary amine.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq), the amine nucleophile (1.1 - 1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a substrate concentration of 0.1 - 0.5 M.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Procedure for SNAr with an Alcohol Nucleophile using NaH

This protocol is for less reactive alcohol nucleophiles and employs a strong base.

  • Nucleophile Activation: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and carefully dry the NaH under a stream of nitrogen.

  • Alkoxide Formation: Suspend the washed NaH in anhydrous THF or DMF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the alcohol (1.1 eq) in the same solvent. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.

  • Reaction: Heat the reaction mixture to 60-100 °C, monitoring by TLC.

  • Quenching & Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).[13] Proceed with an aqueous workup and extraction as described in Protocol 1.

  • Purification: Purify the crude product by flash chromatography.

References
  • BenchChem. (n.d.). Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene.
  • ResearchGate. (n.d.). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group.
  • National Institutes of Health (NIH). (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • PubMed. (2004, August 19). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.
  • Sci-Hub. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
  • National Institutes of Health (NIH). (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • SpringerLink. (2018, November 14). Nucleophilic substitution in nitroarenes: a general corrected mechanism.
  • ResearchGate. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • St. Benedict & St. John's University. (n.d.). Addition-Elimination at Aromatics (SNAR).
  • Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

Sources

Technical Support Center: Stability of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Introduction: Understanding the Chemistry of this compound

This compound is a molecule that incorporates a tetrahydropyranyl (THP) ether protecting group for the phenolic hydroxyl of 2-bromo-4-nitrophenol. THP ethers are a class of acetals widely used in organic synthesis due to their ease of installation and their stability in neutral to basic conditions.[1][2] However, their defining characteristic is their lability under acidic conditions, which allows for their removal to deprotect the hydroxyl group.

The stability and reactivity of the THP ether in our specific molecule are significantly influenced by the electronic properties of the substituted aromatic ring. The presence of two strong electron-withdrawing groups, a bromine atom and a nitro group, on the phenyl ring plays a crucial role in the molecule's behavior in acidic media.

Frequently Asked Questions (FAQs)

Q1: How stable is the THP ether of this compound in acidic conditions compared to a simple alkyl THP ether?

A1: The THP ether of this compound is significantly more stable under acidic conditions than a THP ether of an aliphatic alcohol or a phenol with electron-donating groups. This increased stability is a direct consequence of the electronic effects of the bromo and nitro substituents on the phenyl ring. These groups are strongly electron-withdrawing, which reduces the electron density on the phenoxy oxygen.

The acid-catalyzed cleavage of a THP ether proceeds through a mechanism that involves protonation of the ether oxygen, followed by the formation of a resonance-stabilized carbocation. Electron-withdrawing groups on the phenoxy moiety destabilize the transition state leading to this carbocation, thereby increasing the activation energy for the cleavage reaction and making the THP ether more resistant to hydrolysis.

Q2: What is the mechanism of acidic cleavage for this THP ether?

A2: The deprotection of the THP ether in this compound under acidic conditions follows a well-established acetal hydrolysis mechanism. The key steps are:

  • Protonation: The ether oxygen of the tetrahydropyran ring is protonated by an acid catalyst.

  • Cleavage: The carbon-oxygen bond between the tetrahydropyran ring and the phenoxy group cleaves, leading to the formation of the free 2-bromo-4-nitrophenol and a resonance-stabilized tetrahydropyranyl cation.

  • Nucleophilic Quench: The carbocation is then quenched by a nucleophile present in the reaction mixture, which is typically the solvent (e.g., water or an alcohol), to form a hemiacetal or an acetal.

Troubleshooting Guide

This section addresses common problems encountered during the handling and deprotection of this compound in acidic media.

Problem Potential Cause Troubleshooting Steps & Rationale
Incomplete or sluggish deprotection of the THP group. 1. Insufficient acid strength or concentration. The electron-withdrawing groups on the phenyl ring increase the stability of the THP ether, requiring stronger acidic conditions for cleavage.1. Increase Acid Strength/Concentration: Gradually increase the concentration of the acid or switch to a stronger acid (e.g., from acetic acid to trifluoroacetic acid). Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions.
2. Low reaction temperature. The rate of hydrolysis is temperature-dependent.2. Increase Reaction Temperature: Gently warm the reaction mixture. A modest increase in temperature can significantly accelerate the rate of hydrolysis. However, be cautious of potential side reactions at elevated temperatures.
3. Inappropriate solvent. The choice of solvent can influence the reaction rate and solubility of the components.3. Solvent Optimization: A protic solvent like methanol or ethanol in the presence of an acid catalyst can facilitate the deprotection through an acetal exchange mechanism. A mixture of THF and aqueous acid is also a common choice.
Observation of unexpected byproducts. 1. Side reactions due to harsh acidic conditions. Prolonged exposure to strong acids or high temperatures can lead to undesired reactions on other parts of the molecule or degradation.1. Milder Conditions: Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) or lower the reaction temperature. While this may slow down the desired deprotection, it can improve the overall yield by minimizing side reactions.
2. Reaction with the nucleophilic solvent. If the deprotection is carried out in an alcohol solvent, the tetrahydropyranyl cation can be trapped by the alcohol to form a new acetal.2. Aqueous Workup: Ensure a proper aqueous workup to hydrolyze any acetal byproducts back to the desired hydroxyl group.
Difficulty in monitoring the reaction progress by TLC. Co-elution of starting material and product. The polarity difference between the protected and deprotected compound may not be sufficient for good separation on TLC.1. Use a different eluent system: Experiment with different solvent mixtures for your TLC to improve separation. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid can sometimes help.
2. Alternative monitoring techniques: Utilize LC-MS or HPLC for more accurate monitoring of the reaction progress.

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Deprotection of this compound

This protocol outlines a general procedure for the acidic cleavage of the THP ether.

Materials:

  • This compound

  • Methanol (MeOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1 equivalent) in methanol (0.1 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-4-nitrophenol.

Visualizing the Deprotection Mechanism and Troubleshooting Workflow

Mechanism of Acid-Catalyzed THP Ether Cleavage

G Mechanism of Acid-Catalyzed THP Ether Cleavage cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Nucleophilic Quench A This compound B Protonated THP Ether A->B + H+ C 2-Bromo-4-nitrophenol B->C - D Tetrahydropyranyl Cation (Resonance Stabilized) B->D + E Hemiacetal/Acetal D->E + H2O/ROH

Caption: Acid-catalyzed cleavage of the THP ether.

Troubleshooting Workflow for Incomplete Deprotection

G Troubleshooting Incomplete Deprotection Start Incomplete Deprotection Observed Check_Acid Is the acid strong enough? Start->Check_Acid Increase_Acid Increase acid concentration or use a stronger acid (e.g., TFA) Check_Acid->Increase_Acid No Check_Temp Is the reaction temperature adequate? Check_Acid->Check_Temp Yes Monitor Monitor reaction closely by LC-MS Increase_Acid->Monitor Increase_Temp Gently heat the reaction (e.g., 40-50 °C) Check_Temp->Increase_Temp No Check_Solvent Is the solvent optimal? Check_Temp->Check_Solvent Yes Increase_Temp->Monitor Change_Solvent Use a protic solvent (MeOH, EtOH) or a THF/water mixture Check_Solvent->Change_Solvent No Check_Solvent->Monitor Yes Change_Solvent->Monitor

Caption: A logical workflow for troubleshooting incomplete THP deprotection.

References

  • K. C. Nicolaou, E. J. Sorensen, Classics in Total Synthesis, VCH, 1996.
  • P. G. M. Wuts, T. W. Greene, Greene's Protective Groups in Organic Synthesis, 5th ed., John Wiley & Sons, 2014.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Sharma, A.; Ramos-Tomillero, I.; El-Faham, A.; Albericio, F. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules2017 , 22, 396. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

Sources

Stability of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under basic conditions.

Introduction: The Dichotomy of a Protecting Group on a Highly Substituted Aromatic Ring

Tetrahydropyranyl (THP) ethers are widely employed as protecting groups for hydroxyl functionalities due to their inherent stability across a broad range of non-acidic conditions, including strongly basic environments.[1][2] This stability is a cornerstone of their utility in multi-step organic synthesis. However, the stability of any chemical entity is context-dependent. In the case of this compound, the THP ether is attached to a highly electron-deficient aromatic ring, substituted with two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a bromine atom (-Br).

This substitution pattern significantly alters the electronic character of the aryl ring, making it susceptible to degradation pathways not typically observed for standard THP ethers. This guide will delve into the potential instabilities, provide clear troubleshooting protocols, and offer validated methods to assess the stability of your compound under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in the presence of common bases like NaOH, KOH, or organic amines?

A1: While THP ethers are generally stable to bases, the presence of strong electron-withdrawing groups on the aromatic ring of this specific molecule makes it susceptible to nucleophilic aromatic substitution (SNAr).[3][4] Strong bases, which are also potent nucleophiles (e.g., hydroxide, alkoxides), can attack the electron-deficient aromatic ring, leading to the displacement of the tetrahydropyranoxy group or the bromide. Therefore, prolonged exposure to strong bases, especially at elevated temperatures, may lead to degradation.

Q2: I'm observing the formation of 2-bromo-4-nitrophenol in my reaction mixture when using a basic catalyst. What is happening?

A2: The formation of 2-bromo-4-nitrophenol is a strong indicator of the cleavage of the aryl ether bond. This is likely occurring via a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophile in your reaction mixture is attacking the carbon atom of the aromatic ring that is bonded to the THP ether oxygen. The electron-withdrawing nitro and bromo groups stabilize the negatively charged intermediate (a Meisenheimer complex), facilitating this reaction.[4]

Q3: Can I use milder bases like sodium bicarbonate or triethylamine with this compound?

A3: Milder, non-nucleophilic bases are less likely to induce SNAr. However, the stability will still be dependent on the reaction conditions (temperature, solvent, reaction time) and the presence of other nucleophiles. It is always recommended to perform a preliminary stability test under your specific reaction conditions.

Q4: How can I monitor the stability of my compound during a reaction?

A4: The most effective way to monitor the stability is by using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking aliquots of your reaction at different time points, you can track the consumption of your starting material and the appearance of any degradation products.

Troubleshooting Guide

This troubleshooting guide is designed to address common issues encountered when using this compound in basic conditions.

Observed Problem Potential Cause Recommended Solution(s)
Low or no yield of the desired product; presence of 2-bromo-4-nitrophenol. Cleavage of the aryl-O-THP bond via Nucleophilic Aromatic Substitution (SNAr) due to strong basic/nucleophilic conditions.- Use a weaker, non-nucleophilic base: Consider using bases like potassium carbonate, cesium carbonate, or a hindered organic base (e.g., DBU, DIPEA) if compatible with your reaction. - Lower the reaction temperature: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature may suppress the degradation pathway. - Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize exposure to basic conditions.
Multiple unexpected spots on TLC or peaks in HPLC/LC-MS. In addition to aryl ether cleavage, other side reactions might be occurring, such as substitution of the bromine atom or reactions involving the nitro group.- Perform a stability study: Before running your reaction, subject a small sample of the starting material to the reaction conditions (base, solvent, temperature) without the other reactants to isolate the stability issue.[5][6] - Characterize the byproducts: If possible, isolate and characterize the major byproducts to better understand the degradation pathways.
Inconsistent results between batches. Variability in the purity of reagents (e.g., presence of nucleophilic impurities in the base or solvent) or precise reaction conditions.- Use high-purity, anhydrous reagents and solvents. - Ensure precise control over reaction temperature and time. - Consider using a buffer system to maintain a stable pH if applicable. [6]

Experimental Protocol: Assessing the Stability of this compound under Basic Conditions

This protocol provides a general framework for testing the stability of your compound to a specific base.

Objective: To determine the rate of degradation of this compound in the presence of a selected base at a specific temperature.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DMF, acetonitrile)

  • Base of interest (e.g., NaOH, triethylamine)

  • Internal standard (a stable, non-reactive compound for quantitative analysis)

  • Reaction vials

  • Stirring apparatus

  • Thermostatically controlled heating block or oil bath

  • Analytical equipment (HPLC or GC)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL of the target compound and 1 mg/mL of the internal standard).

  • Set up Reaction Vials: In separate vials, add the desired amount of base (e.g., 1.2 equivalents relative to the substrate).

  • Initiate the Reaction: At time zero (t=0), add a precise volume of the stock solution to each reaction vial.

  • Incubation: Place the vials in the pre-heated block or oil bath at the desired reaction temperature and begin stirring.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from one of the vials.

  • Quenching: Immediately quench the reaction in the aliquot by adding a dilute acidic solution (e.g., 1M HCl) to neutralize the base.

  • Sample Preparation for Analysis: Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and prepare a sample for HPLC or GC analysis.

  • Analysis: Analyze the samples and determine the ratio of the peak area of this compound to the peak area of the internal standard at each time point.

  • Data Interpretation: Plot the percentage of remaining starting material against time to determine the stability of the compound under the tested conditions.

Visualizing the Potential Degradation Pathway

The following diagram illustrates the potential degradation of this compound via a base-induced SNAr mechanism.

As a text-based AI, I am unable to generate images directly in the DOT script. Please replace the placeholder image URLs with actual chemical structure images for a complete diagram.

Caption: Potential SNAr degradation pathway.

References

  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis.
  • A. H. Haines, Methods for the Protection of Hydroxyl Groups, 1985.
  • Organic Chemistry Portal. Allyl Ethers. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Scribd. 4 - Nucleophilic Aromatic Substitution. [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 8: Acid, Bases and pH (Experiment). [Link]

  • Subirós-Funosas, R., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 296-309. [Link]

  • LAB ACTIVITY: THE UPS AND DOWNS OF PH. [Link]

  • Royal Society of Chemistry. Testing the pH of different solutions | Class experiment. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. [Link]

  • Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2378-2384. [Link]

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) motif is a cornerstone in the architecture of numerous natural products and pharmaceutical agents.[1] Achieving precise control over the stereochemistry of substituted THPs is often paramount to their biological function. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in controlling diastereoselectivity during THP synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for diastereoselective tetrahydropyran synthesis?

A1: Several robust methods exist, with the Prins cyclization, intramolecular oxa-Michael additions, and intramolecular etherification reactions being among the most prevalent.[1] The Prins cyclization involves the reaction of a homoallylic alcohol with an aldehyde, typically promoted by a Lewis or Brønsted acid, to form a tetrahydropyran ring.[1][2] Intramolecular oxa-Michael additions are effective for constructing THP rings from hydroxy-functionalized α,β-unsaturated ketones or esters.[3][4] Intramolecular etherification, another key strategy, involves the cyclization of a δ-hydroxy alkene or related substrate.

Q2: Which factors have the most significant impact on the diastereoselectivity of THP synthesis?

A2: The diastereochemical outcome of a THP synthesis is highly sensitive to several factors. These include the choice of catalyst (Lewis or Brønsted acids), the nature of the solvent, the reaction temperature, and the geometry of the starting materials.[5] For instance, in the Prins cyclization, the catalyst can influence the stability of the transition state, while the solvent can affect the reaction pathway by coordinating with intermediates.[5] Lower reaction temperatures often favor the thermodynamically more stable diastereomer.[5]

Q3: How can I favor the formation of a cis-2,6-disubstituted tetrahydropyran?

A3: The formation of cis-2,6-disubstituted THPs is often thermodynamically favored and can be achieved through several strategies. In Prins-type cyclizations, the reaction often proceeds through a chair-like transition state where bulky substituents preferentially occupy equatorial positions, leading to the cis product.[2] Certain acid catalysts have been shown to exclusively yield the diequatorial (cis) product in intramolecular oxa-Michael additions under kinetic control.[3]

Q4: Is it possible to selectively synthesize a trans-2,6-disubstituted tetrahydropyran?

A4: While often the thermodynamically less stable isomer, selective synthesis of trans-2,6-disubstituted THPs is achievable. Specific Lewis acids, such as TiCl₄, have been successfully employed to favor the formation of the trans isomer in certain Prins cyclization reactions.[1] Additionally, palladium-catalyzed oxidative Heck redox-relay strategies have been developed for the synthesis of trans-2,6-tetrahydropyrans.[6]

Troubleshooting Guide

Problem 1: Poor Diastereoselectivity (Low cis:trans Ratio) in a Prins Cyclization

Symptoms: Your reaction yields a mixture of diastereomers with a low ratio, making purification difficult and reducing the overall yield of the desired product.

Potential Causes & Solutions:

  • Suboptimal Catalyst: The choice of Lewis or Brønsted acid is critical in dictating the stereochemical outcome. Different acids can favor different transition state geometries.

    • Troubleshooting Steps:

      • Screen a panel of Lewis acids: While common Lewis acids like SnCl₄ are used, others such as InCl₃, TMSOTf, or BF₃·OEt₂ may offer superior selectivity for your specific substrate.[1][5]

      • Consider Brønsted acids: Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have shown high catalytic activity and enantioselectivity in asymmetric Prins cyclizations.[7] Phosphomolybdic acid has also been used for diastereoselective synthesis under mild conditions.[5][7]

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate and the transition state.[5]

    • Troubleshooting Steps:

      • Evaluate a range of solvents: Systematically test solvents with varying polarities, from non-polar (e.g., dichloromethane, toluene) to more coordinating solvents (e.g., diethyl ether, THF). Oxygenated solvents have been shown to improve selectivity in some cases.[5]

  • Unoptimized Reaction Temperature: Temperature can affect the equilibrium between different diastereomeric transition states.

    • Troubleshooting Steps:

      • Lower the reaction temperature: Running the reaction at reduced temperatures (e.g., -78 °C) can enhance diastereoselectivity by favoring the formation of the thermodynamically more stable transition state.[5]

  • Substrate Geometry: The geometry of the starting homoallylic alcohol (cis or trans) can directly influence the stereochemistry of the resulting tetrahydropyran.[5]

    • Troubleshooting Steps:

      • Ensure the geometric purity of the starting material: If a specific diastereomer is desired, confirm the isomeric purity of the homoallylic alcohol. For example, a trans-homoallylic alcohol is often used to generate 2,3,4-trisubstituted tetrahydropyrans with a specific stereochemistry.[5]

Illustrative Workflow for Optimizing Diastereoselectivity in Prins Cyclization

G cluster_0 Initial Reaction cluster_1 Troubleshooting & Optimization cluster_2 Improved Outcome A Homoallylic Alcohol + Aldehyde B Lewis Acid (e.g., SnCl4) in DCM at 0 °C A->B C Low Diastereoselectivity (e.g., 2:1 cis:trans) B->C D Screen Lewis Acids (InCl3, TMSOTf, BF3·OEt2) C->D E Vary Solvent (Toluene, Et2O, THF) C->E F Optimize Temperature (-20 °C, -40 °C, -78 °C) C->F G Check Starting Material Purity (GC/NMR) C->G H Optimized Conditions: TMSOTf in Et2O at -78 °C D->H E->H F->H G->H I High Diastereoselectivity (e.g., >20:1 cis:trans) H->I

Caption: Troubleshooting workflow for improving diastereoselectivity.

Problem 2: Unexpected Diastereomer Formation in an Oxa-Michael Addition

Symptoms: The major diastereomer obtained is the opposite of what was expected based on thermodynamic predictions (e.g., obtaining the trans isomer when the cis is expected).

Potential Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The reaction may be proceeding under kinetic control, favoring the formation of the less stable diastereomer.

    • Troubleshooting Steps:

      • Increase the reaction temperature and time: To favor the thermodynamically more stable product, consider running the reaction at a higher temperature for a longer duration to allow for equilibration.

      • Choice of base/acid: In base-catalyzed reactions, a stronger, bulkier base may favor kinetic deprotonation, leading to a different stereochemical outcome. Conversely, in acid-catalyzed reactions, the choice of acid can influence whether the reaction is under kinetic or thermodynamic control.[3]

  • Stereoelectronic Effects: The transition state geometry may be influenced by stereoelectronic effects that override simple steric considerations.

    • Troubleshooting Steps:

      • Modify the substrate: Introducing or altering substituents on the substrate can change the preferred transition state conformation.

      • Consult computational studies: If available, computational modeling can provide insights into the transition state energies and help rationalize the observed stereochemical outcome.

Data Summary: Effect of Reaction Conditions on Diastereoselectivity in Oxa-Michael Cyclization
EntryCatalystSolventTemperature (°C)Time (h)Diastereomeric Ratio (cis:trans)Control
1DBUCH₂Cl₂2521:5Kinetic
2DBUCH₂Cl₂25243:1Thermodynamic
3p-TsOHToluene8012>20:1Thermodynamic
4NaHTHF011:10Kinetic
Problem 3: Formation of Undesired Side Products

Symptoms: Besides the desired tetrahydropyran, significant amounts of side products such as dienes or rearrangement products are observed.

Potential Causes & Solutions:

  • Reactive Intermediates: The oxocarbenium ion intermediate in the Prins reaction is highly reactive and can undergo side reactions if not efficiently trapped.[5]

    • Troubleshooting Steps:

      • Employ a milder catalyst: Harsher Lewis or Brønsted acids can promote side reactions. Screening for a milder catalyst that still promotes the desired cyclization is recommended.[5]

      • Use of trapping agents: In some cases, the addition of a nucleophilic trapping agent can intercept the oxocarbenium ion and prevent side reactions.

  • Harsh Reaction Conditions: High temperatures or highly concentrated acids can lead to elimination or rearrangement reactions.[5]

    • Troubleshooting Steps:

      • Reduce the reaction temperature: As mentioned previously, lower temperatures can suppress side reactions.

      • Decrease the catalyst loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

Experimental Protocol: Silyl-Prins Cyclization for High Diastereoselectivity

This protocol is adapted from methodologies known to provide high diastereoselectivity in the synthesis of substituted tetrahydropyrans.[1][5]

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (to a concentration of 0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 2 hours.

  • Quenching: Once the starting materials are consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature, then extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired tetrahydropyran diastereomer.

Reaction Mechanism: Diastereoselective Prins Cyclization

G cluster_0 cluster_1 cluster_2 A Homoallylic Alcohol D Oxocarbenium Ion Intermediate A->D + B Aldehyde B->D + C Lewis Acid (e.g., TMSOTf) C->D + E Cyclization via Chair-like Transition State D->E F Equatorial substituents (lower energy) E->F Favored G Axial substituents (higher energy) E->G Disfavored H cis-Disubstituted Tetrahydropyran F->H I Nucleophilic Trap

Caption: Simplified mechanism of a diastereoselective Prins cyclization.

References

  • Reddy, L. R. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2015). A Lewis acid catalyzed tandem nucleophilic addition/oxa-Michael reaction for the synthesis of cis-2,6-disubstituted tetrahydropyrans. Tetrahedron Letters, 56(34), 4965-4968. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Richardson, P. (2025). Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. Synfacts, 21(09), 880. Retrieved from [Link]

  • Reddy, L. R. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. Retrieved from [Link]

  • Barbero, A., et al. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Molecules, 23(11), 2825. Retrieved from [Link]

  • Reddy, L. R. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. Retrieved from [Link]

  • Val, P., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(12), 7949–7959. Retrieved from [Link]

  • Kennemur, J. L., et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 145(22), 12035–12041. Retrieved from [Link]

  • Gati, W., et al. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 1(1), 16–22. Retrieved from [Link]

  • Val, P., & Barbero, A. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(35), 30775–30789. Retrieved from [Link]

  • Rychnovsky, S. D., & Kim, J. (2014). Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones. Organic Letters, 16(19), 5144–5147. Retrieved from [Link]

  • Smith, M. W., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. Retrieved from [Link]

  • Barbero, A., et al. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Molecules, 23(11), 2825. Retrieved from [Link]

  • Chen, Y.-C., et al. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules, 29(7), 1548. Retrieved from [Link]

  • Díez-Poza, C., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421. Retrieved from [Link]

  • Rychnovsky, S. D. (2009). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Angewandte Chemie International Edition, 48(21), 3794–3796. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261–290. Retrieved from [Link]

  • Gurjar, M. K., & Ghorai, P. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(4), 2054–2059. Retrieved from [Link]

  • Rychnovsky, S. D., & Marumoto, S. (2005). Tetrahydropyran rings from a Mukaiyama-Michael cascade reaction. Organic Letters, 7(24), 5469–5471. Retrieved from [Link]

  • Kumar, A., et al. (2025). Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones: One pot Access to Dispiropyrazolone fused Tetrahydropyran. ChemRxiv. Retrieved from [Link]

  • Clarke, P. A., et al. (2012). The Stereodivergent Formation of 2,6-cis and 2,6-trans- Tetrahydropyrans: Experimental and Computational Investigation of the Mechanism. Journal of the American Chemical Society, 134(31), 12939–12946. Retrieved from [Link]

Sources

How to avoid decomposition of nitrophenoxy compounds during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Nitrophenoxy Compounds

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with nitrophenoxy compounds. These molecules are invaluable synthons, particularly in nucleophilic aromatic substitution (SNAr) reactions, due to the powerful electron-withdrawing nature of the nitro group which activates the aromatic ring.[1][2] However, this same activating effect can render the C-O ether bond susceptible to cleavage and the nitro group itself prone to unwanted side reactions, leading to low yields and complex product mixtures.[3][4][5]

This guide is structured to help you understand the root causes of decomposition and provide actionable, evidence-based strategies to ensure the stability of your compounds and the success of your reactions.

Part 1: Understanding the Instability - Core Decomposition Pathways

Before troubleshooting, it's crucial to understand why nitrophenoxy compounds decompose. There are two primary pathways of concern:

  • Nucleophilic Cleavage of the C-O Ether Bond: The strongly electron-withdrawing nitro group (especially when ortho or para to the ether linkage) polarizes the aromatic ring, making the ipso-carbon highly electrophilic.[1][6] This makes the nitrophenoxy moiety a surprisingly good leaving group. Strong nucleophiles, including excess reagents, reactive intermediates, or even certain bases, can attack this carbon, cleaving the ether bond to generate a nitrophenolate anion. This is often observed as a yellow or orange coloration in the reaction mixture.

  • Unwanted Reduction of the Nitro Group: The nitro group is readily reducible under various conditions.[7] If your reaction employs reducing agents, certain catalysts (like Palladium on Carbon with a hydrogen source), or even proceeds under conditions that can generate nascent hydrogen, you risk converting the -NO₂ group to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.[7] This fundamentally alters your molecule's structure and properties.

Part 2: Troubleshooting Guide & FAQs in a Question-and-Answer Format

This section directly addresses common issues encountered during experiments.

Troubleshooting Common Problems

Q1: My reaction mixture is turning a deep yellow/orange/brown color, and my yield is low. What is happening?

A: This is a classic symptom of C-O ether bond cleavage, forming a colored nitrophenolate anion.

  • Probable Cause 1: Base-Mediated Decomposition. Your base may be too strong or too nucleophilic. Strong bases like sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) can directly attack the aromatic ring or generate highly reactive nucleophiles in situ that cleave the ether.[8]

  • Solution: Switch to a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (Et₃N) or DIPEA.[8][9] These are generally sufficient to deprotonate the incoming nucleophile without attacking the substrate.

  • Probable Cause 2: High Temperature. Elevated temperatures provide the activation energy needed for decomposition pathways.[10][11] SNAr reactions can be exothermic, and localized heating can occur, especially during reagent addition.[12]

  • Solution:

    • Maintain strict temperature control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower, and slowly warming if necessary.

    • For exothermic additions, use a dropping funnel and an ice bath to manage the temperature.[12]

Q2: My TLC/LCMS analysis shows multiple unexpected spots, and my desired product is only a minor component. How do I diagnose this?

A: A complex product mixture points towards multiple side reactions.[3][5]

  • Diagnostic Step 1: Identify the Byproducts. If possible, isolate and characterize the major byproducts. Are they the corresponding nitrophenol (from cleavage)? Is it a product from nitro group reduction? Knowing what is being formed is key to solving the problem.

  • Probable Cause 1: Unwanted Nitro Group Reduction. If you are seeing byproducts with masses corresponding to -NH₂ instead of -NO₂ (a mass difference of -30 Da: -O₂ vs. +H₂), your conditions are too reductive.[7][13]

  • Solution: Scrutinize your reagents. Some reagents can act as reducing agents under certain conditions. For example, in transfer hydrogenations, ensure the hydrogen source (like ammonium formate) is compatible and the catalyst (like Pd/C) is not overly active.[7] If reduction is unavoidable, consider if a different synthetic route is more appropriate.

  • Probable Cause 2: Competing Nucleophilic Attack. If you are performing a substitution on another part of the molecule, your primary nucleophile might be attacking the nitrophenoxy-bearing ring instead.

  • Solution: This is a selectivity issue. You may need to use a protecting group strategy or change the order of your synthetic steps. Alternatively, using a less polar, non-coordinating solvent can sometimes disfavor the SNAr decomposition pathway.

Frequently Asked Questions (FAQs) for Proactive Experimental Design

FAQ 1: How do I choose the optimal base for my reaction?

A: The choice of base is critical. The ideal base should be strong enough to deprotonate your nucleophile but not so strong or nucleophilic that it promotes decomposition of your substrate.

Base Type Examples Pros Cons & Risks for Nitrophenoxy Compounds
Strong, Nucleophilic NaOH, KOH, NaOMe, KOt-BuVery effective at deprotonation.HIGH RISK. Can directly attack the aromatic ring, causing rapid C-O bond cleavage.[8]
Strong, Non-Nucleophilic NaH, LiHMDS, LDAPowerful deprotonation without being a competing nucleophile.MODERATE RISK. Can generate highly reactive anions that may be unstable or lead to side reactions. Requires strictly anhydrous conditions.
Weak, Non-Nucleophilic K₂CO₃, Cs₂CO₃, Et₃N, DIPEARECOMMENDED. Generally mild enough to avoid substrate decomposition.[9][14] Effective for a wide range of SNAr reactions.May result in slower reaction rates. Cesium carbonate can be expensive but is often highly effective.

FAQ 2: What is the best solvent and temperature strategy?

A: Polar aprotic solvents are standard for SNAr reactions as they solvate the cation of the base and leave the nucleophile highly reactive.[15]

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP).[8][15]

  • Temperature Strategy: Always start with the assumption that lower is better.

    • Begin the reaction at room temperature or below (e.g., 0 °C).

    • Monitor the reaction by TLC or LCMS.

    • If no reaction occurs after a reasonable time (e.g., 1-2 hours), slowly increase the temperature in increments (e.g., to 40 °C, then 60 °C).[14]

    • Identify the "sweet spot" where product formation is efficient but byproduct formation is minimal. Quench the reaction as soon as the starting material is consumed to avoid product decomposition over time.[3]

FAQ 3: Should I be concerned about water in my reaction?

A: Yes. While some SNAr protocols are tolerant to water, it can be detrimental.[16] Water can hydrolyze highly activated substrates, and its presence can interfere with strong bases like NaH. Unless a protocol specifically calls for aqueous conditions, it is best practice to use anhydrous solvents and flame- or oven-dried glassware to minimize side reactions.[3][4]

Part 3: Visualizations & Protocols

Diagrams of Key Processes

A common decomposition pathway involves the unwanted nucleophilic attack on the carbon bearing the phenoxy group.

DecompositionPathway Substrate Nitrophenoxy Compound (Ar-O-Ar'-NO₂) Intermediate Meisenheimer-like Intermediate Nu Strong Nucleophile (e.g., OH⁻, RO⁻, excess Nu⁻) Nu->Intermediate Attack at C-O Products Cleavage Products Intermediate->Products Elimination Phenolate Nitrophenolate Anion (Ar'-NO₂⁻) (Colored Species) Products->Phenolate Forms Byproduct Side Product (Ar-Nu) Products->Byproduct Forms

Caption: Unwanted nucleophilic cleavage of a nitrophenoxy ether.

A logical workflow can help diagnose and solve decomposition issues systematically.

TroubleshootingWorkflow decision decision solution solution start Low Yield or Decomposition Observed analyze Analyze Reaction Mixture (TLC, LCMS, Crude NMR) start->analyze is_colored Is Mixture Deeply Colored? analyze->is_colored is_reduction Evidence of -NO₂ Reduction? is_colored->is_reduction No check_base Evaluate Base is_colored->check_base Yes check_reagents Scrutinize Reagents for Reductive Potential is_reduction->check_reagents Yes sol_optimize Re-optimize Conditions (Solvent, Concentration) is_reduction->sol_optimize No / Unsure check_temp Evaluate Temperature check_base->check_temp sol_base Use Milder Base (e.g., K₂CO₃, Cs₂CO₃) check_base->sol_base sol_temp Lower Reaction Temp. Use Slow Addition check_temp->sol_temp sol_reagents Change Reagent or Protecting Group Strategy check_reagents->sol_reagents

Caption: Systematic workflow for troubleshooting nitrophenoxy compound decomposition.

Experimental Protocol: General Procedure for a Stable SNAr Reaction

This protocol describes the synthesis of an N-arylated product from a nitrophenoxy-activated substrate using conditions designed to minimize decomposition.

Objective: To perform an SNAr reaction displacing a halide with an amine, using a nitrophenoxy-containing electrophile, while preserving the ether linkage.

Materials:

  • Electrophile (e.g., 1-fluoro-4-(4-nitrophenoxy)benzene): 1.0 eq

  • Nucleophile (e.g., morpholine): 1.2 eq

  • Base: Potassium Carbonate (K₂CO₃), finely powdered: 2.0 eq

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Deionized Water

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the electrophile (1.0 eq) and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent & Nucleophile Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the electrophile. Begin vigorous stirring. Add the nucleophile (1.2 eq) dropwise via syringe at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LCMS every 30-60 minutes. Look for the consumption of the electrophile starting material.

  • Heating (If Necessary): If the reaction is sluggish at room temperature after 2 hours, gently heat the mixture to 50-60 °C using an oil bath. Continue to monitor. Avoid excessive temperatures.

  • Workup: Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water (2x), followed by brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure desired product.

References

  • How to Improve Yield. Department of Chemistry: University of Rochester.

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts.

  • Challenges in the selective reduction of the nitro group. BenchChem.

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.

  • What could be reason for getting a very low yield in organic chemistry? Quora.

  • My Reaction Failed: FAQ. Department of Chemistry: University of Rochester.

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online.

  • Common causes of low reaction yields? Reddit.

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications.

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH.

  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal.

  • SNAr Reaction in Other Common Molecular Solvents. WordPress.

  • SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. ACS Publications.

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Technical Support Center: A Guide to Column Chromatography Purification of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of pyran derivatives. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of purifying these valuable compounds. This resource is structured to address common challenges and provide practical, actionable solutions in a comprehensive question-and-answer format.

I. The Challenge: Purifying Pyran Derivatives

Pyran derivatives are a class of heterocyclic compounds that are scaffolds in many biologically active molecules and natural products. Their structural diversity, ranging from simple substituted pyrans to complex fused-ring systems, presents unique purification challenges. Successful purification is often hindered by the presence of closely related isomers, reaction byproducts, and the potential for compound degradation on the stationary phase. This guide will equip you with the knowledge to overcome these obstacles.

II. Frequently Asked Questions (FAQs)

Stationary Phase Selection

Q1: What is the most suitable stationary phase for purifying my pyran derivative?

The choice of stationary phase is critical and depends on the polarity of your pyran derivative.

  • Normal-Phase Chromatography (Silica Gel and Alumina): This is the most common mode for purifying pyran derivatives.

    • Silica Gel (SiO₂): Being acidic, silica gel is the default choice for most neutral and acidic pyran derivatives. Its high surface area and porous nature provide excellent resolving power.

    • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be advantageous for purifying acid-sensitive pyran derivatives that might degrade on silica gel.[1]

  • Reversed-Phase Chromatography (C18): For highly polar or water-soluble pyran derivatives, reversed-phase chromatography is a powerful alternative.[2][3] In this technique, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[4]

  • Other Stationary Phases: For challenging separations, especially with isomers, other stationary phases can be considered:

    • Florisil® (Magnesium Silicate): Can be a milder alternative to silica gel for sensitive compounds.[1]

    • Chiral Stationary Phases: For the separation of enantiomers of chiral pyran derivatives, specialized chiral stationary phases are necessary.[5][6]

Stationary Phase Best Suited For Key Considerations
Silica Gel Neutral and acidic pyran derivativesMost common, can be acidic
Alumina (Neutral/Basic) Acid-sensitive pyran derivativesLess acidic than silica gel
Reversed-Phase (C18) Highly polar, water-soluble pyran derivativesUses polar mobile phases
Florisil® Sensitive pyran derivativesMilder alternative to silica gel
Chiral Phases Enantiomeric separation of chiral pyransSpecific for stereoisomers
Mobile Phase Selection & Optimization

Q2: How do I choose the best mobile phase for my pyran derivative?

The ideal mobile phase should provide good separation of your target compound from impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for developing your mobile phase.[7][8][9]

A good rule of thumb is to aim for an Rf (retention factor) of 0.2-0.4 for your desired compound on the TLC plate.[9] This generally translates well to column chromatography. The relationship between Rf and column volumes (CV) can be approximated by CV = 1/Rf .[7]

Common mobile phase systems for normal-phase chromatography of pyran derivatives include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[10]

Q3: My compound is streaking or tailing on the column. What could be the cause and how can I fix it?

Peak tailing or streaking is a common issue that can be caused by several factors:

  • Compound Overload: You may have loaded too much sample onto the column.[11] Try reducing the amount of material.

  • Inappropriate Mobile Phase: The mobile phase may not be optimal.

    • If your compound is acidic or basic, adding a small amount of a modifier to the mobile phase can improve peak shape. For example, adding 0.1-1% of acetic acid for acidic compounds or triethylamine for basic compounds can suppress unwanted interactions with the silica surface.

  • Compound Insolubility: Your compound may be sparingly soluble in the mobile phase, causing it to streak. Ensure your crude sample is fully dissolved before loading.

  • Column Degradation: The column itself may be degraded or poorly packed.

Troubleshooting Common Purification Problems

Q4: My pyran derivative is not eluting from the column. What should I do?

This can be a frustrating experience, but there are several potential causes:

  • Your compound is too polar for the mobile phase: If your compound is highly polar, it will have a strong affinity for the polar stationary phase and may not elute with a non-polar mobile phase. Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If that doesn't work, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

  • Your compound decomposed on the column: Some pyran derivatives can be unstable, especially on acidic silica gel.[1][11] You can test for this by spotting your compound on a TLC plate and letting it sit for a while before developing it to see if new spots appear.[1] If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[1]

  • You are using the wrong solvent system: Double-check that you have prepared the mobile phase correctly.[1]

Q5: I'm observing co-elution of my product with an impurity. How can I improve the separation?

Improving resolution is key here:

  • Optimize the Mobile Phase: Try a shallower gradient or isocratic elution with a mobile phase that gives a good separation on TLC. Sometimes, changing one of the solvents in your mobile phase system (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.

  • Change the Stationary Phase: If mobile phase optimization fails, consider a different stationary phase. The different surface chemistry of alumina versus silica, for example, can change the elution order of compounds.

  • Derivatization: For isomers that are very difficult to separate, consider derivatizing them to increase their polarity differences.[11] For example, hydroxyl groups can be acetylated. After separation, the protecting group can be removed.[11]

Q6: My purified pyran derivative seems to be degrading on the silica gel. How can I prevent this?

Degradation on silica gel is often due to its acidic nature.[1][11] Here are some strategies to mitigate this:

  • Use Neutralized Silica or Alumina: As mentioned, switching to a neutral stationary phase is a good option.

  • Add a Modifier to the Mobile Phase: Adding a small amount of a base like triethylamine or pyridine to your mobile phase can help neutralize the acidic sites on the silica gel.

  • Work Quickly and at a Lower Temperature: Minimize the time your compound spends on the column.[11] Performing the chromatography in a cold room can also help reduce degradation.[11]

III. Visualizing the Workflow

Workflow for Mobile Phase Optimization

A Perform TLC with several solvent systems (e.g., Hex/EtOAc, DCM/MeOH) B Identify a system giving an Rf of 0.2-0.4 for the target compound A->B C Is the separation from impurities adequate? B->C D Proceed to column chromatography C->D Yes E Try different solvent ratios or a third solvent to fine-tune selectivity C->E No E->C F Consider a different stationary phase E->F Still no separation

Caption: A flowchart for optimizing the mobile phase.

Troubleshooting Guide for Common Chromatography Issues

A Problem Encountered B Compound Not Eluting A->B C Co-elution of Product and Impurity A->C D Product Degradation A->D E Increase mobile phase polarity B->E F Check for decomposition on TLC B->F G Optimize mobile phase gradient C->G H Change stationary phase C->H I Use neutral alumina or deactivated silica D->I J Add a modifier (e.g., triethylamine) D->J

Caption: A troubleshooting guide for common issues.

IV. Step-by-Step Experimental Protocols

Protocol 1: Method Development for a Novel Pyran Derivative using TLC
  • Prepare your sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC plate: Use a capillary tube to spot a small amount of your sample solution onto the baseline of a silica gel TLC plate.[8]

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen mobile phase.[8] Ensure the solvent level is below the baseline.[9] Allow the solvent to travel up the plate.[8]

  • Visualize the spots: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

  • Calculate the Rf values: The Rf value is the distance traveled by the spot divided by the distance traveled by the solvent front.

  • Optimize: Adjust the mobile phase composition until you achieve an Rf of 0.2-0.4 for your target compound with good separation from impurities.[9]

Protocol 2: Flash Column Chromatography for Preparative Scale Purification
  • Prepare the column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

  • Pack the column: Fill the column with your chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase. Tap the column gently to ensure even packing. Add another layer of sand on top of the stationary phase.

  • Load the sample: Dissolve your crude product in a minimal amount of solvent and carefully load it onto the top of the column.

  • Elute the column: Add the mobile phase and apply pressure (e.g., with a pump or air line) to push the solvent through the column.[9]

  • Collect fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze the fractions: Use TLC to analyze the collected fractions and identify which ones contain your pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified pyran derivative.

V. Advanced Considerations

Q7: When should I consider using a modified stationary phase (e.g., diol, cyano)?

Modified stationary phases can offer different selectivity compared to standard silica gel.

  • Cyano (CN) phases: Can be used in both normal- and reversed-phase modes and are useful for separating compounds with varying degrees of unsaturation.

  • Diol phases: Are less acidic than silica and can be beneficial for separating polar compounds that may interact too strongly with silica.

Q8: Are there any specific considerations for purifying acidic or basic pyran derivatives?

Yes. The charge state of your compound can significantly affect its retention.

  • For acidic pyran derivatives: Adding a small amount of an acid (e.g., 0.1-1% acetic or formic acid) to the mobile phase will keep the compound in its neutral form, leading to better peak shape and more predictable retention.[12]

  • For basic pyran derivatives: Adding a small amount of a base (e.g., 0.1-1% triethylamine) will do the same for basic compounds.[13] This is especially important when using silica gel to prevent strong interactions with the acidic silanol groups.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2H-Pyran-2,5-diol Isomers. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of pyran derivatives. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yields in pyran cyclization reactions. Retrieved from

  • MDPI. (n.d.). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • ResearchGate. (n.d.). (A) Catalytic routes followed to synthesize 4H-pyrans 6-9. Yields after column chromatography. Retrieved from

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from

  • ResearchGate. (n.d.). (PDF) Column Chromatography: A Facile and Inexpensive Procedure to Purify the Red Dopant DCJ Applied for OLEDs. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column. Retrieved from

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from

  • Teledyne ISCO. (2023). Improve flash chromatography method development with matching TLC plates. Retrieved from

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from

  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Retrieved from

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from

  • Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from

  • National Institutes of Health. (2022). Stationary Phases for Green Liquid Chromatography. Retrieved from

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from

  • JulietHahn.com. (n.d.). Thin-Layer Chromatography (TLC) & Column Chromatography. Retrieved from

  • Allan Chemical Corporation. (2025). Mobile Phase Solvent Pairing for HPLC. Retrieved from

  • Journal of Pharmaceutical Sciences and Research. (2020). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from

  • ChromTech. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • MDPI. (n.d.). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran. As a key building block in the development of protein degraders, consistent and scalable synthesis is crucial.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during laboratory and scale-up operations.

Synthesis Overview: The Williamson Ether Synthesis

The preparation of this compound is typically achieved via the Williamson ether synthesis.[2][3] This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific case, a phenoxide ion, generated from 2-bromo-4-nitrophenol, acts as the nucleophile, attacking an electrophilic tetrahydro-2H-pyran derivative. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][4]

The overall transformation is as follows:

  • Step 1: Deprotonation. A base is used to deprotonate the acidic hydroxyl group of 2-bromo-4-nitrophenol, forming the more nucleophilic sodium or potassium phenoxide. Phenols are significantly more acidic than typical alcohols, so a moderately strong base like potassium carbonate is often sufficient, avoiding the need for stronger, more hazardous bases like sodium hydride.[5]

  • Step 2: Nucleophilic Attack. The resulting phenoxide attacks the carbon atom bearing a suitable leaving group (e.g., tosylate, mesylate, or halide) on the tetrahydro-2H-pyran ring, displacing the leaving group and forming the desired ether linkage.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Reagent Charging (2-bromo-4-nitrophenol, 4-hydroxytetrahydro-2H-pyran derivative, Base, Solvent) B 2. Reaction Under Inert Atmosphere & Heat (e.g., 80-100°C) A->B Heat & Stir C 3. Monitor Progress (TLC/HPLC/GC) B->C Sample periodically C->B Reaction incomplete D 4. Quench Reaction (e.g., add water) C->D Reaction complete E 5. Extraction (e.g., EtOAc/Water) D->E F 6. Drying & Concentration (e.g., MgSO4, Rotary Evaporation) E->F G 7. Purification (Column Chromatography or Recrystallization) F->G H 8. Characterization (NMR, MS, HPLC) [Purity: ≥96%] G->H

Caption: General workflow for the synthesis of this compound.

Recommended Scale-Up Protocol

The following protocol is a generalized starting point. Optimization may be required based on your specific equipment and scale.

Reagent Molar Eq. MW Amount (for 10g scale) Notes
2-Bromo-4-nitrophenol1.0218.0110.0 gStarting material. Ensure it is dry.
Tetrahydro-4-((methylsulfonyl)oxy)-2H-pyran1.1180.218.9 gThe tosylate or other sulfonate ester is a good leaving group.
Potassium Carbonate (K₂CO₃)2.0138.2112.7 gAnhydrous, finely powdered base is preferred for better reactivity.
N,N-Dimethylformamide (DMF)-73.09100 mLA polar aprotic solvent is ideal for SN2 reactions.[2] Acetonitrile is a suitable alternative.
Step-by-Step Methodology
  • Setup: Equip a suitable reaction vessel with a mechanical stirrer, thermometer, condenser, and a nitrogen or argon inlet.

  • Charging Reagents: To the vessel, add 2-bromo-4-nitrophenol (10.0 g), potassium carbonate (12.7 g), and DMF (100 mL).

  • Heating: Begin stirring and heat the mixture to 80-90°C.

  • Addition: Once the reaction temperature is stable, add tetrahydro-4-((methylsulfonyl)oxy)-2H-pyran (8.9 g) portion-wise or via an addition funnel over 30 minutes.

  • Reaction Monitoring: Maintain the temperature and stir for 4-8 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (500 mL) and stir for 30 minutes to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (2 x 100 mL) and then with a small amount of cold ethanol or isopropanol to remove residual DMF.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol, or by column chromatography on silica gel if necessary.

  • Drying: Dry the purified product under vacuum at 40-50°C to a constant weight. The expected yield is typically in the range of 75-90%.

Troubleshooting Guide & FAQs

Q1: My reaction is stalled or incomplete, even after 8 hours. What could be the cause?

Answer: An incomplete reaction is one of the most common issues. Several factors can contribute to this:

  • Insufficient Base or Poor Base Quality: The deprotonation of the phenol is the first critical step. If the base is not anhydrous or has low purity, it will be less effective. Using finely powdered K₂CO₃ that has been dried in an oven can significantly improve reaction rates.

  • Low Reaction Temperature: Williamson ether syntheses are often conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[2] Ensure your reaction vessel is maintaining the target temperature. Calibrate your thermometer if necessary.

  • Poor Solvent Choice: Protic solvents (like water or alcohols) can solvate the phenoxide nucleophile, reducing its reactivity and slowing down the SN2 reaction.[2] Always use a dry, polar aprotic solvent like DMF or acetonitrile.

  • Inactive Leaving Group: While tosylates and mesylates are excellent leaving groups, if your starting material is a halide (e.g., 4-chlorotetrahydro-2H-pyran), the reaction will be significantly slower. The reactivity order is I > Br > OTs/OMs > Cl.

Q2: My yield is consistently low. Where am I losing my product?

Answer: Low yields can stem from side reactions, incomplete reactions, or issues during workup and purification.

  • Side Reactions: The primary competing reaction is C-alkylation, where the pyran derivative alkylates the aromatic ring of the phenoxide instead of the oxygen atom.[2] Phenoxides are ambident nucleophiles. While O-alkylation is generally favored, running the reaction at excessively high temperatures can sometimes promote C-alkylation.

  • Workup Losses: The product, this compound, has some solubility in aqueous/organic mixtures. During extraction, ensure you perform multiple extractions with your organic solvent to maximize recovery. If precipitating from water, ensure the solution is sufficiently cold to minimize solubility.

  • Purification Losses: Overly aggressive purification, such as using too polar of a solvent system in column chromatography, can lead to product loss on the column. Similarly, choosing a recrystallization solvent in which the product is too soluble will result in poor recovery.

Visualizing the Competing Reaction Pathway

G cluster_reactants Reactants cluster_products Potential Products Phenoxide Phenoxide Nucleophile O_Alk Desired Product (O-Alkylation) Phenoxide->O_Alk SN2 Attack at Oxygen (Favored) C_Alk Side Product (C-Alkylation) Phenoxide->C_Alk Attack at Ortho Carbon (Minor) Electrophile THP-LG (LG = Leaving Group) Electrophile->O_Alk Electrophile->C_Alk

Caption: Desired O-alkylation pathway versus the potential C-alkylation side reaction.

Q3: I am observing a significant amount of an unknown impurity in my crude product. What could it be?

Answer: Besides the C-alkylation product mentioned above, other impurities can form:

  • Unreacted Starting Material: This is the most likely impurity if the reaction was incomplete. It can typically be removed during purification.

  • Hydrolysis Product: If your starting tetrahydro-4-((methylsulfonyl)oxy)-2H-pyran is sensitive to moisture and the reaction conditions are not strictly anhydrous, it can hydrolyze back to tetrahydro-2H-pyran-4-ol.

  • Elimination Product: While less common with aryl ethers, if you are using a secondary alkyl halide as your electrophile, base-catalyzed elimination to form an alkene can compete with the desired substitution.[3][6][7] This is not the primary concern for this specific synthesis but is a key limitation of the Williamson synthesis in general.[8]

Q4: The reaction seems to generate a lot of color, and my final product is off-color. Is this normal?

Answer: Yes, it is common for reactions involving nitrophenols and DMF at high temperatures to develop a dark color. This is often due to minor decomposition or side reactions. A discolored crude product is expected. The key is that the color should be removable during purification. If your final, purified product is still significantly colored (e.g., dark brown instead of a pale yellow solid), it may indicate trapped solvent or persistent impurities. An activated carbon (charcoal) treatment during the recrystallization step can sometimes help remove colored impurities.

Q5: Can I use a different base, like sodium hydroxide (NaOH) or sodium hydride (NaH)?

Answer:

  • Sodium Hydroxide (NaOH): While NaOH can deprotonate phenols, its use in a non-aqueous solvent like DMF can be problematic due to low solubility. Furthermore, the presence of water from aqueous NaOH would be detrimental to the SN2 reaction.

  • Sodium Hydride (NaH): NaH is a very strong, non-nucleophilic base that works excellently for deprotonating alcohols and phenols.[5][9] It offers the advantage of an irreversible reaction, as the byproduct is hydrogen gas which bubbles out of solution.[9] However, NaH is highly flammable and reactive with water, requiring careful handling and strictly anhydrous conditions, which can be challenging on a large scale. For these safety and handling reasons, K₂CO₃ is often preferred for scale-up.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2023). Williamson Ether Synthesis. YouTube. [Link]

  • Chemistry For Everyone. (2024). What Are The Limitations Of Williamson Ether Synthesis?. YouTube. [Link]

  • CP Lab Safety. This compound, min 96%, 25 grams. [Link]

  • Leah4sci. (2013). Williamson Ether Synthesis. YouTube. [Link]

  • askIITians. (2024). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Vedantu. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Nitration of Bromophenols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The nitration of bromophenols is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. However, the reaction is notoriously exothermic and, if not properly controlled, can lead to thermal runaway, reduced yields, and the formation of hazardous byproducts. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the safe and efficient execution of this important reaction.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to address specific issues that may arise during the nitration of bromophenols, offering immediate actions and preventative measures.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction is turning a dark brown/black color, I'm observing vigorous gas evolution, and the temperature is rising uncontrollably. What is happening and what should I do?

Answer: These are clear indicators of a runaway reaction. The highly activating hydroxyl and bromine substituents on the phenol ring make it susceptible to over-nitration and oxidation by nitric acid, especially at elevated temperatures.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.

  • Intensify Cooling: If it is safe to do so, immerse the reaction vessel in a larger, colder cooling bath (e.g., an ice-salt or dry ice/acetone bath).[1]

  • Emergency Quench (Last Resort): If the temperature continues to escalate dramatically, and your laboratory has an established emergency protocol, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.[2] Be aware that quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic.[3] This should only be undertaken as a last resort with appropriate safety measures in place.[3]

  • Alert and Evacuate: Inform your supervisor and follow all established laboratory emergency procedures. If the reaction is uncontrollable, evacuate the immediate area.[1]

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure the use of an appropriate cooling medium.

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[2] A slow, dropwise addition with continuous monitoring of the internal temperature is crucial.[4]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a localized runaway that can propagate.[5] Ensure vigorous and consistent agitation throughout the reaction.

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric acid to sulfuric acid can increase the reaction's rate and exothermicity.

  • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate may be slow, leading to an accumulation of the nitrating agent. A subsequent small temperature increase can then trigger a rapid, delayed exothermic reaction.

Issue 2: Low Yield of the Desired Nitrobromophenol

Question: My nitration reaction resulted in a very low yield of the desired product. What are the possible reasons?

Answer: Low yields in the nitration of bromophenols can stem from several factors, ranging from incomplete reactions to product loss during workup.

Potential Causes and Corrective Actions:

  • Incomplete Reaction: The reaction time may have been too short, or the temperature too low for the reaction to go to completion. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Side Reactions: The formation of undesired isomers, polynitrated products, or oxidation byproducts can significantly reduce the yield of the target molecule.[1] Precise temperature control is critical to minimize these side reactions.

  • Product Loss During Workup: The nitrobromophenol product may have some solubility in the aqueous phase during quenching and washing. To mitigate this, ensure the product fully precipitates when quenching the reaction with ice water.[1]

Issue 3: Formation of Significant Dark-Colored Byproducts

Question: My final product is a dark, tarry substance instead of the expected crystalline solid. What causes this and how can I prevent it?

Answer: The formation of dark, polymeric, or tarry materials is often a result of oxidation and other side reactions. The phenol ring is highly activated and can be susceptible to oxidation by nitric acid, especially under harsh conditions.

Preventative Measures:

  • Maintain Low Temperatures: Keeping the reaction temperature low (typically between -10°C and 10°C) is crucial for minimizing oxidative side reactions.[1]

  • Controlled Reagent Addition: The slow, dropwise addition of the nitrating agent is essential to prevent localized overheating.[1]

  • Appropriate Stoichiometry: Using a significant excess of nitric acid can increase the likelihood of oxidation. Carefully control the stoichiometry of your reactants.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the nitration of a bromophenol?

A1: A good starting point for the nitration of bromophenols is to maintain a reaction temperature between -10°C and 10°C.[1] The bromophenol is typically dissolved in a suitable solvent like concentrated sulfuric acid, and a pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise with vigorous stirring.[1]

Q2: How can I effectively monitor the progress of my nitration reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot(s).[6] Other analytical techniques such as HPLC can also be employed for more quantitative analysis.[7]

Q3: What is the standard procedure for quenching a nitration reaction?

A3: The standard quenching procedure involves slowly and carefully pouring the reaction mixture onto a large amount of crushed ice or ice-water with vigorous stirring.[2] This serves to dilute the strong acids and dissipate the heat of dilution. The product, if solid, will often precipitate and can be collected by filtration.[8]

Q4: How does the position of the bromine atom on the phenol ring affect the regioselectivity of nitration?

A4: Both the hydroxyl (-OH) and bromine (-Br) groups are ortho-, para-directing.[9] Therefore, the incoming nitro group will be directed to the positions ortho and para to these substituents. The final regioselectivity will be a result of the combined directing effects of both groups and steric hindrance. For example, in p-bromophenol, the nitro group will primarily be directed to the positions ortho to the hydroxyl group.[10]

Q5: What are the most critical safety precautions to take during the nitration of bromophenols?

A5: Due to the hazardous nature of the reagents and the exothermic reaction, several safety precautions are paramount:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[11]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhaling corrosive and toxic fumes.[11]

  • Controlled Addition: Use a dropping funnel or syringe pump for the slow and controlled addition of the nitrating agent.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermometer.[1]

  • Emergency Preparedness: Have an emergency quench bath (e.g., a large container of ice water) readily available.[11] Ensure easy access to an emergency shower and eyewash station.

Experimental Protocols & Data

Typical Laboratory-Scale Nitration of p-Bromophenol

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to below 0°C, slowly add the required volume of concentrated nitric acid to cold concentrated sulfuric acid with constant stirring.[1]

  • Reaction Setup: In a separate reaction flask, dissolve p-bromophenol in concentrated sulfuric acid. Cool this solution to the desired reaction temperature (e.g., -5°C to 0°C) in an ice-salt bath.

  • Nitration: Slowly, and dropwise, add the pre-cooled nitrating mixture to the solution of p-bromophenol with vigorous stirring. Maintain the reaction temperature within the specified range throughout the addition.

  • Reaction Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.[12] The product should precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can then be purified by recrystallization from a suitable solvent.

Table 1: Recommended Temperature Ranges for Nitration of Bromophenol Isomers

Bromophenol IsomerRecommended Temperature RangePrimary Product(s)
2-Bromophenol-5°C to 5°C2-Bromo-4-nitrophenol and 2-Bromo-6-nitrophenol
3-Bromophenol0°C to 10°C3-Bromo-2-nitrophenol, 3-Bromo-4-nitrophenol, and 3-Bromo-6-nitrophenol
4-Bromophenol-5°C to 5°C4-Bromo-2-nitrophenol

Note: The exact product distribution can be influenced by the specific reaction conditions.

Visualizing Key Processes

Troubleshooting_Exotherm start Uncontrolled Exotherm Detected (Rapid Temp Rise, Gas, Color Change) action1 IMMEDIATELY Cease Reagent Addition start->action1 action2 Intensify Cooling (Colder Bath) action1->action2 decision Is Temperature Still Rising Rapidly? action2->decision action3 Emergency Quench (Large Volume of Ice/Water) LAST RESORT decision->action3 Yes action4 Monitor Temperature and Maintain Cooling decision->action4 No alert Alert Supervisor & Follow Emergency Protocol action3->alert end Reaction Stabilized Investigate Cause action4->end

Caption: Decision tree for managing an uncontrolled exothermic reaction.

Safe_Quenching_Workflow start Completed Nitration Reaction prep_quench Prepare Large Beaker of Crushed Ice/Water start->prep_quench slow_addition Slowly Pour Reaction Mixture into Ice/Water with Vigorous Stirring prep_quench->slow_addition precipitation Product Precipitates as a Solid slow_addition->precipitation filtration Collect Solid by Vacuum Filtration precipitation->filtration washing Wash with Cold Water until Neutral filtration->washing end Crude Product Ready for Purification washing->end

Caption: Workflow for the safe quenching of a nitration reaction.

References

  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - SciSpace. (URL: )
  • Formation of brominated and nitrated byproducts during unactivated peroxymonosulfate oxidation of phenol - PubMed. (URL: [Link])

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? - ResearchGate. (URL: [Link])

  • Nitration reaction safety - YouTube. (URL: [Link])

  • Nitration of Substituted Aromatic Rings and R
  • Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE. (URL: [Link])

  • Solved p-Bromophenol is subjected to a nitration reaction | Chegg.com. (URL: [Link])

  • Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid - Benchchem. (URL: )
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Deriv

Sources

Technical Support Center: A Comprehensive Guide to Removing Unreacted 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex challenges encountered during the removal of unreacted 2-bromo-4-nitrophenol from a reaction mixture. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity of your target compounds.

Understanding the Challenge: Properties of 2-Bromo-4-nitrophenol

2-Bromo-4-nitrophenol is a crystalline solid, appearing as a white to yellow powder.[1][2] Its chemical structure, featuring a phenolic hydroxyl group, a bromine atom, and a nitro group, imparts a distinct set of physicochemical properties that are critical to consider when planning a purification strategy.[3][4]

PropertyValueSignificance for Purification
Melting Point 111-115 °C[1][5]Useful for characterization and assessing purity post-purification.
pKa ~5.36[1][6]The acidic nature of the phenolic proton allows for manipulation of its solubility in aqueous solutions of different pH.
Solubility Soluble in methanol and other polar organic solvents.[1][2][3] Low solubility in non-polar solvents like hexane.[3]This differential solubility is the cornerstone of several purification techniques, including extraction and crystallization.
Appearance White to yellow crystalline powder[1]The yellow color, typical of nitroaromatic compounds, can sometimes be an initial visual indicator of its presence.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process, providing causal analysis and actionable solutions.

Issue 1: Incomplete Removal of 2-Bromo-4-nitrophenol with Liquid-Liquid Extraction

Symptom: After performing an aqueous wash, analysis of the organic layer (e.g., by TLC, NMR) still shows a significant amount of the 2-bromo-4-nitrophenol starting material.

Possible Causes & Troubleshooting Steps:

  • Incorrect pH of the Aqueous Wash: The phenolic proton of 2-bromo-4-nitrophenol is acidic (pKa ≈ 5.36).[1][6] To effectively deprotonate it and render it water-soluble as the phenolate salt, the pH of the aqueous wash must be sufficiently basic.

    • Solution: Use a dilute aqueous base solution such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) for the extraction. A pH of at least 2 units above the pKa (i.e., pH > 7.36) is recommended to ensure complete deprotonation. Multiple washes with the basic solution may be necessary.[7]

  • Insufficient Mixing: Inadequate mixing of the biphasic system leads to poor mass transfer of the deprotonated 2-bromo-4-nitrophenol from the organic to the aqueous layer.

    • Solution: Ensure vigorous but controlled shaking of the separatory funnel, with periodic venting to release any pressure buildup.[8] For larger scale operations, mechanical stirring can improve extraction efficiency.[9]

  • Organic Solvent Choice: Highly polar organic solvents can retain some of the polar phenolate, leading to incomplete extraction.

    • Solution: If possible, use a less polar organic solvent for the reaction workup. If the reaction solvent is polar (e.g., ethyl acetate), consider performing more washes with the basic aqueous solution.

Issue 2: Co-elution of 2-Bromo-4-nitrophenol with the Product During Column Chromatography

Symptom: Fractions collected from the column show a mixture of the desired product and unreacted 2-bromo-4-nitrophenol.

Possible Causes & Troubleshooting Steps:

  • Inappropriate Solvent System (Mobile Phase): The polarity of the mobile phase is not optimized to achieve differential migration of the product and the starting material on the stationary phase.[10]

    • Solution: Develop an optimal solvent system using Thin-Layer Chromatography (TLC) before running the column.[10] Aim for a significant difference in the Retention Factor (Rf) values between your product and 2-bromo-4-nitrophenol. A good starting point for separating moderately polar compounds like nitrophenols is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[11][12] Adjust the ratio to achieve the desired separation.

  • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands.[13]

    • Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

  • Improper Column Packing: Voids or channels in the stationary phase can lead to uneven flow and poor separation.

    • Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the stationary phase is mixed with the initial mobile phase solvent before being added to the column, is often preferred to "dry packing" to avoid air bubbles and ensure a homogenous bed.[14]

Issue 3: Product Contamination After Recrystallization

Symptom: The crystals obtained after recrystallization are still contaminated with 2-bromo-4-nitrophenol.

Possible Causes & Troubleshooting Steps:

  • Similar Solubility Profiles: The product and 2-bromo-4-nitrophenol may have very similar solubility characteristics in the chosen recrystallization solvent.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15] If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

  • Cooling Rate is Too Fast: Rapid cooling can cause the impurities to crash out of solution along with the product.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of a pure crystal lattice.[13]

  • Insufficient Washing of Crystals: The mother liquor, which contains a higher concentration of impurities, may remain on the surface of the crystals.

    • Solution: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for removing large quantities of unreacted 2-bromo-4-nitrophenol?

For large-scale purifications, liquid-liquid extraction using a pH swing is often the most efficient and cost-effective method.[9][16] By washing the organic reaction mixture with an aqueous base, the acidic 2-bromo-4-nitrophenol can be selectively transferred to the aqueous phase as its water-soluble salt. The aqueous layer can then be separated, and the organic layer, now free of the phenolic starting material, can be further processed to isolate the product.

Q2: Can I use Solid-Phase Extraction (SPE) to remove 2-bromo-4-nitrophenol?

Yes, SPE is a viable and often highly efficient technique for removing phenolic compounds.[17][18] For 2-bromo-4-nitrophenol, a reversed-phase SPE cartridge (e.g., C18) can be used.[19] The crude reaction mixture, dissolved in a suitable solvent, is loaded onto the conditioned cartridge. The more non-polar product may be eluted with a less polar solvent, while the more polar 2-bromo-4-nitrophenol is retained and can be eluted later with a more polar solvent. Ion-exchange SPE can also be a powerful tool for separating phenols.[20]

Q3: My product is also acidic. How can I selectively remove 2-bromo-4-nitrophenol using extraction?

If your product has a significantly different pKa from 2-bromo-4-nitrophenol (pKa ≈ 5.36), you can perform a careful pH-controlled extraction. By using a weakly basic aqueous solution (e.g., sodium bicarbonate), you may be able to selectively deprotonate and extract the more acidic compound. Careful monitoring of the pH is crucial in this scenario. If the pKa values are too similar, column chromatography would be the more appropriate separation technique.[11][21]

Q4: Are there any other specialized techniques for purifying nitrophenols?

For challenging separations of nitrophenol isomers or closely related compounds, complex-assisted crystallization has shown promise.[22][23] This technique involves adding a complexing agent to the solution that selectively interacts with the impurity, preventing its incorporation into the crystal lattice of the desired product.[22] Additionally, for certain industrial applications, techniques like steam distillation can be employed for phenol purification.[24]

Experimental Protocols

Protocol 1: Removal of 2-Bromo-4-nitrophenol by Basic Liquid-Liquid Extraction
  • Preparation: Transfer the reaction mixture to a separatory funnel of appropriate size. If the reaction was run in a water-miscible solvent, first remove the solvent under reduced pressure and dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Add a 1M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic layer.

  • Mixing: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Close the stopcock and shake for 1-2 minutes, venting periodically.[8]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-5) one or two more times to ensure complete removal of the 2-bromo-4-nitrophenol.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water and base.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product, now free of the phenolic starting material.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (solvent system) by running TLC plates of the crude reaction mixture. A good solvent system will show clear separation between the product and 2-bromo-4-nitrophenol, with Rf values ideally between 0.2 and 0.5.[13]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow the silica to settle into a packed bed. Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.[14]

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through. It is common to start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Workflow

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Reaction Mixture (Contains 2-bromo-4-nitrophenol) is_product_acidic Is the product also acidic? start->is_product_acidic pka_diff Are pKa values significantly different? is_product_acidic->pka_diff Yes extraction Liquid-Liquid Extraction with Aqueous Base (e.g., 1M NaOH) is_product_acidic->extraction No ph_extraction Controlled pH Liquid-Liquid Extraction pka_diff->ph_extraction Yes chromatography Column Chromatography pka_diff->chromatography No is_solid Is the product solid? extraction->is_solid ph_extraction->is_solid final_product Purified Product chromatography->final_product recrystallization Recrystallization recrystallization->final_product is_solid->recrystallization Yes is_solid->final_product No

Caption: Decision tree for selecting a purification method.

References

  • González-García, E., Pérez-Ponce, A., & de la Osa, M. R. (2003). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 51(27), 7849–7854.
  • Rocío-Bautista, P., & Cejudo-Bastante, C. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 10(4), 845.
  • Pichon, V. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 8(11), 1142–1175.[18]

  • Šeruga, M., & Jakobek, L. (2003). Application of solid-phase extraction for determination of phenolic compounds in barrique wines. Analytical and Bioanalytical Chemistry, 377(2), 340–345.
  • Gilson. (2013). Solid Phase Extraction of Phenolic Compounds from Wine using ASPEC™ C18 cartridges. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Bromo-4-nitrophenol. Retrieved from [Link][3]

  • Zhang, Y., & Li, J. (2007). Separation and Recycle of Phenol from Wastewater by Liquid–Liquid Extraction. Separation Science and Technology, 42(4), 815-827.[9]

  • Silva, F. V., & Pinto, M. R. (2004). Batch Liquid‐Liquid Extraction of Phenol from Aqueous Solutions. Brazilian Journal of Chemical Engineering, 21(4), 601-608.
  • Oros, D. R., & Kim, J. H. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 26(33), 34455-34463.[11]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link][21]

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link][20]

  • Singh, S., & Kumar, V. (2018). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. International Journal of Research and Analytical Reviews, 5(3), 45-49.[16]

  • Mateos-Aparicio, I., & Mateos-Peinado, C. (2018). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor.
  • PubChem. (n.d.). 2-Bromo-4-nitrophenol. Retrieved from [Link][4]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link][10]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link][12]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link][14]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link][7]

  • Google Patents. (n.d.). US3954892A - Process for the purification of para-nitrophenol.
  • International Journal of Research and Analytical Reviews. (2016). Review on Removal Techniques for Phenolic Compounds. Retrieved from [Link][24]

  • Royal Society of Chemistry. (2011). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link][22]

  • Journal of Chemical Education. (1969). Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol. Retrieved from [Link][15]

  • PubMed Central. (2021). Extraction of phenolic compounds: A review. Retrieved from [Link]

  • ResearchGate. (2011). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link][23]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • YouTube. (2016). Cleaning Dirty Phenol. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-BROMO-4-NITROPHENOL POTASSIUM. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-4-nitrophenol (C6H4BrNO3). Retrieved from [Link]

  • One Chongqing Chemdad Co., Ltd. (n.d.). 2-Bromo-4-nitrophenol. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Bromonitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with bromonitroaromatic substrates. The presence of both a bromo-leaving group and a nitro-functional group presents unique challenges, from catalyst selection to managing potential side reactions. This resource is designed to provide you with the causal understanding and practical solutions needed to ensure the success of your experiments.

Troubleshooting Guide: Addressing Common Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your cross-coupling reactions with bromonitroaromatics.

Issue 1: Low or No Product Yield

Question: I am performing a Suzuki-Miyaura coupling between a bromonitroaromatic compound and an arylboronic acid, but I am observing very low to no yield of the desired biaryl product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in cross-coupling reactions with bromonitroaromatics are a frequent challenge. The strong electron-withdrawing nature of the nitro group can significantly influence the reactivity of the aryl bromide and the stability of the catalyst. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst System Inactivity or Deactivation:

  • Rationale: The nitro group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] Additionally, the electron-deficient nature of the bromonitroaromatic substrate can make the oxidative addition step of the catalytic cycle more challenging.[1]

  • Solution:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are designed to promote oxidative addition and stabilize the active Pd(0) species, preventing catalyst deactivation.[3] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[3]

    • Palladium Precatalyst: Use a well-defined palladium precatalyst, such as XPhos Pd G3. These precatalysts ensure efficient and reproducible generation of the active Pd(0) catalyst in situ.[3]

    • Catalyst Loading: For challenging substrates, consider increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol%.[3]

2. Inappropriate Base Selection:

  • Rationale: The choice of base is critical for the transmetalation step and can influence side reactions. Strong bases like alkoxides (e.g., KOtBu) can be incompatible with the nitro group, leading to undesired side reactions.[4] Weaker bases may not be effective enough to promote transmetalation, especially with sterically hindered substrates.[5]

  • Solution:

    • Screen a range of bases. Start with milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1] For base-sensitive functional groups, powdered KF can be an effective choice.[6]

3. Side Reactions:

  • Rationale: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, a reaction often promoted by water and certain bases.[1]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which is often exacerbated by the presence of oxygen.[1]

    • Denitration: In some cases, the nitro group itself can be cleaved and coupled, though this is less common with bromonitroaromatics where the C-Br bond is more reactive.[7]

  • Solution:

    • Anhydrous and Degassed Conditions: Ensure your solvent is anhydrous and thoroughly degassed to minimize protodeboronation and homocoupling.[8]

    • Boronic Ester: If protodeboronation is a persistent issue, switch from the boronic acid to a more stable boronic ester, such as a pinacol ester.[1][9]

Issue 2: Formation of Significant Side Products

Question: In my Buchwald-Hartwig amination of a bromonitroaromatic with a primary amine, I am observing a significant amount of a hydrodehalogenated byproduct (the nitroaromatic with a hydrogen instead of bromine). How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides.

1. Understanding the Cause:

  • Rationale: The formation of a palladium-hydride species (Pd-H) in the catalytic cycle is the primary cause of hydrodehalogenation. This can arise from various sources, including the amine coupling partner, solvent, or base. The Pd-H species can then reductively eliminate with the aryl halide to produce the dehalogenated arene. A recent study has shown that a bimetallic palladium-copper (Pd-Cu) nanocatalyst can facilitate the desired amination pathway by having in-situ formed Cu-hydride species prevent the Pd-hydride-mediated hydrodehalogenation.[10]

  • Mechanism: The undesired pathway competes with the desired C-N bond formation.

2. Strategies for Suppression:

  • Ligand Selection: The choice of ligand can influence the rate of the desired C-N reductive elimination versus the undesired hydrodehalogenation. Bulky biarylphosphine ligands, which are standard for Buchwald-Hartwig aminations, are generally a good starting point.[11][12]

  • Base Selection: The nature and strength of the base can impact the formation of Pd-H species. Using a weaker base or a different class of base (e.g., switching from an alkoxide to a carbonate) may reduce hydrodehalogenation.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

    • Additives: The addition of certain additives can sometimes suppress Pd-H formation, although this is highly system-dependent.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for forming a C-C bond with a bromonitroaromatic substrate?

A1: The Suzuki-Miyaura coupling is generally the most versatile and widely used method for forming C-C bonds with bromonitroaromatics.[13][14] Its advantages include the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and high functional group tolerance, including the nitro group.[2][15]

Q2: Can I perform a Sonogashira coupling with a bromonitroaromatic? What are the key challenges?

A2: Yes, Sonogashira couplings with bromonitroaromatics are feasible. However, the electron-deficient nature of the substrate can make the oxidative addition step more facile. A key challenge is the potential for catalyst deactivation and side reactions. The use of a copper co-catalyst is common in Sonogashira reactions, and its interplay with the nitro group should be considered.[16] For challenging substrates, copper-free conditions with a highly active palladium catalyst may be advantageous.[16]

Q3: How does the position of the nitro group relative to the bromine atom affect the reactivity?

A3: The position of the nitro group has a significant electronic effect.

  • Ortho or Para: A nitro group in the ortho or para position strongly activates the C-Br bond towards oxidative addition due to its electron-withdrawing resonance effect. This can lead to faster reaction rates.

  • Meta: A nitro group in the meta position has a less pronounced activating effect, primarily through induction. The reactivity will be lower compared to the ortho and para isomers.

Q4: What is the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction?

A4: The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromonitroaromatic to form a Pd(II) complex.[3][17]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, replacing the bromide.[14][17]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

Suzuki-Miyaura Catalytic Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_Aryl Ar-Pd(II)-Br(L2) (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar'(L2) (Transmetalation Product) PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation PdII_Biaryl->Pd0 Product Ar-Ar' (Coupled Product) PdII_Biaryl->Product Reductive Elimination RedElim Reductive Elimination ArylHalide Ar-Br (Bromonitroaromatic) ArylHalide->Pd0 BoronicAcid Ar'-B(OR)2 (Boronic Acid/Ester) BoronicAcid->PdII_Aryl Base Base Base->BoronicAcid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Catalyst and Ligand Selection Guide

The following table summarizes recommended catalyst systems for various cross-coupling reactions with bromonitroaromatics, based on common challenges and desired outcomes.

Reaction TypeChallengeRecommended Catalyst SystemBaseSolventRationale
Suzuki-Miyaura Low yield with sterically hindered substratesPd₂(dba)₃ / XPhos or XPhos Pd G3K₃PO₄Dioxane or TolueneBulky, electron-rich ligand promotes oxidative addition and reductive elimination.[3]
Buchwald-Hartwig Amination Hydrodehalogenation side productPd(OAc)₂ / RuPhos or RuPhos Pd G4LHMDSTolueneBulky ligand accelerates C-N bond formation, outcompeting hydrodehalogenation.
Sonogashira Coupling Catalyst deactivationPd(PPh₃)₂Cl₂ / CuIEt₃NTHF/TolueneClassic conditions, but monitor for catalyst stability. Consider copper-free for sensitive substrates.[16]
Heck Coupling Poor regioselectivity with electron-deficient olefinsPd(OAc)₂ / P(o-tol)₃NaOAcDMFStandard conditions for Heck reactions; the electron-withdrawing nitro group facilitates oxidative addition.[18]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with a Bromonitroaromatic

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Bromonitroaromatic (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[1]

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromonitroaromatic, arylboronic acid, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M.

  • Degassing: Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Reaction: Place the reaction vessel in a preheated heating block and stir vigorously at the desired temperature (typically 80-110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting_Workflow start Low Yield in Cross-Coupling with Bromonitroaromatic check_catalyst Is the catalyst system active enough? start->check_catalyst check_base Is the base appropriate for the substrate and reaction? check_catalyst->check_base Yes optimize_catalyst Use bulky, electron-rich ligand (e.g., XPhos, SPhos). Use a pre-catalyst. Increase catalyst loading. check_catalyst->optimize_catalyst No check_side_reactions Are side reactions (e.g., protodeboronation) occurring? check_base->check_side_reactions Yes optimize_base Screen bases: K3PO4, Cs2CO3, KF. check_base->optimize_base No suppress_side_reactions Use anhydrous, degassed solvent. Switch to boronic ester. check_side_reactions->suppress_side_reactions Yes success Improved Yield check_side_reactions->success No optimize_catalyst->check_base optimize_base->check_side_reactions suppress_side_reactions->success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • Cross-Coupling Reactions: A Practical Guide.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Problems with Suzuki coupling. Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Suzuki Coupling. Organic Chemistry Portal.
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Selection of boron reagents for Suzuki–Miyaura coupling.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.

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Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Analysis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran , a compound of interest in synthetic chemistry and medicinal research.

In the spirit of rigorous scientific discourse, we will not only dissect the anticipated spectrum of our target molecule but also draw critical comparisons with structurally related analogs. This comparative approach, grounded in the fundamental principles of substituent effects, will empower the reader to interpret complex spectra with greater confidence and precision.

The Foundational Principles: Understanding 13C NMR Chemical Shifts

The chemical shift (δ) in 13C NMR spectroscopy is exquisitely sensitive to the electronic environment of each carbon atom. The presence of electronegative atoms, steric hindrance, and the nature of adjacent functional groups all contribute to the resonance frequency of a carbon nucleus. In the context of this compound, we must consider the interplay of several key structural features: the tetrahydropyran (THP) ring, the ether linkage, and the substituted aromatic ring bearing both a bromo and a nitro group.

Ether functionalities typically induce a downfield shift on the adjacent carbon atoms, with signals appearing in the range of 50-80 ppm.[1] The aromatic carbons will resonate in the 110-160 ppm region, with their precise chemical shifts dictated by the electronic effects of the bromo and nitro substituents.

Predicted 13C NMR Spectrum of this compound

Diagram of this compound with Carbon Numbering

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing and Analysis A Dissolve 10-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). B Filter the solution into a 5 mm NMR tube. A->B C Insert the sample into the NMR spectrometer. D Lock onto the deuterium signal of the solvent. C->D E Shim the magnetic field to achieve optimal homogeneity. D->E F Set up a standard proton-decoupled 13C NMR experiment. G Define spectral width, acquisition time, and relaxation delay (D1). F->G H Acquire a sufficient number of scans for adequate signal-to-noise. G->H I Apply Fourier transformation to the raw data. J Phase and baseline correct the spectrum. I->J K Reference the spectrum to the solvent peak or an internal standard (e.g., TMS). J->K L Peak pick and integrate the signals. K->L

Caption: A standardized workflow for acquiring high-quality 13C NMR spectra.

Conclusion

The 13C NMR analysis of this compound, while seemingly complex, can be systematically approached through a combination of predictive methodology and comparative analysis with structurally related compounds. By understanding the fundamental principles of substituent effects and adhering to a rigorous experimental protocol, researchers can confidently elucidate the carbon framework of this and other novel molecules. This guide serves as a testament to the power of 13C NMR spectroscopy as an indispensable tool in the modern chemical sciences.

References

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(34), 22017-22026. [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]

  • Ewing, D. F. (1979). 13C substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499-524. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • LibreTexts Chemistry. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. [Link]

  • LibreTexts Chemistry. 18.8 Spectroscopy of Ethers. [Link]

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A Comparative Guide to the Analytical Characterization of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of mass spectrometry and other key analytical techniques for the characterization of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, a valuable building block in the synthesis of protein degraders.[1] We will delve into the expected mass spectral data, fragmentation pathways, and provide a comparative analysis against alternative methods, empowering you to make informed decisions for your analytical workflows.

Mass Spectrometry: A Definitive Tool for Molecular Weight and Structural Clues

Mass spectrometry (MS) is an indispensable technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information and insights into a compound's structure through fragmentation analysis.[2][3] For a molecule like this compound, MS offers a rapid and highly sensitive method of confirmation.

Expected Mass and Isotopic Pattern

The molecular formula for this compound is C₁₁H₁₂BrNO₄.[1][4] A key feature to anticipate in its mass spectrum is the distinctive isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), which are present in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, a hallmark signature for bromine-containing compounds.

Property Value Significance
Molecular FormulaC₁₁H₁₂BrNO₄Defines the elemental composition.[1]
Average Molecular Weight302.12 g/mol Useful for stoichiometric calculations.[4][5]
Monoisotopic Mass [M] (⁷⁹Br)301.0004 DaThe exact mass of the molecule with the most abundant isotopes.
Monoisotopic Mass [M+2] (⁸¹Br)302.9983 DaThe exact mass of the molecule containing the ⁸¹Br isotope.
Expected [M+H]⁺ (⁷⁹Br)301.9923 DaProtonated molecule in positive ion mode ESI-MS.
Expected [M+H]⁺ (⁸¹Br)303.9902 DaProtonated molecule containing ⁸¹Br isotope.
Proposed Fragmentation Pathway (ESI-MS/MS)

Electrospray Ionization (ESI) is the preferred method for this polar organic molecule as it is a soft ionization technique that typically keeps the parent molecule intact.[2] Subsequent fragmentation via collision-induced dissociation (CID) in an MS/MS experiment can elucidate structural features. The ether linkage and the tetrahydropyran (THP) ring are expected to be the primary sites of fragmentation.

A plausible fragmentation pathway involves the cleavage of the C-O ether bond, leading to the formation of the 2-bromo-4-nitrophenolate ion and a tetrahydropyranyl cation. The THP ring itself can undergo cleavage to produce a characteristic fragment at m/z 85.

G cluster_main Proposed Fragmentation of this compound parent [C₁₁H₁₂BrNO₄+H]⁺ m/z 302.0/304.0 frag1 2-Bromo-4-nitrophenolate ion [C₆H₄BrNO₃]⁻ m/z 216.9/218.9 parent->frag1 Ether Cleavage frag2 Tetrahydropyranyl cation [C₅H₉O]⁺ m/z 85.1 parent->frag2 Ether Cleavage frag3 Loss of NO₂ [C₁₁H₁₂BrO₂+H]⁺ m/z 256.0/258.0 parent->frag3 Nitro Group Loss G cluster_workflow Integrated Analytical Workflow cluster_techniques Characterization Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Analysis Purification->Analysis MS LC-MS (Identity & Purity) Analysis->MS NMR NMR (Structure) Analysis->NMR IR IR (Functional Groups) Analysis->IR Confirmation Full Structural Confirmation MS->Confirmation NMR->Confirmation IR->Confirmation

Sources

A Comparative Guide to the Spectroscopic Characterization of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of progress. For researchers and scientists working with complex organic molecules such as 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, a robust analytical strategy is paramount. This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other common analytical techniques for the structural elucidation of this molecule, supported by experimental insights and data interpretation. Our objective is to equip you with the knowledge to make informed decisions for your analytical workflows.

The Central Role of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral pattern. For this compound, FT-IR is instrumental in confirming the presence of its key structural motifs.

Predicted FT-IR Spectral Features of this compound

While an experimental spectrum for this specific molecule is not publicly available, we can predict the expected absorption bands based on the analysis of its constituent functional groups. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Significance for Confirmation
Nitro Group (Ar-NO₂) Asymmetric Stretching1550-1475Strong indicator of the nitro functionality on the aromatic ring.[1][2]
Symmetric Stretching1360-1290Complements the asymmetric stretch, providing definitive evidence.[1][2]
Aromatic Ring (C=C) In-ring Stretching1600-1585 and 1500-1400Confirms the presence of the benzene ring.[3][4]
Ether (C-O-C) Asymmetric Stretching1250-1000Indicates the ether linkage between the aromatic ring and the tetrahydropyran moiety.
Tetrahydropyran Ring (C-H) Stretching2950-2850Characteristic of the sp³ hybridized C-H bonds in the saturated heterocyclic ring.[3]
Bromo Group (C-Br) Stretching690-515Confirms the presence of the bromine substituent on the aromatic ring.[3]

Experimental Protocol: FT-IR Analysis

A reliable FT-IR spectrum can be obtained using the following protocol with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling technique.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample of 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran ATR Place small amount on ATR crystal Sample->ATR Scan Collect Sample Spectrum ATR->Scan Background Collect Background Spectrum (empty ATR) Background->Scan Ensures accuracy Process ATR Correction & Baseline Correction Scan->Process Interpret Peak Identification & Functional Group Assignment Process->Interpret

Caption: A streamlined workflow for obtaining and analyzing an FT-IR spectrum using an ATR accessory.

A Comparative Analysis of Spectroscopic Techniques

While FT-IR is excellent for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide distinct and crucial pieces of the molecular puzzle.

Technique Information Provided Strengths Limitations Application to this compound
FT-IR Spectroscopy Presence of functional groups.Fast, non-destructive, requires minimal sample preparation.[5][6]Provides limited information on the carbon-hydrogen framework and connectivity.Confirms the presence of NO₂, C-O, C-Br, and the aromatic and aliphatic C-H bonds.
NMR Spectroscopy (¹H and ¹³C) Detailed carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[6]Provides unambiguous structural information.Requires larger sample amounts, longer acquisition times, and soluble samples.Determines the precise arrangement of protons and carbons, confirming the substitution pattern on the aromatic ring and the structure of the tetrahydropyran ring.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Extremely sensitive, provides molecular formula with high-resolution MS.Can be destructive, may not provide detailed structural information on its own.Confirms the molecular weight (301.0055 g/mol for C₁₁H₁₂BrNO₄) and can provide fragmentation data to support the proposed structure.

In-Depth Look: NMR and MS in Concert with FT-IR

For a molecule like this compound, ¹H NMR would reveal the distinct signals for the aromatic protons, with their coupling patterns indicating the substitution pattern. The protons on the tetrahydropyran ring would appear in the aliphatic region, and their splitting would help to determine their relative stereochemistry. ¹³C NMR would complement this by showing the number of unique carbon environments.

High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the determination of its elemental composition, which is a powerful confirmation of the chemical formula C₁₁H₁₂BrNO₄.

Integrated Analytical Workflow

Integrated_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Compound 4-(2-Bromo-4-nitrophenoxy) tetrahydro-2H-pyran FTIR FT-IR Spectroscopy Compound->FTIR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Connectivity & Framework MS Mass Spectrometry Compound->MS Molecular Weight & Formula Structure Confirmed Molecular Structure FTIR->Structure NMR->Structure MS->Structure

Caption: An integrated workflow demonstrating the complementary roles of FT-IR, NMR, and MS in structural elucidation.

Conclusion: A Multi-faceted Approach to Certainty

References

  • ResearchGate. "Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)..." N.p., n.d. Web.
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A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of safe and effective drug manufacturing. 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is a key building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this critical intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your needs.

The Gold Standard: Reversed-Phase HPLC for Routine Purity Profiling

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most widely adopted technique for the purity analysis of non-volatile and moderately polar organic compounds like this compound.[1] Its high resolving power, sensitivity, and robustness make it an ideal choice for separating the main component from structurally similar process-related impurities and degradation products.

A well-developed stability-indicating HPLC method is crucial for ensuring that all potential impurities are adequately separated and quantified.[1] The method detailed below is a robust starting point for the analysis of this compound, based on established principles for the analysis of nitroaromatic compounds and related ethers.[2][3]

Proposed HPLC Method Parameters

The selection of chromatographic conditions is paramount for achieving optimal separation. The nitroaromatic and brominated phenyl ether moieties of the target compound provide strong chromophores, making UV detection a suitable and sensitive choice. A C18 column is recommended due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds.[2]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good retention and selectivity for the analyte and expected impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of any potential acidic impurities and improves peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC with good UV transparency.
Gradient Elution 0-5 min: 40% B, 5-25 min: 40-90% B, 25-30 min: 90% B, 30.1-35 min: 40% BA gradient elution is necessary to ensure the timely elution of the main, more retained compound while also effectively separating it from potentially more polar starting materials and less polar byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves reproducibility and can enhance peak shape.
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Potential Impurities and Their Separation

The synthesis of this compound likely involves the reaction of a bromonitrophenol with a protected tetrahydropyran derivative.[4][5] Based on this, potential process-related impurities could include:

  • Impurity A: 2-Bromo-4-nitrophenol (Starting Material) : A more polar compound that would elute earlier than the product.

  • Impurity B: Tetrahydropyran-4-ol (Starting Material/Byproduct) : A highly polar, non-UV active compound that would elute in the solvent front.

  • Impurity C: Isomeric Byproducts : Depending on the regioselectivity of the synthesis, other positional isomers of the product could be present. These would likely have similar retention times to the main peak, necessitating a high-resolution method.

  • Impurity D: Degradation Products : The nitro group can be susceptible to reduction, and the ether linkage to hydrolysis under certain stress conditions (e.g., acid, base, heat).

The proposed gradient HPLC method is designed to provide sufficient resolution to separate the main peak from these potential impurities.

Experimental Protocol: HPLC Purity of this compound

This protocol provides a step-by-step guide for performing the purity analysis.

Instrumentation and Consumables
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Amber glass vials to protect the analyte from potential photodegradation.

  • 0.45 µm PTFE syringe filters for sample clarification.

Reagent and Sample Preparation
  • Mobile Phase A : Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B : HPLC-grade acetonitrile.

  • Diluent : A 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution (0.1 mg/mL) : Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL) : Prepare the sample in the same manner as the standard solution.

Chromatographic Conditions
  • Follow the parameters outlined in the "Proposed HPLC Method Parameters" table.

System Suitability
  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates for the main peak should be not less than 2000.

Analysis
  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, relative response factors for known impurities should be determined.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent B Weigh & Dissolve Sample/Standard A->B C Filter Sample Solution B->C D System Suitability Injections C->D E Inject Sample D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate % Purity G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Determination.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, orthogonal techniques are invaluable for comprehensive characterization and can be essential for method validation and in-depth investigations.[6]

TechniquePrincipleAdvantages for this compoundDisadvantages
Ultra-Performance Liquid Chromatography (UPLC) Separation based on hydrophobicity using sub-2 µm particles.Faster analysis times, higher resolution and sensitivity, reduced solvent consumption.[7]Higher backpressure requires specialized instrumentation, potentially higher initial cost.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under an electric field.High separation efficiency, very low sample and reagent consumption, orthogonal separation mechanism to HPLC.[8][9]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[10][11][12]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm).[7] This results in significantly faster analysis times and improved resolution, making it an excellent choice for high-throughput screening environments. For the analysis of this compound, a UPLC method could reduce the run time from 35 minutes to under 5 minutes without compromising, and likely improving, the separation of critical impurity pairs.

Capillary Electrophoresis (CE): An Orthogonal Approach

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[8] This separation mechanism is fundamentally different from the partitioning that occurs in reversed-phase HPLC, making CE a powerful orthogonal technique. It is particularly useful for resolving impurities that may co-elute with the main peak in an HPLC separation. Given that the target molecule is neutral, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed to achieve separation.

Quantitative NMR (qNMR): For Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[10][11][12] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, a direct and highly accurate purity value can be obtained. This technique is invaluable for the certification of reference materials and for providing an orthogonal confirmation of purity determined by chromatographic methods.

Logical Framework for Method Selection

The choice of analytical method should be guided by the specific requirements of the analysis at different stages of drug development.

Method_Selection cluster_stage Development Stage & Analytical Need cluster_method Recommended Method A Routine QC & In-Process Control HPLC HPLC A->HPLC B High-Throughput Screening UPLC UPLC B->UPLC C Impurity Co-elution Investigation / Orthogonal Confirmation CE Capillary Electrophoresis C->CE D Reference Standard Certification / Absolute Purity qNMR qNMR D->qNMR

Caption: Logical framework for selecting an analytical method.

Conclusion

For the routine purity analysis of this compound, a well-developed reversed-phase HPLC method offers a robust, reliable, and sensitive solution. It provides excellent resolving power for common process-related impurities and degradation products. For laboratories with high-throughput requirements, transitioning to a UPLC method can offer significant advantages in terms of speed and efficiency.

However, a comprehensive purity assessment, particularly during method validation and for the characterization of reference materials, benefits greatly from the application of orthogonal techniques. Capillary Electrophoresis provides a different selectivity that can uncover co-eluting impurities, while qNMR offers a direct and accurate measurement of absolute purity. By employing a combination of these methods, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate, leading to safer and more effective medicines.

References

  • SIELC Technologies. (n.d.). Separation of 1,3-Bis(3-nitrophenoxy)benzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • LabX. (2025, October 27). Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]

  • Mestrelab Research. (2024, September 16). What is qNMR and why is it important?. Retrieved from [Link]

  • Shah, M., Patel, N., Tripathi, N. V., & Vyas, V. K. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 206, 114364. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of LC and CE with examples of impurity profiling of drugs. Retrieved from [Link]

  • Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of LC and CE with examples of impurity profiling of drugs. Retrieved from [Link]

  • VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto.
  • AIT. (n.d.). HPLC vs Capillary Electrophoresis: Choosing the Right Technique. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Pap-Szigeti, Z., et al. (2007). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 75(3), 131-141. Retrieved from [Link]

  • Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.

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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Substituted Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is propelled. Within the vast landscape of heterocyclic chemistry, substituted tetrahydropyran (THP) rings are a ubiquitous scaffold, present in a multitude of natural products and pharmacologically active compounds.[1] Their inherent flexibility, primarily adopting a chair conformation, and the stereochemical nuances introduced by various substituents, make single-crystal X-ray crystallography the definitive method for their structural elucidation.[2]

This guide provides an in-depth comparison of crystallographic techniques for substituted THP derivatives, offers insights into alternative analytical methods, and presents a robust, field-proven experimental workflow. The content herein is designed to move beyond a simple recitation of protocols, instead focusing on the causality behind experimental choices to empower researchers with the expertise to navigate the complexities of crystallizing and analyzing these versatile molecules.

The Crystallization Challenge: A Comparative Analysis of Methodologies for Tetrahydropyran Derivatives

The journey from a synthesized powder to a diffraction-quality single crystal is often the most challenging phase of a crystallographic study.[3] For substituted tetrahydropyrans, the conformational flexibility of the six-membered ring can introduce an element of disorder, making crystallization a non-trivial pursuit. The choice of crystallization method is therefore paramount. Below, we compare the most common and effective techniques, supported by experimental observations from the literature.

Method 1: Slow Evaporation

This is arguably the most straightforward crystallization technique.[4][5] It involves dissolving the compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly, thereby gradually increasing the concentration to the point of supersaturation and nucleation.

  • Causality of Choice: This method is often the first to be attempted due to its simplicity. It is particularly effective for compounds that are moderately soluble and thermally stable at ambient temperatures. The key to success is controlling the rate of evaporation; rapid evaporation often leads to the formation of microcrystalline powder or oils, which are unsuitable for single-crystal X-ray diffraction.[4]

Method 2: Vapor Diffusion

Vapor diffusion is a highly effective technique, especially when dealing with milligram quantities of a compound.[6][7] It involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "bad" (or precipitant) solvent in which the compound is insoluble. The vapor from the precipitant solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Causality of Choice: This method offers exquisite control over the rate of supersaturation, which is critical for growing high-quality crystals of flexible molecules like THP derivatives.[7] By carefully selecting the solvent systems and controlling the temperature, one can fine-tune the crystallization process.

Method 3: Solvent Layering (Liquid-Liquid Diffusion)

In this technique, a solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble.[6] Crystallization occurs at the interface between the two solvents as they slowly mix.

  • Causality of Choice: Solvent layering is particularly useful when the compound is highly soluble in a given solvent, making slow evaporation challenging. The slow diffusion at the interface provides a gentle path to supersaturation. A steady hand and a vibration-free environment are crucial for success with this method.[6]

Performance Comparison of Crystallization Techniques for Tetrahydropyran Analogs
Crystallization Method Solvent System (Compound/Precipitant) Typical Conditions Success Rate/Observation Rationale/Causality Reference
Slow Evaporation Dichloromethane/EthanolRoom Temperature, covered with perforated filmHigh success for rigid analogs; can yield large crystals.The differential evaporation rates of the two solvents provide a gradual increase in concentration.[8]
Tetrahydrofuran (THF)Room Temperature, open vialCan lead to oiling out if solubility is too high; however, suitable crystals of some derivatives have been obtained.THF is a good solvent for many organics; success depends on the specific derivative's solubility profile.[9]
Vapor Diffusion THF/PentaneRoom Temperature or 4°C, sealed chamberHighly effective for milligram quantities; slow diffusion of pentane vapor into the THF solution is ideal for flexible molecules.The significant difference in polarity and volatility between THF and pentane allows for a controlled and slow change in solvent environment.[6]
Dichloromethane/HexaneRoom Temperature, sealed chamberA common and often successful combination for a wide range of organic compounds.Similar to THF/Pentane, this system leverages differences in solvent properties to gently induce crystallization.[7]
Solvent Layering Dichloromethane/EthanolRoom Temperature, undisturbed vialEffective for producing long, needle-like crystals.The slow diffusion at the interface of these two miscible solvents provides an ideal environment for ordered crystal growth.[8]

The Crystallographic Workflow: A Self-Validating Protocol

The following protocol outlines a robust and self-validating workflow for the single-crystal X-ray diffraction analysis of a novel substituted tetrahydropyran derivative. Each step is designed to ensure the integrity and accuracy of the final structure.

Step 1: Crystal Selection and Mounting
  • Microscopic Examination: Under a polarized light microscope, select a crystal that is transparent, free of cracks, and extinguishes light sharply upon rotation. This indicates a single, well-ordered crystal. Reject any crystals that are cloudy, fractured, or appear to be intergrown.

  • Mounting: Carefully mount the selected crystal (typically 0.1-0.3 mm in its largest dimension) on a cryoloop using a minimal amount of paratone oil.

  • Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage during data collection.

Step 2: Data Collection
  • Diffractometer Setup: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS).

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice. This is a critical validation step; the unit cell should be consistent with the expected molecular size and symmetry.

  • Data Collection Strategy: Based on the crystal system, devise a data collection strategy that ensures high completeness and redundancy of the data. Modern software can automate this process.

  • Full Data Collection: Execute the full data collection run. Monitor the diffraction images for any signs of crystal decay or twinning.

Step 3: Data Reduction and Structure Solution
  • Integration and Scaling: Integrate the raw diffraction images to obtain a list of reflection intensities. Scale the data and apply absorption corrections.

  • Space Group Determination: Based on the systematic absences in the diffraction data, determine the space group. This is another crucial validation point that dictates the symmetry of the crystal packing.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

Step 4: Structure Refinement and Validation
  • Model Building: Build the molecular model into the electron density map. For tetrahydropyran derivatives, pay close attention to the chair conformation of the ring and the stereochemistry of the substituents.

  • Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data using full-matrix least-squares.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model at calculated positions and refine them using a riding model.

  • Validation: Critically assess the final model. Check for reasonable bond lengths and angles, sensible thermal ellipsoids, and a flat difference electron density map. Use software like PLATON to check for missed symmetry or other potential issues. The final R-factor should be low (typically < 0.05 for good quality data).

Visualizing the Path to a Crystal Structure

The decision-making process in crystallization and the subsequent crystallographic workflow can be visualized to clarify the logical flow and interdependencies of each step.

Crystallization_Workflow Decision-Making in Crystallization of THP Derivatives cluster_synthesis Sample Preparation cluster_crystallization Crystallization Method Selection cluster_analysis X-ray Diffraction Workflow Purified_Compound Purified THP Derivative Initial_Screen Initial Screening (Slow Evaporation) Purified_Compound->Initial_Screen Start with simplest method Vapor_Diffusion Vapor Diffusion Initial_Screen->Vapor_Diffusion Oiling Out / Microcrystals Solvent_Layering Solvent Layering Initial_Screen->Solvent_Layering High Solubility Issues Data_Collection Data Collection Initial_Screen->Data_Collection Good Crystals Formed Vapor_Diffusion->Data_Collection Good Crystals Formed Solvent_Layering->Data_Collection Good Crystals Formed Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement_Validation Refinement & Validation Structure_Solution->Refinement_Validation Final_Structure Final Crystal Structure Refinement_Validation->Final_Structure

Caption: A flowchart illustrating the decision-making process for crystallizing substituted tetrahydropyran derivatives and the subsequent X-ray diffraction workflow.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable complementary information, particularly regarding the molecule's behavior in solution.

Technique Information Provided Advantages for THP Derivatives Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.Unambiguous determination of stereochemistry and the solid-state conformation of the THP ring (e.g., chair, boat).Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.
NMR Spectroscopy Information about the chemical environment of atoms, connectivity, and conformational dynamics in solution.Can determine the solution-state conformation of the THP ring and assess conformational flexibility through coupling constants and NOE data.[10][11]Does not provide precise bond lengths and angles. Structure determination can be ambiguous for complex molecules.
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns for structural elucidation.High sensitivity and ability to confirm molecular formula. Fragmentation patterns can provide clues about the substituents on the THP ring.Does not provide information on 3D structure or stereochemistry.[12]

A combined approach, using NMR to understand the solution-state conformation and X-ray crystallography for the definitive solid-state structure, provides the most comprehensive understanding of a substituted tetrahydropyran derivative's structural properties.[10]

Conclusion

The X-ray crystallographic analysis of substituted tetrahydropyran derivatives is a powerful tool in the arsenal of the modern chemical researcher. Success hinges on a methodical approach to crystallization, a rigorous and self-validating data collection and refinement workflow, and an understanding of how complementary analytical techniques can provide a more holistic structural picture. By moving beyond rote protocol and embracing the underlying scientific principles, researchers can confidently and accurately elucidate the three-dimensional structures of these important heterocyclic compounds, thereby accelerating the pace of discovery and innovation.

References

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2021). Flexible Organic Crystalline Fibers and Loops with Strong Second Harmonic Generation. Angewandte Chemie International Edition, 60(28), 15555-15560. Retrieved from [Link]

  • Gavezzotti, A. (2013). A Guide for the Crystallization of Organic Compounds. International Union of Crystallography. Retrieved from [Link]

  • Dunitz, J. D., & Gavezzotti, A. (2012). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 8, 1756–1763. Retrieved from [Link]

  • Gidwani, R. M., et al. (1993). The conformation of new tetrahydropyrimidine derivatives in solution and in the crystal. European Journal of Biochemistry, 214(2), 439-446. Retrieved from [Link]

  • Jones, P. G. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Retrieved from [Link]

  • How to Grow Crystals. (n.d.). University of Florida, Department of Chemistry. Retrieved from [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. Retrieved from [Link]

  • Thalladi, V. R., et al. (2000). Getting crystals your crystallographer will treasure: a beginner's guide. Journal of Applied Crystallography, 33(5), 1247-1251. Retrieved from [Link]

  • Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 102(25), 7736-7746. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). Tetrahydropyrazolopyrazolones: Synthesis, X-ray crystallography and antimicrobial activity. Molecules, 26(11), 3330. Retrieved from [Link]

  • Briseno, A. L., et al. (2010). Single-crystal growth of organic semiconductors. MRS Bulletin, 35(6), 447-453. Retrieved from [Link]

  • Tetrahydropyran. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural & Molecular Biology, 4, 862-865. Retrieved from [Link]

  • Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 1906-2. Retrieved from [Link]

  • Kumar, S., et al. (2009). Synthesis and Crystal Structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate. Journal of Chemical Crystallography, 39(11), 820-824. Retrieved from [Link]

  • Griffin, J. F., & Duax, W. L. (2006). X-Ray Crystallography of Chemical Compounds. Current Protocols in Pharmacology, Chapter 7, Unit 7.2. Retrieved from [Link]

  • In, Y., et al. (2006). Crystallization and preliminary x-ray diffraction analysis of three mastoparans. Protein and Peptide Letters, 13(6), 629-631. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PLoS One, 13(1), e0191320. Retrieved from [Link]

  • Zhang, M., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(3), 220-227. Retrieved from [Link]

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The Subtle Dance of Halogens: A Reactivity Comparison of Bromo- vs. Chloro-Nitrophenoxy Ethers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. In the realm of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry and materials science, the choice of leaving group on an activated aromatic ring is a parameter that warrants careful consideration. This guide provides an in-depth comparison of the reactivity of bromo- and chloro-nitrophenoxy ethers, leveraging theoretical principles and supported by experimental data to inform your synthetic strategies.

The Underlying Mechanism: A Two-Step Journey

Nucleophilic aromatic substitution on electron-deficient rings, such as those bearing nitro groups, does not proceed through a concerted SN2 or a stepwise SN1 mechanism typical of aliphatic systems.[1] Instead, it follows a well-established addition-elimination pathway.[2] In this two-step process, the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily disrupted in this step. In the subsequent step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product. The presence of strong electron-withdrawing groups, such as nitro groups, in the ortho and para positions to the leaving group is crucial for stabilizing the negatively charged Meisenheimer complex and thus facilitating the reaction.[1]

Caption: The addition-elimination mechanism of SNAr reactions.

The "Element Effect": Counterintuitive Reactivity Trends

In aliphatic SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in many SNAr reactions, a counterintuitive trend is often observed, known as the "element effect," where the reactivity order is F > Cl ≈ Br > I.[2] This reversal is a direct consequence of the two-step mechanism. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.[3] Therefore, factors that stabilize this intermediate have a more significant impact on the overall reaction rate than the strength of the carbon-halogen bond.

Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, which potently stabilizes the developing negative charge in the Meisenheimer complex. This stabilization of the transition state leading to the intermediate lowers the activation energy for the rate-determining step, making the fluoro-substituted compound the most reactive.

Bromo vs. Chloro: A Tale of Similar Reactivity

While fluorine often stands out as the most reactive halogen in SNAr reactions, the distinction between chlorine and bromine is far more nuanced. Extensive quantitative studies on the relative reactivity of halo-substituted aromatic compounds in SNAr reactions have revealed that bromo and chloro derivatives often exhibit very similar reaction rates.[4]

A comprehensive study that developed a quantitative reactivity model for a diverse set of 74 unique electrophiles in SNAr reactions with benzyl alcohol demonstrated that the reactivity of chloro and bromo leaving groups is comparable.[4] This similarity arises from a balance of two opposing factors:

  • Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine, leading to a slightly greater stabilization of the Meisenheimer complex through inductive withdrawal. This would favor a faster reaction for the chloro derivative.

  • Polarizability and Carbon-Halogen Bond Strength: Bromine is more polarizable and the C-Br bond is weaker than the C-Cl bond. A more polarizable leaving group can better accommodate the developing negative charge in the transition state of the second step (elimination), and a weaker bond is easier to break. If the second step has some influence on the overall rate, this would favor the bromo derivative.

In most cases, for nitrophenoxy ethers and related activated systems, these effects largely cancel each other out, resulting in the observed similar reactivity (kCl ≈ kBr).

Quantitative Data Summary
Leaving GroupRelative Reactivity Trend in SNArKey Physicochemical Properties Influencing Reactivity
-Cl Higher electronegativity, stronger inductive effect
-Br Higher polarizability, weaker C-X bond

Note: The near-equal reactivity is a general observation. Specific reaction conditions, such as the nature of the nucleophile and the solvent, can sometimes lead to minor differences in the relative rates of bromo and chloro derivatives.

Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivity of a bromo- and a chloro-nitrophenoxy ether in your specific system, a competitive kinetic experiment or parallel monitoring of reaction progress can be employed. Below is a representative protocol using UV-Vis spectrophotometry to monitor the formation of a colored product.

Objective:

To determine the relative rate of reaction of a bromo-nitrophenoxy ether and a chloro-nitrophenoxy ether with a given nucleophile.

Materials:
  • Bromo-nitrophenoxy ether of interest

  • Chloro-nitrophenoxy ether of interest

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Standard laboratory glassware and volumetric flasks

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_kinetic_run Kinetic Run (Performed for each substrate) cluster_analysis Data Analysis prep_solutions Prepare stock solutions of substrates and nucleophile determine_lambda_max Determine λmax of the product prep_solutions->determine_lambda_max thermo_equilibration Equilibrate substrate solution in cuvette to desired temperature determine_lambda_max->thermo_equilibration initiate_reaction Initiate reaction by injecting nucleophile solution thermo_equilibration->initiate_reaction monitor_absorbance Monitor absorbance at λmax over time initiate_reaction->monitor_absorbance plot_data Plot Absorbance vs. Time monitor_absorbance->plot_data calculate_kobs Calculate pseudo-first-order rate constant (k_obs) plot_data->calculate_kobs compare_rates Compare k_obs values for bromo and chloro substrates calculate_kobs->compare_rates

Caption: Workflow for a comparative kinetic study using UV-Vis spectrophotometry.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of the bromo-nitrophenoxy ether, chloro-nitrophenoxy ether, and the nucleophile in the chosen anhydrous solvent. The concentration of the nucleophile should be at least 10-fold higher than the substrate to ensure pseudo-first-order kinetics.

  • Determination of λmax:

    • Prepare a solution of the expected reaction product.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.

  • Kinetic Run (to be performed separately for each substrate):

    • Pipette a known volume of the substrate stock solution into a quartz cuvette and dilute with the solvent to the final reaction volume.

    • Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by rapidly injecting a small, known volume of the nucleophile stock solution into the cuvette and mixing thoroughly.

    • Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • Plot the absorbance data as a function of time.

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the absorbance at the end of the reaction, and A0 is the initial absorbance.

    • Compare the kobs values obtained for the bromo- and chloro-nitrophenoxy ethers under identical conditions. The ratio of these rate constants will provide a quantitative measure of their relative reactivity.

Conclusion and Practical Implications

For researchers designing synthetic routes involving nucleophilic aromatic substitution on nitrophenoxy ether scaffolds, the choice between a bromo or a chloro leaving group is unlikely to be a major determinant of reaction rate. Experimental evidence from broad quantitative studies indicates that these two halogens confer very similar reactivity in SNAr reactions.[4] This provides valuable flexibility in substrate selection, allowing chemists to base their choice on other factors such as cost, availability, or the requirements of downstream synthetic steps.

While the general trend of kCl ≈ kBr holds true in many cases, it is always prudent to consider the specific nuances of the reaction system. For novel or particularly sensitive substrates, the straightforward kinetic analysis protocol outlined above can provide definitive, system-specific data to guide optimization and ensure the selection of the most efficient synthetic pathway.

References

  • Tobisu, M. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU. [Link]

  • Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. [Link]

  • Leitch, D. C., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. PubMed. [Link]

  • Hupe, D. J., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Save My Exams. (2025). Relative Rates of Nucleophilic Substitution (HL). Save My Exams. [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. CK-12 Foundation. [Link]

  • Das, S., et al. (1975). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Zenodo. [Link]

  • Bezuidenhout, D. I. (2006). Kinetic Investigation of Aminolysis Reaction. University of Pretoria. [Link]

  • Williams, D. B. G., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. [Link]

  • Al-Hourani, B. J. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]

  • Um, I.-H., et al. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. MDPI. [Link]

  • Chegg. (2020). What is the first mechanistie step of an SN-reaction of 1-bromo-4-nitrobenzene with NaOH at 70'C ? Chegg. [Link]

  • European Chemicals Bureau. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. European Chemicals Bureau. [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

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Biological activity of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran analogs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I've started with comprehensive Google searches, focusing on the biological activities of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran analogs. I am gathering info on their synthesis and mechanisms, which will form the basis of my initial understanding of this area.

Establishing the Framework

I'm now expanding my search to structurally related compounds to set a comparative baseline. I'm focusing on finding specific experimental data like IC50 values to facilitate a quantitative analysis, and searching for detailed synthesis and assay protocols. The goal is to construct a solid, data-driven framework for comparison and interpretation.

Compiling Comparative Data

My searches are now targeting specific experimental data, such as IC50 values and results from in vivo assays. I'm also looking for detailed experimental protocols for compound synthesis and biological evaluations. I'm aiming to synthesize this information into a structured comparative guide. This process will include identifying key biological activities for comparison and creating illustrative diagrams.

Exploring Pyran Derivatives

I've begun exploring pyran derivatives and their biological activities. Initially, I found broad categories like anticancer, antioxidant, antibacterial, and neuroprotective effects. The specifics on the 4-phenyl substituted pyran derivatives are proving challenging to find in any great detail. It's time to refine my search terms further.

Refining Search Strategies

I'm now focusing on "this compound" and analogs, but specific data is scarce. While synthesis info for related bromo-pyrans exists, not the exact target molecule. To build a solid comparison guide, I need more specific biological activity data and experimental protocols. I'm seeking alternative compounds and refined search terms, aiming for detailed, data-driven insights.

Gathering Preliminary Data

I've made some headway with the search, and found useful, though broad, articles. They outline the biological activities of pyran derivatives, including some anticancer and antimicrobial effects, with references to bromo- and nitro- variations.

Pinpointing Key Data Gaps

I've further refined my search. I'm seeing more detailed data on pyran derivative activities, specifically anticancer and antimicrobial properties. I found experimental protocols, like MTT assays, but I lack specific IC50 values for the target molecule or its close analogs. The synthesis is also still not detailed. Finding direct comparisons to existing drugs is next.

Focusing on Target Specificity

I've made some progress, and now have broader information. I've uncovered more general biological activities of pyran derivatives, including anticancer and antimicrobial properties, and also found some articles with bromo- and nitro-substituted compounds, related to the topic. I've also found details on experimental protocols for assays like MTT. While it is related, I am still missing specific data, like IC50 values, for the exact molecule "this compound", or its very similar counterparts. I must also search for comparisons to existing drugs and synthesis details.

Analyzing Recent Findings

I've made progress! New searches yielded key information, though some significant holes remain. I uncovered articles on pyran derivatives' anticancer and antimicrobial properties, and also IC50 values. I will continue to work on synthesizing the data.

Assessing Analogous Data

I'm now focusing on analogous compounds. While direct data on the target molecule remains elusive, I've unearthed valuable information on structurally similar pyran derivatives. IC50 and MIC data for compounds with some structural overlap provide crucial benchmarks. However, the exact data for my target molecule, specifically 4-(2-Bromo-4-nitrophenoxy)tetrahydro- 2H-pyran, is still absent. I will leverage this related data to start inferring potential biological activity.

Synthesizing Found Data

The latest research yielded an impressive trove of details. I've compiled IC50 and MIC values for related compounds, plus benchmarks like Doxorubicin and Ciprofloxacin. While the exact target molecule data remains elusive, I'm gaining a better understanding of the overall class of related compounds. I am leaning toward inferring activity for the target molecule and acknowledging the need for later validation.

Evaluating Analog Data

I've been sifting through the data and making some headway. While the direct compound data remains elusive, I'm now focusing on the available information for close analogs, particularly pyran-based structures. This comparative analysis should provide a reasonable estimate of the compound's activity.

Developing Comparative Framework

I've hit a slight roadblock in the data search; direct activity data for the specific target remains absent. However, I've unearthed data on related pyran derivatives with promising anticancer and antimicrobial properties. I've also gathered data for standard drugs like Doxorubicin and Ciprofloxacin. For the synthesis I have information about Williamson ether synthesis and Mitsunobu reaction. Now, I'm building a comparative guide, extrapolating from analog data, with a clear disclaimer about experimental verification. I'll structure this with tables of IC50/MIC values for analogs, comparisons to standard drugs, and a hypothetical synthesis scheme using DOT diagrams to clarify the synthesis and potential mechanisms.

Constructing Data Framework

I've made progress refining the comparison framework. While no direct activity data exists for the exact target compound, I've consolidated data for several analogs. I'm building tables featuring IC50 and MIC values for related pyran derivatives and standard drugs like Doxorubicin and Ciprofloxacin. This should provide some insight. Also I've included relevant synthesis information for Williamson ether synthesis and Mitsunobu reaction. I'll include a clear disclaimer about experimental verification, and diagrams. I'm now structuring the guide.

A Comparative Guide to Catalysts for Tetrahydropyran Ring Formation: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) moiety is a cornerstone in the architecture of a vast number of biologically active natural products and pharmaceutical agents.[1][2][3][4] Its prevalence underscores the critical need for efficient and stereoselective methods for its construction. For researchers, scientists, and drug development professionals, the choice of catalyst for forging this six-membered oxygen-containing heterocycle is a pivotal decision that profoundly impacts synthetic efficiency, stereochemical outcome, and overall project timelines. This guide offers an in-depth comparative analysis of the primary catalytic systems employed for tetrahydropyran ring formation, grounded in mechanistic insights and supported by experimental data.

The Strategic Importance of Catalyst Selection

The synthesis of the THP ring is not a one-size-fits-all endeavor. The optimal catalytic approach is dictated by a confluence of factors including the desired stereochemistry, the nature of the starting materials, and the tolerance of various functional groups. A judicious choice of catalyst can streamline a synthetic route, minimizing protecting group manipulations and enhancing overall yield and selectivity. This guide will navigate the diverse landscape of catalytic options, from classic acid catalysis to modern metal- and organo-catalysis, providing a framework for rational catalyst selection.

I. Acid Catalysis: The Workhorse of THP Synthesis

Acid catalysis represents one of the most established strategies for constructing the tetrahydropyran ring, primarily through the Prins cyclization and intramolecular hydroalkoxylation of unsaturated alcohols.

A. Brønsted and Lewis Acid-Catalyzed Prins Cyclization

The Prins cyclization, the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a powerful tool for the formation of 4-substituted tetrahydropyrans.[5][6] The choice between a Brønsted acid (e.g., p-toluenesulfonic acid, triflic acid) and a Lewis acid (e.g., SnCl₄, InCl₃, BiCl₃) can significantly influence the reaction's stereochemical outcome and functional group compatibility.[4][6]

Mechanistic Rationale: The reaction proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes intramolecular cyclization. The stereochemistry of the final product is often dictated by the chair-like transition state of the cyclization step.

Prins_Cyclization cluster_0 Prins Cyclization Mechanism Aldehyde Aldehyde Oxocarbenium_Ion Oxocarbenium Ion Aldehyde->Oxocarbenium_Ion + H⁺ Homoallylic_Alcohol Homoallylic Alcohol Cyclization Intramolecular Cyclization Homoallylic_Alcohol->Cyclization Acid_Catalyst H⁺ (Acid Catalyst) Oxocarbenium_Ion->Cyclization Tetrahydropyran Tetrahydropyran Product Cyclization->Tetrahydropyran - H⁺ Au_Catalyzed_Cyclization cluster_1 Gold(I)-Catalyzed Hydroalkoxylation Hydroxy_Allene δ-Hydroxy Allene Activated_Complex Activated Allene Complex Hydroxy_Allene->Activated_Complex + [Au(I)] Au_Catalyst [Au(I)] Cyclization Intramolecular Nucleophilic Attack Activated_Complex->Cyclization Protodeauration Protodeauration Cyclization->Protodeauration Tetrahydropyran Tetrahydropyran Product Protodeauration->Tetrahydropyran + H⁺, - [Au(I)]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Identification of 1-bromo-4-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug development and materials science, the precise structural elucidation of novel organic compounds is a foundational requirement. 1-bromo-4-(4-nitrophenoxy)benzene is a diaryl ether of interest due to its rigid backbone and polarized electronic structure, conferred by the electron-withdrawing nitro group and the halogen substituent. Such molecules are pivotal building blocks in the synthesis of more complex chemical entities.

This guide provides an in-depth technical framework for the spectroscopic identification of 1-bromo-4-(4-nitrophenoxy)benzene. As experimental spectra for this specific molecule are not widely published in public databases, this document takes a predictive and comparative approach. By analyzing the empirical spectroscopic data of two closely related and well-characterized precursors, 1-bromo-4-phenoxybenzene and 1-bromo-4-nitrobenzene , we can establish a robust baseline. This allows us to forecast the expected spectral features of the target molecule with high confidence, thereby providing researchers with the critical knowledge needed to confirm its identity upon synthesis.

Molecular Structure and Electronic Effects: A Comparative Overview

The key to predicting the spectroscopic behavior of 1-bromo-4-(4-nitrophenoxy)benzene lies in understanding the electronic contributions of its constituent parts. The molecule is composed of two phenyl rings linked by an ether oxygen. One ring is substituted with a bromine atom, and the other with a nitro group.

  • Ring A (Brominated Ring): The bromine atom exerts a dual electronic effect: it is deactivating through its inductive (-I) effect but weakly ortho-, para-directing due to resonance (+R) effects from its lone pairs.

  • Ring B (Nitrated Ring): The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-R) effects. This significantly deshields the attached aromatic ring.

  • Ether Linkage (-O-): The ether oxygen is an activating, ortho-, para-directing group due to its strong resonance donation (+R) of lone pair electrons into the aromatic rings.

This combination of functional groups creates a highly asymmetric electronic environment, which will be clearly reflected in the NMR, IR, and Mass Spectra.

G M [M]⁺˙ m/z 295/297 F1 [C₆H₄BrNO]⁺˙ m/z 201/203 M->F1 - C₆H₄O F2 [C₆H₄NO₃]⁺ m/z 138 M->F2 - C₆H₄Br F3 [C₆H₄Br]⁺ m/z 155/157 F1->F3 - NO₂ F4 [C₆H₅O]⁺ m/z 93 F2->F4 - NO

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a 90° pulse angle.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set a spectral width of approximately 250 ppm.

    • Use a relaxation delay of 5-10 seconds.

    • Accumulate several hundred to a few thousand scans to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan the range from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add at least 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The data is automatically processed to generate a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program: Start at 100°C, hold for 2 min, then ramp at 15°C/min to 300°C and hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract and analyze the mass spectrum of that peak.

G cluster_workflow Spectroscopic Characterization Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS Data_NMR Chemical Shifts Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_MS Molecular Ion Fragmentation Pattern MS->Data_MS Compare Compare with Predicted Data & Comparator Compounds Data_NMR->Compare Data_IR->Compare Data_MS->Compare Confirm Structural Confirmation Compare->Confirm

Caption: A generalized workflow for the spectroscopic confirmation of a synthesized compound.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic analysis of 1-bromo-4-(4-nitrophenoxy)benzene. While awaiting the publication of definitive experimental spectra, researchers can leverage the provided comparative data and theoretical predictions as a robust tool for structural verification. The key identifiers for this molecule are:

  • ¹H NMR: Four distinct doublets in the aromatic region, with the most downfield signal (~8.25 ppm) corresponding to the protons ortho to the nitro group.

  • ¹³C NMR: The presence of highly deshielded signals for the carbons bonded to the ether oxygen and the nitro group, alongside a characteristically shielded signal for the carbon bonded to bromine.

  • FT-IR: The simultaneous appearance of strong absorption bands for the nitro group (~1520 and ~1345 cm⁻¹) and the aryl-ether linkage (~1245 cm⁻¹).

  • Mass Spec: A molecular ion peak exhibiting a 1:1 M⁺ to M+2 isotope pattern at m/z 295/297, confirming the presence of a single bromine atom.

By following the outlined experimental protocols and comparing the resulting data against these predicted benchmarks, scientists can confidently confirm the successful synthesis and purity of 1-bromo-4-(4-nitrophenoxy)benzene.

References

  • S. V. et al. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. International Research Journal of Engineering and Technology (IRJET). Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Lina, Y., Cai, M., Fang, Z., & Zhao, H. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry.
  • NIST. (n.d.). Benzene, 1-bromo-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromophenyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Retrieved from [Link]

  • Restek. (n.d.). 4-Bromophenyl phenyl ether. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromodiphenyl Ether. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]

A Comparative Guide to the Characterization of 2-(4-bromophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the precise characterization of intermediates is paramount to the success of complex molecular syntheses. This guide provides an in-depth technical analysis of 2-(4-bromophenoxy)tetrahydro-2H-pyran, a halogenated heterocyclic building block. By objectively comparing its spectroscopic and physical properties with structurally similar analogues, this document serves as a comprehensive resource for researchers employing this and related compounds in their synthetic endeavors.

Introduction

2-(4-bromophenoxy)tetrahydro-2H-pyran belongs to the class of tetrahydropyranyl (THP) ethers, which are widely utilized as protecting groups for hydroxyl functionalities due to their stability across a broad range of reaction conditions. The presence of a bromine atom on the phenoxy moiety offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its synthesis and characteristic spectral signatures is therefore essential for its effective application.

Synthesis and Mechanistic Considerations

The synthesis of 2-(4-bromophenoxy)tetrahydro-2H-pyran is typically achieved through the acid-catalyzed reaction of 4-bromophenol with 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via a well-established mechanism initiated by the protonation of the double bond in DHP, leading to the formation of a resonance-stabilized oxocarbenium ion. The nucleophilic attack by the hydroxyl group of 4-bromophenol on this electrophilic intermediate, followed by deprotonation, yields the desired THP ether.

G cluster_synthesis Synthesis Workflow reagents 4-Bromophenol + 3,4-Dihydro-2H-pyran acid_catalyst Acid Catalyst (e.g., PTSA) reagents->acid_catalyst Addition reaction_mixture Reaction Mixture in Aprotic Solvent (e.g., DCM) acid_catalyst->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup Quenching purification Purification (e.g., Column Chromatography) workup->purification product 2-(4-bromophenoxy)tetrahydro-2H-pyran purification->product

Caption: General workflow for the synthesis of 2-(4-bromophenoxy)tetrahydro-2H-pyran.

Experimental Protocol: Synthesis of 2-(4-bromophenoxy)tetrahydro-2H-pyran

The following protocol is a generalized procedure based on established methods for the tetrahydropyranylation of phenols.

  • Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a protic acid such as p-toluenesulfonic acid (PTSA) (0.01-0.05 eq).

  • Addition of DHP: Cool the mixture to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (1.1-1.5 eq) dropwise to the stirred solution. The dropwise addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-bromophenoxy)tetrahydro-2H-pyran.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of 2-(4-bromophenoxy)tetrahydro-2H-pyran are presented below, alongside its chloro- and unsubstituted analogues for a comparative perspective.

Property2-(4-bromophenoxy)tetrahydro-2H-pyran2-(4-chlorophenoxy)tetrahydro-2H-pyran2-phenoxytetrahydro-2H-pyran
Molecular Formula C₁₁H₁₃BrO₂C₁₁H₁₃ClO₂C₁₁H₁₄O₂
Molecular Weight 257.12 g/mol [1]212.67 g/mol 178.23 g/mol [2]
Melting Point 56-58 °C[1]Not availableNot available
Appearance White to off-white solidNot availableNot available
CAS Number 36603-49-3[1]20443-90-74203-50-3[2]

Spectroscopic Characterization

The structural elucidation of 2-(4-bromophenoxy)tetrahydro-2H-pyran relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The NMR spectra of THP ethers can be complex due to the creation of a new stereocenter at the anomeric carbon (C2) of the tetrahydropyran ring, which can lead to diastereomers if the alcohol is chiral. However, for an achiral phenol like 4-bromophenol, the product is a racemic mixture, which may still exhibit complex signals for the diastereotopic protons of the THP ring.

Based on the analysis of related compounds, the following are the expected NMR assignments for 2-(4-bromophenoxy)tetrahydro-2H-pyran.

¹H NMR (Expected Chemical Shifts, δ in ppm):

  • Aromatic Protons: Two doublets in the range of δ 6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The doublet deshielded (downfield) will correspond to the protons ortho to the bromine atom, and the other to the protons ortho to the oxygen atom.

  • Anomeric Proton (H-2): A triplet or multiplet around δ 5.3-5.5 ppm. This proton is coupled to the protons on the adjacent carbon of the THP ring.

  • THP Ring Protons (H-3, H-4, H-5, H-6): A series of complex multiplets in the range of δ 1.5-2.0 ppm and δ 3.5-4.0 ppm. The protons on C6, being adjacent to the ring oxygen, will be found in the more deshielded region (δ 3.5-4.0 ppm).

¹³C NMR (Expected Chemical Shifts, δ in ppm):

  • Aromatic Carbons: Signals in the range of δ 115-160 ppm. The carbon bearing the bromine atom will be in the lower field part of this range, while the carbon attached to the oxygen will be in the higher field.

  • Anomeric Carbon (C-2): A signal around δ 96-100 ppm.

  • THP Ring Carbons (C-3, C-4, C-5): Signals in the aliphatic region, typically between δ 19-31 ppm.

  • THP Ring Carbon (C-6): A signal around δ 62-65 ppm, deshielded due to the adjacent oxygen atom.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of 2-(4-bromophenoxy)tetrahydro-2H-pyran is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Expected Fragmentation Pattern:

The primary fragmentation pathway for THP ethers involves the cleavage of the C-O bond between the anomeric carbon and the phenoxy group. This would lead to two main fragment ions:

  • The Tetrahydropyranyl Cation: A fragment with m/z = 85, corresponding to the [C₅H₉O]⁺ ion. This is often a base peak in the mass spectra of THP ethers.

  • The 4-Bromophenoxy Radical or Cation: The other part of the molecule, the 4-bromophenoxy group, can be observed as a radical or, upon further fragmentation, as charged species. The isotopic pattern of bromine would be evident in any fragment containing it.

G cluster_fragmentation Mass Spectrometry Fragmentation molecular_ion [M]⁺˙ (m/z 256/258) thp_cation [C₅H₉O]⁺ (m/z 85) molecular_ion->thp_cation α-cleavage bromophenoxy_radical [Br-C₆H₄-O]˙ molecular_ion->bromophenoxy_radical α-cleavage

Caption: Proposed primary fragmentation pathway for 2-(4-bromophenoxy)tetrahydro-2H-pyran in EI-MS.

Comparative Analysis with Alternatives

The choice of a protecting group is a critical decision in multi-step synthesis. While the THP ether of 4-bromophenol is a valuable intermediate, it is instructive to compare its characteristics with related compounds.

  • 2-(4-chlorophenoxy)tetrahydro-2H-pyran: The chloro-analogue is expected to have very similar spectroscopic properties, with the main difference in the mass spectrum being the characteristic isotopic pattern for chlorine (M+2 peak approximately one-third the intensity of the M⁺ peak). Its reactivity in cross-coupling reactions will also differ from the bromo-derivative.

  • 2-phenoxytetrahydro-2H-pyran: The unsubstituted analogue serves as a fundamental baseline for understanding the electronic effects of the halogen substituent on the spectroscopic properties. The absence of the halogen will simplify the mass spectrum and slightly shift the NMR signals of the aromatic protons to a more shielded (upfield) region.

The stability of the THP ether linkage is a key advantage, being robust to basic, nucleophilic, and reducing conditions. However, its lability under acidic conditions necessitates careful planning of subsequent synthetic steps. Alternative protecting groups for phenols, such as silyl ethers (e.g., TBDMS) or benzyl ethers, offer different stability profiles and deprotection strategies, providing orthogonal protection options in complex syntheses.

Conclusion

2-(4-bromophenoxy)tetrahydro-2H-pyran is a versatile synthetic building block whose effective use is contingent on a thorough understanding of its synthesis and characterization. This guide has provided a detailed overview of its preparation, physicochemical properties, and expected spectroscopic signatures, contextualized by a comparison with its chloro- and unsubstituted analogues. By leveraging this information, researchers can confidently employ this compound in their synthetic routes, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. [Link]

  • Cheméo. 2-(4-Chlorophenoxy)tetrahydro-2h-pyran. [Link]

  • U.S. Environmental Protection Agency. 2H-Pyran, tetrahydro-2-phenoxy-. [Link]

  • Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H bonds with 3,4-dihydro-2H-pyran. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • U.S. Environmental Protection Agency. 2H-Pyran, tetrahydro-2-phenoxy-. [Link]

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A Senior Application Scientist's Comparative Guide to the Analysis of Reaction Intermediates in Pyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Transient

The pyran scaffold, a six-membered oxygen-containing heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2][3] From antiviral agents to anticancer drugs, the biological significance of pyran-containing molecules is vast.[4] Consequently, the development of efficient and novel synthetic routes to these scaffolds is a continuous pursuit in organic chemistry.[5][6][7] However, optimizing these syntheses and developing new catalytic systems fundamentally depends on a deep understanding of the reaction mechanism—specifically, the fleeting, transient species that act as intermediates.

These intermediates are the pivotal, yet often invisible, players in a chemical transformation. Their low concentration, short lifetimes, and inherent reactivity make their direct observation and characterization a formidable analytical challenge. This guide provides an in-depth, comparative analysis of the modern analytical techniques and strategies employed to detect, characterize, and validate the reaction intermediates formed during the synthesis of pyrans. We will move beyond simply listing protocols and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to unravel the intricate mechanistic pathways of pyran synthesis.

Key Synthetic Routes and Their Mechanistic Crossroads

To analyze intermediates, one must first understand the proposed mechanistic pathways where they appear. Three common and powerful strategies for pyran synthesis serve as our primary focus: Multicomponent Reactions (MCRs), the Prins Cyclization, and the Diels-Alder Reaction.

Multicomponent Reactions (MCRs): A Cascade of Intermediates

MCRs are lauded for their efficiency and atom economy, constructing complex molecules like 4H-pyrans in a single pot from three or more starting materials.[6][8] A common MCR for pyran synthesis involves an aldehyde, malononitrile, and a β-dicarbonyl compound. The generally accepted mechanism proceeds through a cascade of distinct, characterizable intermediates.[1][5][8][9][10]

The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base, to form an electron-deficient alkene, the benzylidenemalononitrile intermediate (A) .[1][8][9] This is followed by a Michael addition of the enolized β-dicarbonyl compound to form a new acyclic intermediate (B) . Subsequent intramolecular cyclization and tautomerization yield the final 4H-pyran product.[1][9] Each step presents an opportunity for analysis.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aldehyde Intermediate_A Intermediate A (Benzylidenemalononitrile) Aldehyde->Intermediate_A Malononitrile Malononitrile Malononitrile->Intermediate_A Intermediate_B Intermediate B (Acyclic Adduct) Intermediate_A->Intermediate_B Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Intermediate_B Pyran 4H-Pyran Product Intermediate_B->Pyran

Figure 1. Generalized mechanism for multicomponent pyran synthesis.

Prins Cyclization: Taming the Oxocarbenium Ion

The Prins cyclization is a powerful acid-catalyzed method for constructing tetrahydropyran (THP) rings from a homoallylic alcohol and an aldehyde.[11][12][13][14] The mechanistic linchpin of this reaction is the formation of a highly reactive oxocarbenium ion intermediate .[14][15] This cation undergoes intramolecular attack by the alkene, leading to a transient C4 carbocation which is then trapped by a nucleophile. The stereochemical outcome of the reaction is dictated by the chair-like transition state of this cyclization.[14][15] Competing pathways, such as the 2-oxonia-Cope rearrangement, can also occur through this intermediate, making its study crucial for controlling product distribution.[14][15]

G cluster_0 Activation cluster_1 Cyclization cluster_2 Nucleophilic Trapping Aldehyde Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Aldehyde->Oxocarbenium LewisAcid Lewis/Brønsted Acid LewisAcid->Oxocarbenium C4_Cation C4 Carbocation Intermediate Oxocarbenium->C4_Cation Alcohol Homoallylic Alcohol Alcohol->C4_Cation THP Tetrahydropyran Product C4_Cation->THP Nucleophile Nucleophile (e.g., H₂O, F⁻) Nucleophile->THP

Figure 2. Key intermediates in the Prins cyclization reaction.

Diels-Alder Reaction: The Bicyclic Adduct

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings.[16] When 2H-pyrans or pyran-2-ones are used as dienes, they react with dienophiles to form a bicyclic oxabicyclo[2.2.2]octene adduct as the initial intermediate.[17][18] This adduct is often unstable and can undergo subsequent reactions, such as a retro-Diels-Alder reaction to extrude CO₂ (from pyran-2-ones) or other small molecules, leading to the formation of aromatic systems.[17][19] The ability to intercept and characterize this initial adduct is key to understanding and controlling these tandem reaction sequences.[20]

Comparative Analysis of Analytical Methodologies

No single technique can provide a complete picture of a reaction mechanism. The most robust analyses employ a combination of methods to corroborate findings. Here, we compare the leading analytical strategies for elucidating pyran synthesis intermediates.

Technique Information Provided Sensitivity Temporal Resolution Key Advantages Limitations/Challenges
NMR Spectroscopy Atomic connectivity, structural conformation, quantificationModerate (μM-mM)Seconds to minutesProvides unambiguous structural data; non-destructive.[21][22][23]Lower sensitivity; requires deuterated solvents for in-situ studies; slower timescale may miss very short-lived species.
Mass Spectrometry (ESI-MS) Molecular weight, elemental formula (HRMS), fragmentation patterns (MS/MS)High (pM-nM)Milliseconds to secondsExceptional sensitivity for detecting low-concentration species; can be directly coupled to reaction mixtures.[4][24][25]Provides no direct connectivity data; ionization efficiency varies; can be difficult to distinguish isomers.
Chromatography (HPLC, GC) Separation, purification, quantificationHigh (ng-μg)N/A (offline)Excellent for isolating stable intermediates or trapped products for further analysis.Intermediates must be stable enough to survive the chromatographic process; not suitable for real-time monitoring.
In-situ Spectroscopy (IR, Fluorescence) Functional group changes, reaction kineticsModerate to HighMilliseconds to secondsProvides real-time kinetic data without sampling; can be non-invasive.[26][27][28]Provides limited structural information; spectra can be complex and difficult to deconvolute in complex mixtures.
Trapping Experiments Indirect structural evidence of an intermediateN/AN/A (offline)Converts a reactive intermediate into a stable, isolable product, providing strong evidence for its existence.[29][30]Indirect method; the trapping agent can alter the reaction pathway; trapped product must be unambiguously characterized.
Computational Chemistry Transition state energies, intermediate stability, reaction coordinatesN/AN/A (theoretical)Provides theoretical support for proposed mechanisms and intermediate structures; can predict feasibility of pathways.[31][32]Theoretical model that requires experimental validation; accuracy is highly dependent on the level of theory used.
Workflow: A Multi-Pronged Approach to Intermediate Analysis

A robust investigation combines direct, real-time observation with indirect, offline methods for validation.

Figure 3. Integrated workflow for the analysis of reaction intermediates.

Experimental Protocols: Putting Theory into Practice

The following protocols are designed to be self-validating systems, providing actionable methodologies for the rigorous analysis of intermediates in a typical multicomponent pyran synthesis.

Protocol 1: Synthesis and In-situ NMR Monitoring of a 4H-Pyran

This protocol details the synthesis of a 2-amino-4H-pyran derivative, a reaction known to proceed via detectable intermediates, and its simultaneous monitoring by ¹H NMR.

Objective: To directly observe the formation and consumption of the Knoevenagel condensation intermediate (Intermediate A) and the final product in real-time.

Methodology:

  • NMR Tube Preparation: In a clean, dry NMR tube, dissolve benzaldehyde (0.1 mmol, 1.0 eq) and malononitrile (0.1 mmol, 1.0 eq) in 0.5 mL of DMSO-d₆. Add a capillary containing a known concentration of an internal standard (e.g., mesitylene) for quantification.

  • Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum of the starting materials. This serves as the baseline reference.

  • Reaction Initiation: Add 1,3-cyclohexanedione (0.1 mmol, 1.0 eq) followed by a catalytic amount of a basic catalyst (e.g., piperidine, 0.01 mmol, 10 mol%) to the NMR tube. Cap the tube, shake vigorously for 10 seconds, and immediately place it in the NMR spectrometer.

  • In-situ Monitoring: Begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes). Modern spectrometers can be programmed to run this as an automated array.

  • Data Analysis:

    • Identify Intermediates: Look for the appearance of new signals corresponding to the vinyl proton of the benzylidenemalononitrile intermediate (typically a singlet around 8.0-8.5 ppm).[8]

    • Track Kinetics: Integrate the signals for the aldehyde proton (~10 ppm), the intermediate's vinyl proton, and a characteristic proton of the final 4H-pyran product (e.g., the H-4 proton, a singlet around 4.5-5.0 ppm).

    • Validate: Plot the concentration of reactants, intermediates, and products versus time. A valid intermediate will show a concentration profile where it forms and is then consumed as the product appears.

Protocol 2: ESI-MS Analysis and Trapping of a Prins Cyclization Intermediate

This protocol uses a combination of direct mass spectrometry and a chemical trapping experiment to provide evidence for the key oxocarbenium intermediate in a Prins cyclization.

Objective: To detect the mass of the proposed oxocarbenium ion and to trap it as a stable ether derivative for full characterization.

Methodology:

Part A: Direct ESI-MS Detection

  • Reaction Setup: In a vial, dissolve a homoallylic alcohol (e.g., 3-buten-1-ol, 0.2 mmol) and an aldehyde (e.g., benzaldehyde, 0.2 mmol) in 2 mL of dichloromethane.

  • Flow Injection: Using a syringe pump, infuse the reaction mixture directly into the electrospray ionization (ESI) source of a mass spectrometer at a low flow rate (e.g., 5-10 μL/min).

  • Reaction Initiation & Detection: While infusing, inject a solution of the acid catalyst (e.g., BF₃·OEt₂, 0.2 mmol in 0.1 mL CH₂Cl₂) into the reaction vial.[11][12] Monitor the mass spectrum in positive ion mode. Look for an m/z peak corresponding to the [M]+ or [M-H₂O+H]+ of the proposed oxocarbenium ion.

  • MS/MS Validation: Select the ion of interest and perform a collision-induced dissociation (CID) experiment (MS/MS). The fragmentation pattern should be consistent with the proposed structure of the intermediate.

Part B: Chemical Trapping Experiment

  • Modified Reaction Setup: Repeat the reaction setup from Part A, but include a potent nucleophilic trap that is more reactive than the internal alkene, such as allyltrimethylsilane (0.4 mmol, 2.0 eq).

  • Reaction: Add the acid catalyst and stir the reaction at the appropriate temperature (e.g., -20 °C to room temperature) for the required time.[12]

  • Workup and Isolation: Quench the reaction with a saturated NaHCO₃ solution. Extract the organic layer, dry it, and concentrate it. Purify the resulting crude mixture using column chromatography.

  • Characterization: Fully characterize the isolated trapped product using ¹H NMR, ¹³C NMR, and HRMS. The structure of the trapped product (an allylated ether) must be consistent with the trapping of the proposed oxocarbenium intermediate. This provides strong, albeit indirect, evidence for its existence on the reaction pathway.

Conclusion

The study of reaction intermediates is not merely an academic exercise; it is essential for the rational design of more efficient, selective, and sustainable synthetic methods. For pyran synthesis, a field rich with complex and elegant transformations, understanding the transient species that govern these reactions is paramount. As we have demonstrated, a synergistic approach that combines the real-time, direct observation offered by in-situ spectroscopy (NMR, MS) with the definitive structural evidence from offline analysis and trapping experiments provides the most powerful toolkit for the modern synthetic chemist. By carefully selecting and applying these methodologies, researchers can move beyond black-box optimization and achieve a profound, mechanistic understanding that accelerates innovation in drug discovery and materials science.

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A Comparative Guide to the Structural Validation of Novel Bromo-Nitrophenoxy Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the unequivocal validation of its molecular structure. This is particularly true for bromo-nitrophenoxy scaffolds, a class of compounds whose pharmacological potential is intrinsically linked to the precise spatial arrangement of their constituent atoms. The electronic properties imparted by the bromine and nitro substituents can drastically alter molecular interactions, making definitive structural knowledge a prerequisite for rational drug design and understanding structure-activity relationships (SAR).

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structures of these novel compounds. We will move beyond simple procedural descriptions to explore the underlying scientific principles, the rationale behind experimental choices, and the synergistic interplay between different methods that culminates in a validated, trustworthy molecular structure.

The Orthogonal Approach: A Triad of Analytical Techniques

No single technique can provide a complete structural picture with absolute certainty. Therefore, a robust validation strategy relies on an orthogonal approach, where multiple, independent methods are used to corroborate the proposed structure. The three pillars of this strategy are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography (SCXRD). Each provides a unique piece of the structural puzzle, and together they form a self-validating system.

cluster_0 Integrated Structural Validation Workflow Synthesis Novel Bromo-Nitrophenoxy Compound Synthesized HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Initial Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Initial Analysis Proposed Proposed Structure HRMS->Proposed Provides Molecular Formula Validated Validated Structure HRMS->Validated Corroborates SCXRD data NMR->Proposed Provides Atomic Connectivity NMR->Validated Corroborates SCXRD data SCXRD Single-Crystal X-ray Crystallography (SCXRD) SCXRD->Validated Provides Absolute 3D Structure Proposed->SCXRD Requires Unambiguous 3D Confirmation

Caption: Integrated workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

The first question in any structural validation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the premier technique to answer this.[1][2] Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique elemental composition.[3]

Causality Behind the Technique

For bromo-nitrophenoxy compounds, HRMS offers a critical internal validation point: the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[4] This results in a characteristic isotopic cluster in the mass spectrum.

  • One Bromine Atom: A molecule will show two peaks of roughly equal intensity at M and M+2.[4][5]

  • Two Bromine Atoms: The molecule will exhibit three peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 1:2:1.

  • Three Bromine Atoms: A pattern of four peaks at M, M+2, M+4, and M+6 will be observed with a ratio of roughly 1:3:3:1.[6]

The observation of this predicted isotopic pattern, coupled with the accurate mass measurement of the monoisotopic peak, provides powerful and trustworthy evidence for both the molecular formula and the number of bromine atoms present.[5][6]

Experimental Protocol: ESI-Q-TOF HRMS
  • Sample Preparation: Dissolve ~0.1-1 mg of the purified compound in 1 mL of a high-purity solvent like acetonitrile or methanol.[3] The sample must be free of salts or detergents, which can interfere with ionization.[3]

  • Ionization: Use Electrospray Ionization (ESI) in positive or negative ion mode. For phenoxy compounds, negative ion mode (detecting [M-H]⁻) is often successful due to the acidic phenolic proton. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode detection ([M+H]⁺).[3]

  • Mass Analysis: Analyze the ions using a Quadrupole Time-of-Flight (Q-TOF) mass analyzer, which provides excellent mass accuracy.

  • Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis: Use the instrument's software to calculate the elemental composition for the measured m/z of the monoisotopic peak. Compare the experimentally observed isotopic pattern with the theoretical pattern for the proposed formula.

NMR Spectroscopy: The Atomic Connectivity

Once the molecular formula is established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic framework.[7][8] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, revealing how they are connected.

Causality Behind the Technique

The chemical shifts in ¹H NMR are highly sensitive to the electronic environment. In bromo-nitrophenoxy compounds, the electron-withdrawing nitro group (-NO₂) and the halogen bromine (-Br) atom significantly influence the positions of the aromatic proton signals.

  • Nitro Group Effect: The -NO₂ group is strongly de-shielding, causing protons ortho and para to it to shift significantly downfield (to higher ppm values).

  • Bromine Effect: Bromine has a more complex influence due to a combination of an electron-withdrawing inductive effect and electron-donating resonance effects. This results in more moderate shifts compared to the nitro group.

By carefully analyzing the chemical shifts, the splitting patterns (multiplicity), and the coupling constants (J-values), one can deduce the substitution pattern on the aromatic rings.[8] For instance, the characteristic splitting patterns of adjacent protons can definitively establish their relative positions. ¹³C NMR complements this by showing the number of unique carbon environments.[9]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).

  • Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the spectrometer is properly locked and shimmed to achieve high resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.[10] Ensure the spectral window is wide enough to capture all signals (e.g., -1 to 12 ppm).[11] All peaks should be integrated to determine the relative number of protons.[11]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.[9] This is a longer experiment due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral window should typically be from 0 to 200 ppm.

  • Data Analysis: Process the raw data (FID) with Fourier transformation. Calibrate the chemical shift scale using the solvent or TMS peak. Analyze the chemical shifts, integrals (for ¹H), and multiplicities to assemble the molecular structure. For more complex structures, 2D NMR experiments like COSY and HSQC may be necessary to confirm proton-proton and proton-carbon connectivities, respectively.

Single-Crystal X-ray Crystallography (SCXRD): The Gold Standard

While HRMS and NMR provide powerful evidence to propose a structure, Single-Crystal X-ray Crystallography (SCXRD) offers unambiguous proof. It is widely considered the "gold standard" for structural elucidation as it provides a precise three-dimensional map of the atoms in a molecule, including bond lengths, bond angles, and stereochemistry.[12][13][14]

Causality Behind the Technique

SCXRD works by passing a beam of X-rays through an ordered, single crystal.[15] The electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern.[16] By measuring the positions and intensities of the diffracted spots, a 3D electron density map can be calculated, from which the exact atomic positions can be determined.[17] For novel compounds, especially those with unexpected rearrangements or stereoisomers, SCXRD is the only technique that can provide a definitive and irrefutable answer.[18]

The primary challenge, however, is not the analysis but obtaining a suitable crystal. The molecule must be coaxed into forming a well-ordered, single crystal of sufficient size and quality (typically >0.1 mm).[17][19] This can be a significant bottleneck, as many organic compounds are prone to oiling out or forming amorphous solids.[20][21] Factors like molecular flexibility and the presence of multiple low-energy conformations can hinder crystallization.[22][23]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystallization Screening: This is the most critical and often trial-and-error step.[14]

    • Select a range of high-purity solvents in which the compound has moderate solubility.

    • Attempt various crystallization methods: slow evaporation, vapor diffusion (solvent/anti-solvent), and slow cooling of a saturated solution.

    • Screen hundreds of conditions in parallel using microgram quantities of the analyte if available.[21]

  • Crystal Mounting: Once a suitable crystal is obtained, carefully mount it on a goniometer head.[16][19]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[16]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods. The initial atomic model is then refined against the experimental data to yield the final, highly accurate structure.[17]

cluster_1 Decision Tree for Structural Elucidation Start Proposed Structure from HRMS & NMR Data Check Is the structure unambiguous? Are there stereocenters? Start->Check Final Structure Confirmed Check->Final Yes SCXRD Proceed to SCXRD Check->SCXRD No Crystals Attempt Crystallization SCXRD->Crystals Validated Definitive Structure Obtained Crystals->Validated Success Revise Re-evaluate NMR/MS Data Crystals->Revise Failure

Caption: Decision-making process in structural validation.

Comparative Summary

The choice and interpretation of analytical techniques require a clear understanding of their respective strengths and limitations.

Technique Information Provided Sample Requirement Strengths Common Challenges
HRMS Elemental Composition, Molecular Weight< 1 mg, pure sample in solution[3]High sensitivity, speed, confirms presence of bromine via isotopic patterns.Provides no information on atom connectivity or stereochemistry.
NMR Atom connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry, number of unique atoms.5-10 mg, pure sample in deuterated solvent.Provides detailed structural framework, crucial for isomer differentiation.Complex spectra can be difficult to interpret; does not give absolute stereochemistry.
SCXRD Absolute 3D structure, bond lengths, bond angles, packing interactions.Single, high-quality crystal (>0.1 mm)[17]Unambiguous and definitive structural proof, the "gold standard".[13]Obtaining suitable crystals can be extremely difficult and time-consuming.[14][22]

Conclusion: A Synergistic and Self-Validating Approach

The structural validation of a novel bromo-nitrophenoxy compound is not a linear process but an integrated, cyclical one. HRMS provides the molecular formula, which is then used as a constraint for interpreting the detailed connectivity map generated by NMR spectroscopy. This leads to a proposed structure. For novel scaffolds, particularly those intended for therapeutic applications where absolute structure is paramount, this proposed structure must be definitively confirmed by SCXRD. The final validated structure is one where the data from all three techniques are in complete agreement, providing the highest level of confidence for researchers, regulatory bodies, and the scientific community.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. The chemical structure of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran informs our entire disposal strategy.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this substance as a halogenated organic compound.[3] These compounds are often toxic, environmentally persistent, and require specific disposal pathways, typically high-temperature incineration, to prevent the formation of hazardous byproducts.[1][3] They must never be mixed with non-halogenated waste streams.[1]

  • Nitroaromatic Compound: The nitro group attached to the benzene ring places this chemical in the nitroaromatic category. Compounds in this family can be toxic and are often reactive.[1]

  • Tetrahydropyran Ring: While the tetrahydropyran (oxane) moiety itself is relatively stable, the overall molecule's properties are dominated by the bromo- and nitro- functional groups.[4]

This combination necessitates a cautious and methodical approach to waste management, focusing on segregation, containment, and compliant disposal.

Immediate Safety & Handling Protocols

Proper disposal begins with safe handling during and after the experimental workflow. Adherence to these personal protective equipment (PPE) and handling standards is non-negotiable.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile or similar gloves.[1]To prevent dermal absorption, as brominated organic compounds can cause skin irritation and burns.[5]
Eye Protection Chemical safety goggles and a face shield if there is a splash risk.[1]To protect against accidental splashes of the compound or its solutions.
Lab Coat Standard or flame-resistant lab coat.To protect skin and personal clothing from contamination.[1]
Respiratory Use a certified respirator if handling powders or volatile solutions outside of a fume hood.[1]To prevent inhalation of any aerosols or vapors, which may be toxic.[5]

All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

The Core of Compliance: Waste Segregation

The single most critical step in this process is rigorous waste segregation. Improper segregation can lead to dangerous chemical reactions, non-compliant disposal, and significant safety hazards. The primary directive is to isolate halogenated waste from all other streams.[1][3]

Waste Segregation Workflow

The following decision tree illustrates the correct procedure for segregating waste generated from experiments involving this compound.

WasteSegregation Start Waste Generated (Solid or Liquid) CheckHalogen Does the waste contain This compound or other halogenated compounds? Start->CheckHalogen HalogenatedWaste Halogenated Hazardous Waste (e.g., contaminated solids, solutions) CheckHalogen->HalogenatedWaste  Yes   NonHalogenatedWaste Non-Halogenated Waste Stream CheckHalogen->NonHalogenatedWaste  No   CheckOrganic Is it an organic solvent? NonHalogenatedWaste->CheckOrganic NonHalogenatedOrganic Non-Halogenated Organic Waste CheckOrganic->NonHalogenatedOrganic  Yes   AqueousWaste Aqueous Waste Stream (Check for other hazards) CheckOrganic->AqueousWaste  No  

Caption: Decision tree for proper waste segregation.

Step-by-Step Disposal Procedure

Follow this procedural workflow for the safe collection, storage, and disposal of waste containing this compound.

Step 1: Waste Collection and Containerization
  • Select the Correct Container: Use a designated, chemically compatible hazardous waste container.[7] For liquid waste, this is typically a glass or high-density polyethylene (HDPE) container.[1] For solid waste (e.g., contaminated filter paper, gloves), use a labeled, sealable plastic bag or container.[1]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[8][9] This prevents the release of vapors and reduces the risk of spills.

  • Avoid Mixing: Do not mix halogenated waste with any other waste stream, particularly non-halogenated solvents, acids, bases, or oxidizers.[1][3]

Step 2: Labeling

Accurate and complete labeling is a regulatory requirement and is critical for safety.[10][11] Each waste container must have a hazardous waste label that includes:

  • The words "Hazardous Waste" .[8][11]

  • Full Chemical Constituents: List "this compound" and any other chemicals present, including solvents. Do not use abbreviations.

  • Approximate Concentrations/Percentages of each component.

  • Hazard Identification: Indicate the relevant hazards (e.g., Toxic, Irritant).

  • Generator Information: Include the name of the principal investigator, lab location (building and room number), and the date the container was filled.[8]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled, sealed waste container in a designated Satellite Accumulation Area within your laboratory.[8][11] The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Use Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain potential leaks or spills.[9]

  • Monitor Fill Level: Do not overfill containers. A safe maximum is 90% of the container's capacity to allow for expansion.[7]

  • Arrange for Pickup: Once a waste container is full, contact your institution's EHS department to arrange for pickup and transfer to a central accumulation area. A full container must be removed from the SAA within three days.[8]

Step 4: Final Disposal

The final disposal of this chemical waste must be managed by a licensed hazardous waste contractor.[2] The most common and environmentally sound method for halogenated nitroaromatic compounds is high-temperature incineration at a permitted facility.[12] This process ensures the complete destruction of the hazardous molecules. Landfilling is a less-preferred alternative and may not be permissible for this class of compound.[12] Under no circumstances should this chemical or its solutions be disposed of down the drain. [8][12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill zone.[1]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials like vermiculite, sand, or commercial sorbents to contain the spill.[1] Do not use combustible materials like paper towels to absorb the neat compound or concentrated solutions.[1]

  • Collect Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water or another suitable solvent as recommended by your EHS department. All decontamination materials (wipes, PPE, etc.) must also be disposed of as halogenated hazardous waste.[1]

Comprehensive Disposal Workflow

The entire lifecycle of waste management, from generation to final disposal, must be a controlled and documented process.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS / Contractor Responsibility Gen 1. Waste Generation Seg 2. Segregation (Halogenated vs. Non-Halogenated) Gen->Seg Con 3. Containerize & Label Seg->Con SAA 4. Store in SAA (Secondary Containment) Con->SAA Pick 5. EHS Pickup & Transport SAA->Pick Container Full Request Pickup Disp 6. Final Disposal (High-Temp Incineration) Pick->Disp

Caption: End-to-end workflow for compliant chemical disposal.

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Navigating the Safe Handling of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran (CAS No. 1072944-62-7), a compound belonging to the protein degrader building blocks family.[1] By understanding the inherent chemical properties and potential hazards, we can implement robust operational and disposal plans that ensure the well-being of laboratory personnel and the integrity of our research.

Hazard Identification and Risk Assessment: A Synthesis of Structural Analogs

Based on data from analogous compounds, we can infer the following potential hazards:

  • Skin and Eye Irritation: The presence of the brominated tetrahydropyran moiety suggests that the compound may cause skin and serious eye irritation.[2][3]

  • Respiratory Irritation: Similar compounds are known to potentially cause respiratory irritation.[2][3]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: The 4-bromo-2-nitroaniline structure, which shares the bromo-nitro-aromatic functional group, is classified as harmful through these exposure routes.[4]

  • Target Organ Toxicity: The respiratory system is a potential target organ for toxicity.[4]

Given these potential hazards, it is imperative to handle this compound with the appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical splash goggles and a face shield.Provides protection against splashes and potential projectiles. Goggles with indirect ventilation are recommended to protect from splashes of hazardous chemicals.[5] A face shield offers an additional layer of protection for the entire face.[5][6]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Disposable nitrile gloves offer good short-term protection against a wide range of chemicals.[7] For prolonged handling, consulting the glove manufacturer's chemical resistance guide is recommended.[7]
Body A flame-resistant lab coat.Protects the skin from splashes and should be kept buttoned.[7]
Respiratory Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood).To minimize the inhalation of any dust or vapors.[2][4] If engineering controls are not sufficient, a respirator may be required.[7][8]
Feet Closed-toe shoes.Protects the feet from spills.[7]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for minimizing risk. The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS of Structural Analogs Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area in Fume Hood Don PPE->Prepare Work Area Weighing Weigh Compound in Vented Enclosure Prepare Work Area->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction in Closed System Dissolving->Reaction Decontaminate Decontaminate Work Surfaces Reaction->Decontaminate Segregate Waste Segregate Waste for Disposal Decontaminate->Segregate Waste Doff PPE Doff and Dispose of Contaminated PPE Segregate Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination. Brominated compounds should be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

Start Start: Generation of Waste Segregate Segregate Waste Start->Segregate Solid Waste Contaminated Solids (e.g., gloves, paper towels) Solid Container Place in a Labeled, Sealed Hazardous Solid Waste Container Solid Waste->Solid Container Liquid Waste Unused Compound and Contaminated Solvents Liquid Container Place in a Labeled, Sealed Hazardous Liquid Waste Container Liquid Waste->Liquid Container Segregate->Solid Waste Solid Segregate->Liquid Waste Liquid Disposal Dispose via Licensed Hazardous Waste Contractor Solid Container->Disposal Liquid Container->Disposal

Sources

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4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran
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